molecular formula C22H20F3N3O4S B8201621 Rezvilutamide CAS No. 1572045-62-5

Rezvilutamide

Cat. No.: B8201621
CAS No.: 1572045-62-5
M. Wt: 479.5 g/mol
InChI Key: KRBMOYIWQCZVHA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rezvilutamide, also known as SHR3680, is a novel non-steroidal anti-androgen developed for advanced prostate cancer research. Its primary mechanism of action involves competitively inhibiting the androgen receptor (AR). This compound binds with high affinity to the ligand-binding domain of the AR, effectively blocking the receptor's activation by androgens like testosterone. This action prevents the AR from translocating to the cell nucleus, thereby halting the transcription of androgen-responsive genes that are crucial for the growth and survival of prostate cancer cells. A significant research value of this compound lies in its efficacy against metastatic hormone-sensitive prostate cancer (mHSPC). Recent real-world studies have demonstrated that combining this compound with androgen deprivation therapy (ADT) induces robust and sustained prostate-specific antigen (PSA) responses in patients with low-volume mHSPC, with high rates of PSA decline (PSA50 and PSA90) observed as early as 3 months after treatment initiation . The phase III CHART clinical trial established this combination as a standard of care for high-volume mHSPC, showing significant improvements in radiographic progression-free survival and overall survival compared to bicalutamide combined with ADT . For researchers, this compound represents a potent AR inhibitor with a potentially favorable pharmacokinetic profile. It is noted for its limited blood-brain barrier penetration, which may reduce the risk of certain central nervous system-related side effects compared to other agents in its class, making it a valuable compound for investigating treatment tolerability . Its role in the evolving treatment paradigms for mHSPC, including doublet and triplet therapy approaches, continues to be an area of active investigation . This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4S/c1-21(2)19(31)27(15-4-3-13(10-26)18(9-15)22(23,24)25)20(33)28(21)14-5-7-17(8-6-14)32-12-16(30)11-29/h3-9,16,29-30H,11-12H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMOYIWQCZVHA-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OCC(CO)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OC[C@H](CO)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336581
Record name Rezvilutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572045-62-5
Record name Rezvilutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572045625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rezvilutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REZVILUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FJN2AW22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SHR3680: A Technical Guide to its Androgen Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHR3680, also known as rezvilutamide, is a potent, orally bioavailable, second-generation nonsteroidal androgen receptor (AR) antagonist.[1][2][3] It has demonstrated significant anti-tumor activity in both preclinical and clinical settings, particularly in the context of prostate cancer. This technical guide provides an in-depth overview of SHR3680's core activity, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action and development pathway. SHR3680 competitively binds to the androgen receptor, inhibiting its activation and nuclear translocation, which subsequently prevents the transcription of AR-responsive genes essential for tumor cell proliferation.[1][4] Clinical trials have established its efficacy and safety profile, leading to its approval in China for the treatment of metastatic hormone-sensitive prostate cancer (mHSPC) with high tumor burden.

Core Mechanism of Action: Androgen Receptor Antagonism

SHR3680 functions as a direct and competitive antagonist of the androgen receptor. In the physiological context of androgen-sensitive cancers like prostate cancer, the binding of androgens (e.g., testosterone and dihydrotestosterone) to the AR triggers a conformational change, leading to its nuclear translocation, DNA binding, and the subsequent transcription of genes that promote cell growth and survival.

SHR3680 disrupts this pathway by competitively binding to the ligand-binding domain of the AR. This action prevents the binding of endogenous androgens, thereby inhibiting AR activation and its downstream signaling cascade. A key advantage of SHR3680 is its activity as a full antagonist, meaning it does not exhibit partial agonist activity, a limitation observed with first-generation antiandrogens, especially in the context of AR overexpression. Preclinical studies have also suggested that SHR3680 has a lower propensity to cross the blood-brain barrier compared to other AR antagonists like enzalutamide, potentially reducing the risk of seizure-related side effects.

Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of SHR3680.

SHR3680_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexes with AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization SHR3680 SHR3680 SHR3680->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Figure 1: SHR3680 Mechanism of Action on the Androgen Receptor Signaling Pathway.

Quantitative Data on SHR3680 Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of SHR3680.

Preclinical Activity

While specific company-reported IC50 or Ki values for SHR3680's binding to the androgen receptor are not widely published in the reviewed literature, a related novel tetrahydroquinoline derivative, developed from a similar scaffold, demonstrated a potent AR antagonist activity with an IC50 value of 0.019 µM. This suggests a high-affinity binding for compounds of this class. Preclinical studies have consistently highlighted SHR3680's potent anti-tumor activity in castration-resistant prostate cancer (CRPC) models.

Table 1: Preclinical Profile of SHR3680

ParameterFindingReference
Target Androgen Receptor (AR)
Mechanism Competitive Antagonist
In Vitro Activity Potent AR antagonist activity (IC50 of a related compound: 0.019 µM)
In Vivo Activity Potent anti-tumor activity in CRPC models
Pharmacokinetics Orally bioavailable
Safety Profile Lower brain distribution compared to enzalutamide in preclinical models
Clinical Efficacy and Safety

Clinical trials have provided extensive data on the efficacy and safety of SHR3680 in patients with prostate cancer.

Table 2: Phase I/II Study of SHR3680 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

ParameterDoseResultReference
Dose Escalation 40 mg, 80 mg, 160 mg, 240 mg, 360 mg, 480 mg dailyNo dose-limiting toxicities reported; Maximum tolerated dose not reached
PSA Response (≥50% decrease at 12 weeks) All doses68.0% (95% CI, 61.0–74.5) of patients
Stabilized Bone Disease (at 12 weeks) All doses88.3% (95% CI, 87.2–95.5) of patients
Soft Tissue Response All doses34.4% (95% CI, 22.7–47.7) of 61 patients
Recommended Phase 3 Dose 240 mg daily-

Table 3: Phase III (CHART) Study of SHR3680 in High-Volume Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

ParameterSHR3680 (240 mg/d) + ADTBicalutamide (50 mg/d) + ADTHazard Ratio (95% CI)p-valueReference
Radiographic Progression-Free Survival (rPFS) Median not reached25.1 months0.44 (0.33–0.58)< 0.0001
Overall Survival (OS) Median not reachedNot reached0.58 (0.42–0.80)0.0009

Table 4: Key Treatment-Related Adverse Events (TRAEs) in the Phase I/II mCRPC Study

Adverse EventPercentage of Patients (N=197)
Any TRAE 58.9%
Proteinuria 13.7%
Grade ≥3 TRAEs 11.7%
Treatment-related deaths 0%

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of SHR3680 are not publicly available. However, based on standard methodologies for characterizing androgen receptor antagonists, the following sections describe the likely experimental designs.

Androgen Receptor Binding Assay (Hypothetical Protocol)

A competitive radioligand binding assay would likely be used to determine the binding affinity of SHR3680 for the androgen receptor.

  • Objective: To quantify the affinity of SHR3680 for the androgen receptor by determining its ability to displace a known radiolabeled AR ligand.

  • Materials:

    • Recombinant human androgen receptor protein.

    • Radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

    • SHR3680 at various concentrations.

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • The recombinant AR protein is incubated with a fixed concentration of the radiolabeled androgen in the presence of increasing concentrations of SHR3680.

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The data is analyzed to calculate the IC50 value, which is the concentration of SHR3680 that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability/Proliferation Assay (Hypothetical Protocol)

To assess the functional antagonist activity of SHR3680 on prostate cancer cells, a cell viability or proliferation assay would be employed.

  • Objective: To determine the effect of SHR3680 on the proliferation of androgen-dependent prostate cancer cell lines.

  • Materials:

    • Androgen-sensitive prostate cancer cell line (e.g., LNCaP or VCaP).

    • Cell culture medium and supplements.

    • SHR3680 at various concentrations.

    • A synthetic androgen (e.g., R1881) to stimulate cell growth.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Prostate cancer cells are seeded in multi-well plates and allowed to attach.

    • The cells are then treated with a fixed concentration of a synthetic androgen to stimulate proliferation, along with increasing concentrations of SHR3680.

    • After a defined incubation period (e.g., 72 hours), a cell viability reagent is added.

    • The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

    • The results are used to determine the concentration of SHR3680 that inhibits cell proliferation.

Below is a diagram illustrating a typical experimental workflow for evaluating a novel androgen receptor antagonist like SHR3680.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification (Androgen Receptor) Compound_Screening Compound Screening Target_ID->Compound_Screening Lead_Opt Lead Optimization (SHR3680) Compound_Screening->Lead_Opt In_Vitro In Vitro Assays Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & Dosage) In_Vivo->Phase_I IND Submission Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Figure 2: General Experimental Workflow for the Development of an AR Antagonist.

Logical Relationships in SHR3680 Development

The development of SHR3680 followed a logical progression from preclinical discovery to clinical validation. The initial identification of a potent AR antagonist in preclinical models justified its advancement into human trials. The successful outcomes of the Phase I/II studies, which established a safe and effective dose, provided the basis for the large-scale Phase III CHART study. The superior efficacy of SHR3680 over the standard-of-care comparator in the Phase III trial ultimately led to its regulatory approval.

The following diagram illustrates the logical flow of SHR3680's development.

Development_Logic cluster_preclinical Preclinical Phase cluster_clinical_dev Clinical Development cluster_outcome Outcome Preclinical_Data Potent AR Antagonism & Anti-tumor Activity in Animal Models Phase_I_II Phase I/II Trials: - Safety & Tolerability - Dose Finding - Preliminary Efficacy Preclinical_Data->Phase_I_II Justifies Phase_III Phase III (CHART) Trial: - Superiority vs. Bicalutamide - Confirmed Efficacy & Safety Phase_I_II->Phase_III Informs Approval Regulatory Approval for mHSPC Treatment Phase_III->Approval Supports

Figure 3: Logical Progression of SHR3680's Development and Approval.

Conclusion

SHR3680 (this compound) is a significant advancement in the treatment of androgen-sensitive prostate cancer. Its potent and specific mechanism of action as a competitive androgen receptor antagonist translates into robust clinical efficacy, as demonstrated in a comprehensive clinical trial program. The data summarized in this technical guide underscores its favorable benefit-risk profile, particularly in patients with high-volume metastatic hormone-sensitive prostate cancer. For researchers and drug development professionals, SHR3680 serves as a successful example of a second-generation AR antagonist that has addressed some of the limitations of its predecessors. Further research may explore its utility in other androgen-driven malignancies and in combination with other therapeutic modalities.

References

Rezvilutamide: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (also known as SHR3680) is a novel, orally bioavailable second-generation nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd.[1] It has been approved in China for the treatment of high-volume metastatic hormone-sensitive prostate cancer (mHSPC).[2] This technical guide provides a comprehensive overview of the preclinical data and studies that have elucidated the mechanism of action, efficacy, and safety profile of this compound, forming the foundation for its clinical development.

Mechanism of Action

This compound is a potent and selective antagonist of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[3][4] Its mechanism of action involves several key steps that collectively inhibit AR signaling:

  • Competitive Binding: this compound competitively binds to the ligand-binding domain of the AR, effectively blocking the binding of androgens such as testosterone and dihydrotestosterone (DHT).[3]

  • Inhibition of Nuclear Translocation: By binding to the AR, this compound prevents the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.

  • Blockade of DNA Binding and Transcription: Consequently, this compound prevents the AR from binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of genes essential for prostate cancer cell growth and survival.

A significant preclinical finding is that this compound is a full antagonist of the AR, which differentiates it from first-generation antiandrogens like bicalutamide that can exhibit partial agonist activity, particularly in the context of AR overexpression.

Signaling Pathway Diagram

Rezvilutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Activated AR Dimer AR->AR_complex Dimerization & Nuclear Translocation This compound This compound This compound->AR Competitively Binds (Antagonist) This compound->AR_complex Blocks Translocation ARE Androgen Response Element (ARE) on DNA AR_complex->ARE Binds Gene_Transcription Gene Transcription AR_complex->Gene_Transcription Blocks Binding to DNA ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.

Preclinical Efficacy

In Vitro Studies

Preclinical in vitro studies have demonstrated the potent anti-tumor activity of this compound in prostate cancer cell lines. These studies have shown that this compound can effectively inhibit the proliferation of androgen-sensitive prostate cancer cells. Furthermore, it has been shown to inhibit the nuclear translocation of the androgen receptor and the expression of prostate-specific antigen (PSA) in these cells.

Parameter Cell Line Value Reference
Potency Prostate Cancer CellsPotent Antitumor Activity
In Vivo Studies

The in vivo efficacy of this compound has been evaluated in various preclinical animal models of prostate cancer, including xenograft models. These studies have consistently demonstrated the ability of this compound to inhibit tumor growth and reduce PSA levels.

A key preclinical finding is that this compound exhibits potent anti-tumor activity against castration-resistant prostate cancer (CRPC) models.

Model Treatment Endpoint Result Reference
CRPC XenograftThis compoundTumor GrowthPotent antitumor activity

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are outlined below.

Androgen Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound to the androgen receptor.

  • Method: A competitive binding assay is performed using prostate cancer cells (e.g., LNCaP) or purified androgen receptor. A radiolabeled androgen, such as [³H]-DHT, is used as the ligand.

  • Procedure:

    • Incubate a constant concentration of radiolabeled androgen with varying concentrations of this compound and the androgen receptor source.

    • After reaching equilibrium, separate the bound from the unbound radioligand.

    • Measure the radioactivity of the bound fraction.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) to determine its binding affinity.

Prostate Cancer Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Line: Human prostate cancer cells (e.g., LNCaP for androgen-sensitive or VCaP for castration-resistant models) are subcutaneously injected into the flanks of the mice.

  • Procedure:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound orally to the treatment group at specified doses and schedules. The control group receives a vehicle.

    • Monitor tumor volume regularly using caliper measurements.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

    • Collect blood samples periodically to measure serum PSA levels.

Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies in animal models, such as rats and dogs, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. A key finding from these studies is the significantly lower penetration of this compound across the blood-brain barrier compared to enzalutamide. This characteristic is associated with a potentially reduced risk of seizures, a known side effect of some second-generation AR antagonists.

Preclinical toxicology studies have established a favorable safety profile for this compound, supporting its advancement into clinical trials.

Preclinical to Clinical Translation Workflow

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (Androgen Receptor) In_Vitro In Vitro Studies (Binding Assays, Cell Lines) Target_ID->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo PK_Tox Pharmacokinetics & Toxicology (Animal) In_Vivo->PK_Tox Phase_I Phase I Trials (Safety, PK in Humans) PK_Tox->Phase_I Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: The translational workflow from preclinical discovery to clinical approval for this compound.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective androgen receptor antagonist. In vitro and in vivo studies have consistently demonstrated its anti-tumor efficacy in relevant prostate cancer models. A key differentiating feature identified in preclinical studies is its low penetration of the blood-brain barrier, suggesting a favorable safety profile with a potentially lower risk of central nervous system-related side effects. These comprehensive preclinical findings provided a solid foundation for the successful clinical development and approval of this compound for the treatment of advanced prostate cancer.

References

Rezvilutamide: A Deep Dive into its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (also known as SHR3680) is an orally administered, second-generation androgen receptor (AR) antagonist.[1] It has been approved in China for the treatment of patients with high-volume metastatic hormone-sensitive prostate cancer (mHSPC).[1] As a potent inhibitor of the AR signaling pathway, this compound represents a significant therapeutic option in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, intended to inform researchers, scientists, and drug development professionals.

While extensive clinical trial data on the efficacy and safety of this compound are available, detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from dedicated phase 1 studies in healthy volunteers or patient populations are not extensively published in the peer-reviewed literature. This guide synthesizes the currently accessible information.

Pharmacokinetics

Absorption and Bioavailability

This compound is orally bioavailable.[2] The recommended dose in clinical practice is 240 mg taken once daily, and it can be administered with or without food.[3] This suggests that food does not have a clinically significant effect on its absorption and bioavailability, a favorable characteristic for patient compliance. However, specific studies detailing the absolute bioavailability or the precise impact of food on the rate and extent of absorption are not publicly available.

Distribution

Preclinical studies in mice have indicated that this compound has a low potential to penetrate the blood-brain barrier.[2] This characteristic is clinically significant as it may translate to a reduced incidence of central nervous system-related adverse effects, such as seizures, compared to other androgen receptor antagonists.

Metabolism and Excretion

Detailed information on the metabolic pathways and excretion routes of this compound in humans is not extensively documented in publicly available literature.

Drug-Drug Interactions

A clinical trial was conducted to evaluate the effect of this compound on the pharmacokinetics of probe substrates for major cytochrome P450 (CYP) enzymes. This is crucial for understanding the potential for drug-drug interactions when this compound is co-administered with other medications.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain. However, based on standard practices for such studies, the following methodologies are likely to have been employed.

Single and Multiple Dose Pharmacokinetic Studies

A phase I/II first-in-human study of this compound (NCT02691975) was conducted in patients with metastatic castration-resistant prostate cancer. The study involved a dose-escalation phase with daily doses ranging from 40 mg to 480 mg. While the study assessed pharmacokinetics, specific quantitative results have not been detailed in the available publications.

Typical Protocol for a Pharmacokinetic Study:

  • Study Design: Open-label, single or multiple-dose, dose-escalation or fixed-dose study.

  • Participants: Healthy volunteers or the target patient population (e.g., prostate cancer patients).

  • Dosing: Administration of a single oral dose of this compound or daily dosing until steady state is achieved.

  • Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of this compound and any major metabolites are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½).

Drug-Drug Interaction Study Protocol

A single-center, open-label, single-arm, fixed-sequence clinical trial was conducted in 18 patients with prostate cancer to assess the pharmacokinetic effects of this compound on probe drugs for CYP3A4 (midazolam), CYP2C9 (S-warfarin), and CYP2C19 (omeprazole).

Protocol Outline:

  • Study Design: A fixed-sequence design where patients receive the probe drugs alone and then in combination with this compound.

  • Treatment Periods:

    • Period 1: A single oral dose of the probe drugs (midazolam, S-warfarin, omeprazole) is administered.

    • Period 2: After a washout period, patients receive daily doses of this compound to reach steady state.

    • Period 3: A single oral dose of the probe drugs is co-administered with steady-state this compound.

  • Pharmacokinetic Sampling: Blood samples are collected at frequent intervals after administration of the probe drugs in both periods to determine their plasma concentration profiles.

  • Analysis: The pharmacokinetic parameters of the probe drugs are compared between the two periods to assess any inhibitory or inductive effects of this compound.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Mechanism of Action Androgens Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) in Cytoplasm Androgens->AR Binds to AR_Complex Androgen-AR Complex This compound This compound This compound->AR Competitively binds and inhibits Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Binding leads to CellGrowth Prostate Cancer Cell Growth & Proliferation Transcription->CellGrowth Promotes

Figure 1: this compound's mechanism of action in blocking the androgen receptor signaling pathway.

cluster_1 Pharmacokinetic Study Workflow Dosing This compound Administration (Oral) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Analysis

Figure 2: A generalized workflow for a clinical pharmacokinetic study of an oral drug like this compound.

Summary and Conclusion

This compound is an orally bioavailable androgen receptor antagonist with a favorable clinical profile. While the recommended dosing regimen is established, detailed public information regarding its core pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), absolute bioavailability, and the specific impact of food is limited. The available data suggests a low potential for blood-brain barrier penetration. A dedicated drug-drug interaction study has been conducted to assess its impact on CYP enzymes. Further publication of detailed pharmacokinetic data from completed and ongoing clinical trials will be invaluable for a more comprehensive understanding of this compound's clinical pharmacology.

References

Rezvilutamide: A Technical Overview of a Novel Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide, also known as SHR3680, is a second-generation nonsteroidal antiandrogen (NSAA) that has emerged as a potent therapeutic agent in the management of prostate cancer.[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it has demonstrated significant efficacy in clinical trials, particularly for metastatic hormone-sensitive prostate cancer (mHSPC).[3][4] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, and key experimental data related to this compound.

Molecular Structure

This compound is a synthetic organic compound with a complex molecular architecture designed for high-affinity binding to the androgen receptor.[5]

PropertyValue
Chemical Formula C22H20F3N3O4S
IUPAC Name 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
SMILES CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OC--INVALID-LINK--O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Molecular Weight 479.47 g/mol
CAS Number 1572045-62-5

Mechanism of Action: Androgen Receptor Signaling Inhibition

This compound functions as a competitive antagonist of the androgen receptor (AR). In normal and cancerous prostate cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent transcription of genes that promote cell growth and proliferation. This compound disrupts this pathway at multiple key steps:

  • Competitive Binding: this compound competitively binds to the ligand-binding domain of the AR, preventing androgens from binding and activating the receptor.

  • Inhibition of Nuclear Translocation: By binding to the AR, this compound induces a conformational change that prevents the receptor from translocating from the cytoplasm to the nucleus.

  • Blocked DNA Binding and Transcriptional Activity: As the AR is unable to reach the nucleus, it cannot bind to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes.

This comprehensive blockade of the AR signaling pathway ultimately leads to decreased proliferation and increased apoptosis of prostate cancer cells.

Rezvilutamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to Androgen_AR Androgen-AR Complex This compound This compound This compound->AR Competitively Binds & Inhibits ARE Androgen Response Element (ARE) on DNA Androgen_AR->ARE Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates

Mechanism of Action of this compound

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several clinical trials. The pivotal Phase III CHART trial compared this compound in combination with androgen-deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic, hormone-sensitive prostate cancer.

Table 1: Efficacy Results from the CHART Trial

EndpointThis compound + ADTBicalutamide + ADTHazard Ratio (95% CI)p-value
Median Radiographic Progression-Free Survival (rPFS)Not Reached25.1 months0.44 (0.33–0.58)<0.0001
2-Year rPFS Rate72.3%50.0%--
Median Overall Survival (OS)Not ReachedNot Reached0.58 (0.44–0.77)0.0001
2-Year OS Rate81.6%70.3%--

Table 2: Key Safety Data from the CHART Trial (Grade ≥3 Adverse Events)

Adverse EventThis compound + ADT (n=323)Bicalutamide + ADT (n=324)
Hypertension8%7%
Hypertriglyceridemia7%2%
Increased Weight6%4%
Anemia4%5%
Hypokalemia3%1%
Serious Adverse Events 28% 21%

Data from an earlier Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) also demonstrated promising activity.

Table 3: Efficacy from Phase I/II Trial in mCRPC

EndpointResult
12-week PSA Response Rate68%
Radiographic Bone Disease Stabilization at 12 weeks88.3%
Soft Tissue Response at 12 weeks34.4%

Experimental Protocols

Detailed, proprietary experimental protocols for the clinical and preclinical studies of this compound are not publicly available. However, based on published literature and clinical trial registrations, the general methodologies can be outlined.

CHART (Phase III) Trial Methodology (NCT03520478)
  • Study Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals.

  • Participants: 654 men with high-volume metastatic hormone-sensitive prostate cancer and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

  • Intervention: Patients were randomly assigned (1:1) to receive either:

    • This compound (240 mg orally once daily) plus ADT.

    • Bicalutamide (50 mg orally once daily) plus ADT.

  • Primary Endpoints:

    • Radiographic Progression-Free Survival (rPFS): Defined as the time from randomization to the first evidence of radiographic disease progression (as assessed by a blinded independent review committee) or death from any cause. Radiographic assessments were typically performed at baseline and then at regular intervals.

    • Overall Survival (OS): Defined as the time from randomization to death from any cause.

  • Safety Assessment: Monitored through the reporting of adverse events, which were graded according to standard criteria.

Preclinical Androgen Receptor Binding Assay (General Protocol)

While the specific protocol for this compound is not published, a general competitive binding assay to determine the affinity for the androgen receptor would likely involve the following steps:

  • Materials:

    • Purified recombinant androgen receptor protein.

    • A radiolabeled androgen (e.g., [3H]-DHT).

    • Varying concentrations of this compound.

    • Assay buffer and scintillation fluid.

  • Procedure:

    • The recombinant androgen receptor is incubated with the radiolabeled androgen in the presence of varying concentrations of this compound.

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The amount of bound radioligand is quantified using a scintillation counter.

    • The data is used to calculate the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its binding affinity.

Conclusion

This compound is a potent, orally bioavailable androgen receptor antagonist with a well-defined mechanism of action. Clinical data, particularly from the CHART trial, have demonstrated its superiority over bicalutamide in combination with ADT for improving both radiographic progression-free survival and overall survival in patients with high-volume metastatic hormone-sensitive prostate cancer, with a manageable safety profile. This technical overview provides a comprehensive summary of the key molecular and clinical characteristics of this compound for the scientific and drug development community.

References

Rezvilutamide: A Deep Dive into Androgen Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (also known as SHR3680) is a novel, orally bioavailable, non-steroidal anti-androgen (NSAA) that has demonstrated significant promise in the treatment of prostate cancer.[1][2] As a second-generation androgen receptor (AR) antagonist, its mechanism of action is centered on the competitive inhibition of the androgen receptor, a key driver in the progression of prostate cancer.[1][3] This technical guide provides an in-depth analysis of this compound's target binding affinity and selectivity, complete with detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by disrupting the androgen receptor signaling pathway at multiple critical junctures. As a competitive antagonist, it directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the androgen receptor.[1] This initial binding event sets off a cascade of inhibitory actions:

  • Inhibition of AR Nuclear Translocation: Upon binding, this compound prevents the conformational changes in the AR that are necessary for its translocation from the cytoplasm into the nucleus.

  • Blockade of AR-DNA Binding: By keeping the AR in the cytoplasm, this compound effectively prevents the receptor from binding to androgen response elements (AREs) on the DNA.

  • Suppression of AR-Mediated Gene Transcription: Consequently, the transcription of AR-responsive genes, which are crucial for prostate cancer cell proliferation and survival, is halted. This includes key genes like prostate-specific antigen (PSA).

This multifaceted inhibition of the AR signaling pathway ultimately leads to a reduction in tumor growth and a decline in PSA levels, a key biomarker in prostate cancer.

Target Binding Affinity and Selectivity

While specific quantitative binding affinity values (such as Kᵢ or IC₅₀) for this compound are not publicly available in the provided search results, preclinical and clinical studies consistently describe it as a potent antagonist with high binding affinity for the androgen receptor. Its efficacy, even in the presence of elevated androgen levels, underscores its potent binding characteristics.

Furthermore, initial findings suggest that this compound possesses a favorable selectivity profile. One study highlighted its excellent selectivity for the androgen receptor over other nuclear receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This selectivity is crucial for minimizing off-target effects and improving the drug's overall safety profile.

TargetBinding AffinitySelectivity
Androgen Receptor (AR)HighHighly Selective
Progesterone Receptor (PR)Low / NegligibleHigh selectivity for AR
Glucocorticoid Receptor (GR)Low / NegligibleHigh selectivity for AR
Mineralocorticoid Receptor (MR)Low / NegligibleHigh selectivity for AR

Table 1: Summary of this compound's Target Binding Affinity and Selectivity.

Experimental Protocols

To provide a comprehensive understanding of how the binding affinity and functional activity of this compound are assessed, this section details the methodologies for key in vitro experiments.

Competitive Androgen Receptor Binding Assay

This assay is designed to determine the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor. A commonly used method is the radiolabeled ligand competition scintillation proximity assay (SPA).

Principle: The AR ligand-binding domain (LBD), tagged with an affinity tag (e.g., His6), is immobilized on a scintillating microplate. A radiolabeled androgen (e.g., ³H-DHT) is added and binds to the AR-LBD, bringing the radioisotope in close proximity to the scintillant and generating a light signal. When a competing non-radiolabeled ligand like this compound is introduced, it displaces the radiolabeled androgen, leading to a decrease in the light signal. The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is then determined.

Detailed Protocol:

  • Protein Immobilization: A solution of purified His6-tagged AR-LBD is added to each well of a nickel-chelate coated 384-well Flashplate®. The plate is incubated to allow the AR-LBD to bind to the nickel-coated surface.

  • Washing: The wells are washed with an appropriate assay buffer to remove any unbound AR-LBD.

  • Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the wells. A control group with no test compound is also included.

  • Radioligand Addition: A solution of a radiolabeled androgen, such as ³H-dihydrotestosterone (³H-DHT), is added to all wells at a fixed concentration.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Signal Detection: The plate is read in a microplate scintillation counter to measure the light output from each well.

  • Data Analysis: The raw data is normalized, and the IC₅₀ value for this compound is calculated by fitting the data to a dose-response curve.

G cluster_workflow Competitive AR Binding Assay Workflow A Immobilize His6-AR-LBD on Ni-Chelate Plate B Wash to Remove Unbound AR-LBD A->B C Add Serial Dilutions of this compound B->C D Add Radiolabeled Androgen (e.g., ³H-DHT) C->D E Incubate to Reach Equilibrium D->E F Measure Signal (Scintillation Counter) E->F G Calculate IC50 Value F->G G cluster_workflow AR Nuclear Translocation Assay Workflow A Seed Prostate Cancer Cells B Stimulate with Androgen (e.g., DHT) A->B C Treat with This compound B->C D Fix, Permeabilize, and Stain for AR and Nucleus C->D E Acquire Images (High-Content Screening) D->E F Analyze Images to Quantify Nuclear vs. Cytoplasmic AR E->F G Determine Inhibition of Nuclear Translocation F->G G cluster_workflow AR-Mediated Gene Transcription Assay Workflow A Co-transfect Cells with AR and ARE-Luciferase Vectors B Treat with Androgen and this compound A->B C Lyse Cells to Release Luciferase B->C D Add Luciferase Substrate (Luciferin) C->D E Measure Luminescence D->E F Quantify Inhibition of AR Transcriptional Activity E->F G cluster_pathway Androgen Receptor Signaling Pathway Androgen Androgen (Testosterone/DHT) AR_cyto Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cyto Binds to AR_complex Androgen-AR Complex This compound This compound AR_nucleus AR Translocation to Nucleus AR_complex->AR_nucleus Induces ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to Gene_Transcription AR-Mediated Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Prostate Cancer Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes Inhibition1->AR_cyto Competitively Binds to Inhibition2->AR_nucleus Inhibits Inhibition3->Gene_Transcription Inhibits

References

Rezvilutamide's Impact on AR-Positive Prostate Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (formerly SHR3680) is a novel, potent, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1][2] As a second-generation antiandrogen, it exhibits high binding affinity to the AR, effectively disrupting the signaling pathway crucial for the proliferation and survival of AR-positive prostate cancer cells.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available data, and details the standard experimental protocols used to characterize its effects on AR-positive prostate cancer cells.

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway at multiple key steps.[1] Unlike first-generation antiandrogens, this compound acts as a full antagonist, even in the context of AR overexpression, which is a common mechanism of resistance in castration-resistant prostate cancer (CRPC). Preclinical studies have indicated that this compound demonstrates potent antitumor activity against CRPC.

The primary mechanisms of action are:

  • Competitive AR Inhibition: this compound directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.

  • Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, this compound prevents the conformational changes necessary for the receptor's translocation into the nucleus.

  • Blockade of AR-DNA Binding: Consequently, this compound prevents the AR from binding to androgen response elements (AREs) on the DNA.

  • Downregulation of AR-Target Gene Expression: This leads to the inhibition of transcription of AR-regulated genes that are critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA).

Rezvilutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen_N AR-Androgen Complex AR->AR_Androgen_N Nuclear Translocation Blocked This compound This compound This compound->AR Competitively Binds & Inhibits AR_Androgen->AR_Androgen_N Nuclear Translocation ARE Androgen Response Element (ARE) AR_Androgen_N->ARE Binds Gene_Transcription AR-Regulated Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT/WST-1 reagent C->D E Incubate for 2-4h D->E F Measure absorbance E->F G Calculate IC50 F->G Western_Blot_Workflow A Protein Extraction from treated cells B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Densitometry Analysis H->I

References

The Discovery and Development of Rezvilutamide (SHR3680): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Rezvilutamide (SHR3680) is a novel, potent, and orally bioavailable second-generation nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd. It has been approved in China for the treatment of high-volume metastatic hormone-sensitive prostate cancer (mHSPC) and is under investigation for other stages of prostate cancer. This compound functions as a competitive androgen receptor (AR) antagonist, effectively inhibiting AR signaling, which is a key driver of prostate cancer growth. It distinguishes itself from earlier antiandrogens with a favorable pharmacokinetic profile and a reduced potential for central nervous system side effects. Preclinical studies have demonstrated its potent anti-tumor activity, and pivotal clinical trials, most notably the Phase III CHART study, have confirmed its superiority over first-generation antiandrogens in improving clinical outcomes for patients with advanced prostate cancer. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known by its developmental code SHR3680, is a significant advancement in the therapeutic landscape for prostate cancer.[1] As a second-generation nonsteroidal antiandrogen, it was designed to overcome some of the limitations of earlier antiandrogen therapies.[2][3] Prostate cancer is a leading cause of cancer-related mortality in men, and its growth is often driven by androgens that activate the androgen receptor (AR), a nuclear transcription factor.[3] this compound's development was aimed at providing a more potent and safer option for patients with advanced stages of the disease, particularly metastatic hormone-sensitive prostate cancer (mHSPC) and metastatic castration-resistant prostate cancer (mCRPC).[1]

Discovery and Medicinal Chemistry

The discovery of this compound originated from a dedicated medicinal chemistry program focused on identifying novel, potent, and selective AR antagonists with an improved safety profile. While specific details of the lead optimization process are proprietary, the patent literature (WO2014036897A1) discloses the chemical scaffold and synthetic routes for a series of imidazolidine derivatives, including this compound. The design strategy likely focused on enhancing the binding affinity to the AR, improving pharmacokinetic properties, and minimizing off-target effects, particularly those related to the central nervous system.

Chemical Structure

The chemical structure of this compound is 4-(3-(4-(((S)-2,3-dihydroxypropyl)oxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.

Mechanism of Action

This compound exerts its therapeutic effect by potently and selectively targeting the androgen receptor signaling pathway. This pathway is crucial for the growth and survival of prostate cancer cells. The mechanism of action of this compound involves several key steps:

  • Competitive Androgen Receptor Binding: this compound acts as a direct competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR with high affinity, thereby preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).

  • Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically undergoes a conformational change and translocates from the cytoplasm to the nucleus. This compound's binding to the AR prevents this critical step, keeping the receptor sequestered in the cytoplasm.

  • Blockade of AR-Mediated Gene Transcription: By inhibiting the nuclear translocation of the AR, this compound effectively blocks the receptor from binding to androgen response elements (AREs) on the DNA. This, in turn, prevents the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.

The following diagram illustrates the signaling pathway inhibited by this compound:

Rezvilutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Androgen Activated AR Complex AR->AR_Androgen Activation This compound This compound (SHR3680) This compound->AR Competitively Binds & Inhibits AR_Androgen_nucleus Activated AR Complex AR_Androgen->AR_Androgen_nucleus Nuclear Translocation DNA DNA (AREs) AR_Androgen_nucleus->DNA Binds to AREs Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates

Mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.

Preclinical Pharmacology

While a comprehensive public report of the preclinical data for this compound is not available, it has been described as having potent anti-tumor activity in preclinical models. Key preclinical assessments for a drug of this class typically involve in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

In Vitro Studies
  • Androgen Receptor Binding Affinity: The binding affinity of this compound to the androgen receptor is a critical measure of its potency. This is typically determined through competitive radioligand binding assays. While the specific IC50 value for this compound is not publicly available, its high potency suggests a low nanomolar affinity for the AR.

  • Cell-Based Assays: The activity of this compound would have been evaluated in various prostate cancer cell lines, such as LNCaP (androgen-sensitive) and VCaP (expresses wild-type AR). These assays would measure the ability of this compound to inhibit androgen-induced cell proliferation and the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA).

In Vivo Studies
  • Xenograft Models: The in vivo efficacy of this compound was likely evaluated in animal models bearing human prostate cancer xenografts, such as the LNCaP model. These studies would assess the ability of orally administered this compound to inhibit tumor growth.

  • Pharmacokinetics: Preclinical pharmacokinetic studies in animal models, such as rats and dogs, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This compound is reported to have a favorable pharmacokinetic profile.

  • Safety Pharmacology and Toxicology: Extensive safety pharmacology and toxicology studies would have been conducted to assess the safety profile of this compound before its entry into clinical trials. A key finding from preclinical studies is that this compound has a lower penetration of the blood-brain barrier compared to enzalutamide, which is suggested to contribute to a reduced risk of seizures.

Clinical Development

This compound has undergone a comprehensive clinical development program, progressing from Phase I dose-escalation studies to pivotal Phase III trials.

Phase I/II Trial in mCRPC (NCT02691975)

A first-in-human, Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).

Methodology: The Phase I portion of the trial was a dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Patients received escalating doses of this compound. The Phase II part further evaluated the efficacy and safety at the RP2D.

Key Findings: The study established a good safety and tolerability profile for this compound. Promising anti-tumor activity was observed, with a significant proportion of patients achieving a PSA response (a decline in PSA levels of ≥50%).

Table 1: Summary of Key Results from the Phase I/II Trial in mCRPC

ParameterResultCitation
Patient Population Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Primary Objective (Phase I) Safety and Tolerability, MTD
Primary Objective (Phase II) PSA Response Rate
12-week PSA Response Rate 68%
Radiographic Bone Disease Stabilization at 12 weeks 88.3%
Soft Tissue Response at 12 weeks 34.4%
Common Treatment-Related Adverse Events Proteinuria (13.7%)
Phase III CHART Trial in mHSPC (NCT03520478)

The CHART (Comparing SHR3680 with Bicalutamide in High-Volume Metastatic Hormone-Sensitive Prostate Cancer) trial was a randomized, open-label, Phase III study that played a pivotal role in the approval of this compound.

Methodology: The trial enrolled patients with high-volume mHSPC who were randomized to receive either this compound (240 mg once daily) in combination with androgen deprivation therapy (ADT) or Bicalutamide (a first-generation antiandrogen) plus ADT. The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).

The following diagram outlines the workflow of the CHART clinical trial:

CHART_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Endpoints Patient_Pool Patients with High-Volume Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) Inclusion_Criteria Inclusion Criteria Met? Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? Inclusion_Criteria->Exclusion_Criteria Yes Randomization 1:1 Randomization Exclusion_Criteria->Randomization No Rezvilutamide_Arm This compound (240 mg/day) + ADT Randomization->Rezvilutamide_Arm Bicalutamide_Arm Bicalutamide (50 mg/day) + ADT Randomization->Bicalutamide_Arm Follow_up Patient Follow-up (Imaging, PSA, etc.) Rezvilutamide_Arm->Follow_up Bicalutamide_Arm->Follow_up Primary_Endpoints Co-Primary Endpoints: - Radiographic Progression-Free Survival (rPFS) - Overall Survival (OS) Follow_up->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Time to PSA Progression - Time to Chemotherapy - Safety Follow_up->Secondary_Endpoints

Workflow of the Phase III CHART clinical trial.

Key Findings: The CHART trial demonstrated the superiority of this compound plus ADT over Bicalutamide plus ADT in patients with high-volume mHSPC.

Table 2: Key Efficacy Results from the Phase III CHART Trial

EndpointThis compound + ADTBicalutamide + ADTHazard Ratio (95% CI)p-valueCitation
Radiographic Progression-Free Survival (rPFS) Not Reached25.1 months0.44 (0.33-0.58)<0.0001
Overall Survival (OS) Not ReachedNot Reached0.58 (0.44-0.77)0.0001
Time to PSA Progression Not Reached11.0 months0.37 (0.28-0.49)<0.0001

Safety Profile: this compound was well-tolerated in the CHART trial.

Table 3: Common Grade ≥3 Adverse Events in the Phase III CHART Trial

Adverse EventThis compound + ADT (%)Bicalutamide + ADT (%)Citation
Hypertension 87
Hypertriglyceridemia 72
Weight Gain 64
Anemia 45
Hypokalemia 31

Experimental Protocols

This section provides an overview of the methodologies for key experiments typically used in the discovery and development of a novel androgen receptor antagonist like this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the androgen receptor.

Materials:

  • Purified recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • Radiolabeled ligand (e.g., [³H]-Dihydrotestosterone)

  • Test compound (this compound)

  • Assay buffer

  • Scintillation cocktail

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the AR-LBD, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

  • Include control wells for total binding (AR-LBD + radioligand) and non-specific binding (AR-LBD + radioligand + a high concentration of unlabeled androgen).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through a filter plate that captures the AR-LBD.

  • Wash the filters to remove any unbound radioligand.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (or other extracellular matrix)

  • Test compound (this compound) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the prostate cancer cells to the desired number.

  • Harvest the cells and resuspend them in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Administer the test compound (orally) and the vehicle control to the respective groups according to the planned dosing schedule.

  • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of general toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound (SHR3680) represents a significant therapeutic advance for patients with prostate cancer. Its development, from a rational medicinal chemistry approach to successful clinical validation, highlights its potent and selective mechanism of action as an androgen receptor antagonist. The robust clinical data, particularly from the Phase III CHART trial, have established this compound as a new standard of care in combination with ADT for high-volume mHSPC, offering improved efficacy and a manageable safety profile compared to older antiandrogens. Ongoing and future research will continue to define the role of this compound in various stages of prostate cancer and in combination with other therapeutic modalities.

References

Rezvilutamide: A Deep Dive into the Inhibition of Androgen Receptor Nuclear Translocation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezvilutamide (formerly SHR3680) is a novel, orally bioavailable, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1][2] Its mechanism of action centers on the competitive inhibition of the androgen receptor, a critical driver of prostate cancer progression.[1] A key feature of this compound's activity is its ability to prevent the nuclear translocation of the AR, thereby halting the downstream signaling cascade that promotes tumor growth.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to this compound's inhibition of AR nuclear translocation, intended for professionals in the fields of oncology research and drug development.

Introduction to this compound and its Target: The Androgen Receptor

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor signaling axis playing a pivotal role in its pathogenesis. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on target genes, initiating transcription of genes involved in cell proliferation and survival. In castration-resistant prostate cancer (CRPC), AR signaling can remain active despite low levels of circulating androgens through various mechanisms, including AR overexpression and mutations.

This compound is a second-generation AR inhibitor designed to overcome the limitations of earlier antiandrogen therapies. By competitively binding to the ligand-binding domain of the AR, this compound prevents its activation and subsequent nuclear translocation, effectively shutting down this critical oncogenic pathway. This mode of action has demonstrated significant clinical efficacy, particularly in patients with high-volume, metastatic, hormone-sensitive prostate cancer (mHSPC).

Mechanism of Action: Inhibition of AR Nuclear Translocation

This compound's primary mechanism of action is the competitive antagonism of the androgen receptor. Upon binding to the AR, this compound induces a conformational change that prevents the necessary structural rearrangements for nuclear import. This leads to the formation of an inactive AR complex that is retained in the cytoplasm, unable to translocate to the nucleus and initiate gene transcription.

The process can be visualized through the following signaling pathway:

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Active_AR Active AR AR->Active_AR Activation Rez_AR This compound-AR Complex (Inactive) AR->Rez_AR Forms HSP Heat Shock Proteins (HSP) This compound This compound This compound->AR Competitively Binds AR_HSP AR-HSP Complex AR_HSP->AR Dissociates from ARE Androgen Response Element (ARE) Active_AR->ARE Translocates to Nucleus & Binds to ARE Rez_AR->ARE Nuclear Translocation Blocked Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Figure 1: Mechanism of this compound Action

Quantitative Data on this compound's Efficacy

Clinical trials have provided robust quantitative data supporting the efficacy of this compound in treating prostate cancer. The Phase 3 CHART study, a randomized, open-label trial, compared this compound plus androgen-deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic, hormone-sensitive prostate cancer.

Table 1: Key Efficacy Data from the CHART Phase 3 Trial

EndpointThis compound + ADTBicalutamide + ADTHazard Ratio (95% CI)p-value
Radiographic Progression-Free Survival (rPFS) Median Not Reached25.1 months0.44 (0.33–0.58)<0.0001
Overall Survival (OS) Median Not ReachedNot Reached0.58 (0.44–0.77)0.0001

Data from the preplanned interim analyses of the CHART study.

Further data from a Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) demonstrated significant PSA responses.

Table 2: Efficacy Data from Phase I/II Trial in mCRPC

EndpointResult
12-week PSA response 68% of patients
Radiographic bone disease stabilization (at week 12) 88.3% of patients
Soft tissue response 34.4% of patients

Experimental Protocols for Assessing AR Nuclear Translocation

The inhibition of AR nuclear translocation by compounds like this compound is typically assessed using cell-based imaging assays. High-content screening (HCS) and immunofluorescence microscopy are standard methods. Below are detailed, generalized protocols for these key experiments.

Immunofluorescence Staining for AR Subcellular Localization

This protocol allows for the direct visualization of the androgen receptor's location within the cell.

Objective: To determine the subcellular localization of the androgen receptor in prostate cancer cells following treatment with androgens and/or this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-Androgen Receptor antibody

  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate prostate cancer cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free or charcoal-stripped serum medium to reduce basal AR activation.

  • Treatment: Treat the cells with vehicle (e.g., DMSO), androgen (e.g., 10 nM DHT), this compound at various concentrations, or a combination of androgen and this compound. Incubate for a specified period (e.g., 1-4 hours).

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Capture images of the AR (e.g., green fluorescence) and nuclei (blue fluorescence).

Data Analysis: The images are analyzed to determine the proportion of cells exhibiting predominantly nuclear, cytoplasmic, or mixed AR staining under each treatment condition. Quantitative analysis can be performed by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

A Seed Prostate Cancer Cells on Coverslips B Serum Starve Cells A->B C Treat with Vehicle, Androgen, and/or this compound B->C D Fix, Permeabilize, and Block Cells C->D E Incubate with Primary Anti-AR Antibody D->E F Incubate with Fluorescent Secondary Antibody E->F G Counterstain Nuclei with DAPI F->G H Mount and Image with Fluorescence Microscope G->H I Analyze AR Subcellular Localization H->I

Figure 2: Immunofluorescence Workflow
High-Content Screening (HCS) for AR Nuclear Translocation

HCS automates the process of immunofluorescence and provides quantitative data on a larger scale.

Objective: To quantify the effect of this compound on androgen-induced AR nuclear translocation in a high-throughput manner.

Materials:

  • Prostate cancer cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR) or cells for automated immunofluorescence.

  • Multi-well imaging plates (e.g., 96- or 384-well).

  • Automated liquid handling systems.

  • High-content imaging system and analysis software.

  • Reagents as described in the immunofluorescence protocol.

Procedure:

  • Cell Plating: Dispense cells into the wells of a multi-well imaging plate using an automated dispenser.

  • Compound Treatment: Use an automated liquid handler to add a dilution series of this compound, with and without a fixed concentration of androgen agonist (e.g., DHT), to the appropriate wells. Include vehicle and agonist-only controls.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Staining: If not using a fluorescently tagged AR, perform automated immunofluorescence staining as described above. A nuclear stain is always included.

  • Imaging: The high-content imaging system automatically acquires images from each well, capturing both the AR and nuclear fluorescence channels.

  • Image Analysis: The analysis software identifies individual cells and their nuclei. It then quantifies the fluorescence intensity of the AR signal within the nucleus and the cytoplasm for each cell.

Data Analysis: The primary output is the ratio of nuclear to cytoplasmic AR fluorescence intensity. This ratio is calculated for thousands of cells per well. Dose-response curves can be generated to determine the IC50 value for this compound's inhibition of AR nuclear translocation.

A Plate Cells in Multi-well Plates B Automated Compound Treatment A->B C Incubate B->C D Automated Staining (if required) C->D E High-Content Imaging D->E F Image Analysis: Nuclear/Cytoplasmic Ratio E->F G Generate Dose-Response Curves and IC50 Values F->G

Figure 3: High-Content Screening Workflow

Conclusion

This compound is a potent androgen receptor antagonist that effectively inhibits AR nuclear translocation, a critical step in the AR signaling pathway. This mechanism of action translates into significant clinical benefits for patients with advanced prostate cancer, as demonstrated by robust data from clinical trials. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular pharmacology of this compound and other AR inhibitors. As our understanding of the intricacies of AR signaling and resistance mechanisms evolves, the continued study of compounds like this compound will be crucial in developing more effective and durable therapies for prostate cancer.

References

Rezvilutamide's Impact on Androgen-Responsive Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezvilutamide (formerly SHR3680) is a novel, potent, second-generation non-steroidal androgen receptor (AR) antagonist. It has demonstrated significant clinical efficacy in the treatment of prostate cancer. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its effect on the transcription of androgen-responsive genes. This document details the molecular interactions of this compound with the AR signaling pathway, summarizes key quantitative data from preclinical and clinical studies, and provides an overview of the experimental protocols used to elucidate its mechanism. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2] This signaling cascade promotes the growth and survival of prostate cancer cells.

This compound is a next-generation AR inhibitor designed to overcome the limitations of first-generation antiandrogens.[2] It exhibits a high binding affinity for the AR and acts as a full antagonist, even in the context of AR overexpression, which is a common resistance mechanism in castration-resistant prostate cancer (CRPC).[2] This guide will explore the molecular underpinnings of this compound's function and its quantifiable effects on the downstream targets of the AR signaling pathway.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the AR.[2] This competitive antagonism initiates a cascade of inhibitory events:

  • Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, this compound prevents the conformational changes necessary for the receptor's translocation into the nucleus.

  • Blockade of AR Binding to DNA: Consequently, the AR is unable to bind to AREs on the DNA, a crucial step for initiating gene transcription.

  • Suppression of Androgen-Responsive Gene Transcription: The ultimate outcome of this compound's action is the potent suppression of the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.

This multi-faceted inhibition of the AR signaling pathway underscores the potent anti-tumor activity of this compound.

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Activation This compound This compound This compound->AR Competitively Binds This compound->AR_dimer Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Initiates

Figure 1: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data on the Effect of this compound

The efficacy of this compound in suppressing androgen-responsive gene transcription has been quantified in both preclinical and clinical studies. A primary biomarker for AR activity in prostate cancer is the prostate-specific antigen (PSA), the gene for which (KLK3) is directly regulated by the AR.

Clinical Efficacy: PSA Response

Clinical trials have demonstrated this compound's potent ability to reduce PSA levels in patients with prostate cancer. The Phase III CHART study, a randomized, open-label trial, compared this compound plus androgen deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).

MetricThis compound + ADTBicalutamide + ADTHazard Ratio (HR) [95% CI]p-value
Radiographic Progression-Free Survival (rPFS) Not Reached25.1 months0.44 [0.33-0.58]<0.0001
Overall Survival (OS) Not ReachedNot Reached0.58 [0.44-0.77]0.0001

Table 1: Key Efficacy Outcomes from the CHART Study.

A Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) also showed significant anti-tumor activity.

MetricResult
PSA response (≥50% decrease) at week 12 68.0% of patients
Stabilized bone disease at week 12 88.3% of patients
Objective response in soft tissue lesions 34.4% of patients

Table 2: Anti-Tumor Activity of this compound in a Phase I/II mCRPC Trial.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the effect of AR inhibitors like this compound on androgen-responsive gene transcription. Specific details for this compound would be found in its preclinical pharmacology publications.

Cell Culture
  • Cell Lines: Androgen-sensitive prostate cancer cell lines such as LNCaP and VCaP are commonly used. These cells express functional AR and are responsive to androgen stimulation.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with fetal bovine serum (FBS). For experiments investigating androgen-dependent effects, cells are often maintained in a medium containing charcoal-stripped FBS to deplete endogenous androgens.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the AR in response to androgens and the inhibitory effect of compounds like this compound.

Luciferase_Assay_Workflow A Prostate cancer cells (e.g., LNCaP, VCaP) B Transfection with: 1. ARE-luciferase reporter plasmid 2. AR expression vector (if needed) A->B C Treatment with: - Androgen (e.g., DHT) - this compound (various concentrations) B->C D Cell Lysis C->D E Addition of Luciferin Substrate D->E F Measurement of Luminescence E->F G Data Analysis: - Normalize to control - Calculate IC50 F->G

Figure 2: General Workflow for a Luciferase Reporter Assay.
  • Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple AREs is introduced into prostate cancer cells. AR activation leads to the expression of luciferase, which produces a measurable light signal upon the addition of its substrate.

  • Protocol Outline:

    • Seed prostate cancer cells in multi-well plates.

    • Transfect cells with an ARE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • After transfection, treat the cells with a constant concentration of an androgen (e.g., DHT) and varying concentrations of this compound.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the firefly luciferase signal to the control (Renilla) signal.

    • Calculate the half-maximal inhibitory concentration (IC50) of this compound.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of specific androgen-responsive genes.

  • Principle: This technique quantifies the amount of a specific mRNA transcript in a sample in real-time.

  • Protocol Outline:

    • Treat prostate cancer cells with androgens and/or this compound for a defined period.

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform real-time PCR using primers specific for the androgen-responsive genes of interest (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene for normalization (e.g., GAPDH).

    • Analyze the data to determine the relative fold change in gene expression.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine if this compound affects the binding of the AR to the AREs of its target genes.

ChIP_Assay_Workflow A Treat cells with androgen and/or this compound B Cross-link proteins to DNA (e.g., with formaldehyde) A->B C Lyse cells and shear DNA B->C D Immunoprecipitate AR-DNA complexes using an anti-AR antibody C->D E Reverse cross-links and purify DNA D->E F Quantify DNA by qPCR or sequencing (ChIP-seq) E->F

Figure 3: General Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.
  • Principle: This technique allows for the identification of protein-DNA interactions in the cell.

  • Protocol Outline:

    • Treat cells with androgens and/or this compound.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Incubate the chromatin with an antibody specific to the AR to immunoprecipitate the AR-DNA complexes.

    • Reverse the cross-links to release the DNA.

    • Purify the DNA and quantify the amount of specific ARE-containing DNA fragments using qRT-PCR or perform high-throughput sequencing (ChIP-seq) to identify all AR binding sites in the genome.

Conclusion

This compound is a potent and specific antagonist of the androgen receptor. Its mechanism of action, centered on the comprehensive inhibition of AR signaling, leads to a significant reduction in the transcription of androgen-responsive genes. This activity has been robustly demonstrated through the significant and sustained reductions in PSA levels observed in clinical trials, translating to improved clinical outcomes for patients with prostate cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel AR inhibitors. Further preclinical studies detailing the impact of this compound on a broader spectrum of androgen-responsive genes will continue to enhance our understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Rezvilutamide in Combination with Androgen Deprivation Therapy (ADT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (SHR-3680) is a novel, second-generation non-steroidal anti-androgen (NSAA) that acts as a potent androgen receptor (AR) inhibitor.[1][2] It exhibits high binding affinity to the AR, preventing its activation and nuclear translocation, thereby inhibiting the transcription of androgen-responsive genes crucial for prostate cancer cell growth.[1] Clinical evidence, primarily from the pivotal Phase 3 CHART trial (NCT03520478), has demonstrated the superiority of this compound in combination with Androgen Deprivation Therapy (ADT) over standard of care in specific patient populations.[3][4] This document provides a detailed protocol and application notes based on the findings from this key clinical trial for researchers and drug development professionals.

Data Presentation

Table 1: Efficacy of this compound + ADT vs. Bicalutamide + ADT in High-Volume Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
Efficacy EndpointThis compound + ADT (n=326)Bicalutamide + ADT (n=328)Hazard Ratio (HR) [95% CI]p-value
Radiographic Progression-Free Survival (rPFS)
Median rPFSNot Reached25.1 months0.44 [0.33-0.58]< 0.0001
24-month rPFS Rate72.3%50.0%--
Overall Survival (OS)
Median OSNot ReachedNot Reached0.58 [0.44-0.77]0.0001
24-month OS Rate81.6%70.3%--
Prostate-Specific Antigen (PSA) Response
PSA Response Rate (>50% decline)94.4%78.9%--
Undetectable PSA Rate (<0.2 ng/mL)68.7%33.5%--
Objective Response Rate (ORR) 81.0%67.9%--
Table 2: Safety Profile of this compound + ADT in High-Volume mHSPC
Adverse Event (AE)This compound + ADTBicalutamide + ADT
Any Grade AEs98.1%98.1%
Grade ≥3 AEs51.4%42.3%
Most Common Grade ≥3 AEs
Hypertension8%7%
Hypertriglyceridemia7%2%
Increased Body Weight6%4%
Anemia4%5%
Hypokalemia3%1%
Serious AEs28%21%
AEs leading to discontinuation2%2%
Treatment-related deaths01

Experimental Protocols

Study Design: Phase 3 Randomized, Open-Label Trial (CHART - NCT03520478)

This protocol is based on the CHART study, which evaluated the efficacy and safety of this compound in combination with ADT compared to Bicalutamide with ADT in patients with high-volume metastatic hormone-sensitive prostate cancer (mHSPC).

1. Patient Population and Eligibility Criteria:

  • Inclusion Criteria:

    • Male patients aged 18 years or older.

    • Histologically confirmed diagnosis of high-volume mHSPC.

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

    • Adequate organ function (hepatic, renal, and hematological).

  • Exclusion Criteria:

    • Prior chemotherapy or other localized treatments for prostate cancer.

2. Treatment Regimen:

  • Experimental Arm:

    • This compound: 240 mg (administered as three 80 mg tablets) taken orally once daily.

    • Androgen Deprivation Therapy (ADT): Administered concurrently. The choice of ADT (surgical castration or LHRH agonist/antagonist) is at the discretion of the investigator.

  • Control Arm:

    • Bicalutamide: 50 mg taken orally once daily.

    • Androgen Deprivation Therapy (ADT): Administered concurrently.

  • Treatment Duration:

    • Treatment is continued until radiographic disease progression, unacceptable toxicity, or patient withdrawal.

3. Study Endpoints:

  • Primary Endpoints:

    • Radiographic Progression-Free Survival (rPFS).

    • Overall Survival (OS).

  • Secondary Endpoints:

    • Time to PSA progression.

    • Time to skeletal-related events.

    • Objective response rate (ORR).

    • Time to initiation of new antineoplastic therapy.

4. Monitoring and Assessments:

  • Tumor Assessment: Radiographic assessments (CT/MRI and bone scans) should be performed at baseline and then at regular intervals to evaluate tumor response and progression.

  • PSA Levels: Monitored at baseline and throughout the study to assess PSA response and time to PSA progression.

  • Safety Monitoring: Regular monitoring of adverse events, laboratory parameters (including liver function tests, serum electrolytes, and complete blood count), and vital signs.

Mandatory Visualizations

Signaling Pathway of this compound

Rezvilutamide_Pathway cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to AR ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates to Nucleus and Binds to ARE This compound This compound This compound->AR Competitively Binds to and Inhibits AR Transcription Gene Transcription ARE->Transcription Initiates Growth Cell Growth & Survival Transcription->Growth Leads to

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Workflow of the CHART Clinical Trial

CHART_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis PatientPool Patients with High-Volume mHSPC Eligibility Inclusion/Exclusion Criteria Assessment PatientPool->Eligibility Randomize 1:1 Randomization Eligibility->Randomize ArmA This compound (240 mg/day) + ADT Randomize->ArmA ArmB Bicalutamide (50 mg/day) + ADT Randomize->ArmB FollowUp Treatment until Progression or Unacceptable Toxicity ArmA->FollowUp ArmB->FollowUp Endpoints Primary Endpoints: rPFS & OS Secondary Endpoints: PSA Response, etc. FollowUp->Endpoints

Caption: Workflow of the Phase 3 CHART clinical trial.

Logical Relationship of Combination Therapy

Combination_Therapy cluster_therapies Combination Therapy cluster_mechanisms Mechanisms of Action ProstateCancer Prostate Cancer Growth ADT Androgen Deprivation Therapy (ADT) ReduceAndrogens Reduces Systemic Androgen Levels ADT->ReduceAndrogens This compound This compound BlockAR Blocks Androgen Receptor Signaling This compound->BlockAR ReduceAndrogens->ProstateCancer Inhibits BlockAR->ProstateCancer Inhibits

Caption: Synergistic inhibition of prostate cancer growth.

References

Application Notes and Protocols for Rezvilutamide in Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (formerly SHR3680) is a novel, potent second-generation androgen receptor (AR) antagonist.[1][2] It has demonstrated significant anti-tumor activity in the context of metastatic hormone-sensitive prostate cancer (mHSPC).[3][4] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in relevant preclinical mHSPC models.

This compound exerts its therapeutic effect by comprehensively inhibiting the androgen receptor signaling pathway. This inhibition occurs at multiple levels: it competitively binds to the ligand-binding domain of the androgen receptor, prevents the nuclear translocation of the AR, and ultimately halts the transcription of androgen-responsive genes essential for the growth and survival of prostate cancer cells.[5] Preclinical studies in mice have suggested that this compound has lower penetration of the blood-brain barrier compared to other antiandrogens like enzalutamide, which may reduce the risk of seizures.

Clinical data from the Phase 3 CHART study have demonstrated that this compound in combination with androgen deprivation therapy (ADT) significantly improves overall survival (OS) and radiographic progression-free survival (rPFS) in patients with high-volume mHSPC when compared to bicalutamide plus ADT.

Mechanism of Action: Androgen Receptor Signaling Pathway

The androgen receptor is a crucial driver in the progression of prostate cancer. In mHSPC, tumor cells are dependent on androgens, such as testosterone and dihydrotestosterone (DHT), for their growth and survival. The binding of androgens to the AR initiates a signaling cascade that promotes the expression of genes involved in cell proliferation. This compound acts as a direct antagonist to this pathway.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex AR-Androgen Complex HSP HSP AR->HSP Stabilized by This compound This compound This compound->AR Competitively Binds (Inhibition) AR_translocation Nuclear AR AR_complex->AR_translocation Translocates to Nucleus Rezvilutamide_effect This compound Blocks Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_translocation->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Tumor Growth & Proliferation Tumor Growth & Proliferation Gene_Transcription->Tumor Growth & Proliferation Leads to

Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

While detailed preclinical data such as IC50 values in specific mHSPC cell lines are not extensively published, the clinical efficacy of this compound has been well-documented. The following tables summarize key clinical outcomes from studies in patients with mHSPC. Researchers are encouraged to determine dose-response curves and IC50 values in their specific in vitro models.

Table 1: Placeholder for Preclinical Data (to be determined experimentally)
Cell LineAssay TypeIC50 (nM)Notes
LNCaPCell Viability (e.g., MTS)TBDAndrogen-sensitive human prostate adenocarcinoma cells.
VCaPCell Viability (e.g., MTS)TBDAndrogen-sensitive, expresses high levels of wild-type AR.
C4-2Cell Viability (e.g., MTS)TBDCastration-resistant derivative of LNCaP, but can be used to study AR inhibition.

TBD: To Be Determined experimentally.

Table 2: Clinical Efficacy of this compound in High-Volume mHSPC (CHART Study)
EndpointThis compound + ADTBicalutamide + ADTHazard Ratio (95% CI)p-value
Median Radiographic Progression-Free SurvivalNot Reached25.1 months0.44 (0.33–0.58)<0.0001
Median Overall SurvivalNot ReachedNot Reached0.58 (0.44–0.77)0.0001
Table 3: Prostate-Specific Antigen (PSA) Response with this compound + ADT in mHSPC
Time PointPSA Decline ≥50% (PSA50)PSA Decline ≥90% (PSA90)Undetectable PSA (<0.2 ng/mL)
Low-Volume mHSPC
3 Months88%75%54%
12 Months100%92%83%
High-Volume mHSPC
12 Weeks75.7%-68.7%

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound in mHSPC models. These should be optimized for specific laboratory conditions and cell lines.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture mHSPC Cell Lines (LNCaP, VCaP) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay AR_Binding AR Competitive Binding Assay Cell_Culture->AR_Binding Western_Blot Western Blot (AR & PSA Expression) Cell_Culture->Western_Blot Nuclear_Translocation AR Nuclear Translocation Assay Cell_Culture->Nuclear_Translocation Xenograft Establish Xenograft Model in Mice Viability_Assay->Xenograft Proceed if effective Treatment Treat with this compound vs. Vehicle Control Xenograft->Treatment Tumor_Measurement Measure Tumor Volume and Body Weight Treatment->Tumor_Measurement Biomarker_Analysis Biomarker Analysis (IHC, Western) Tumor_Measurement->Biomarker_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

Protocol 1: Cell Viability Assay (MTS/WST-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of mHSPC cell lines.

Materials:

  • mHSPC cell lines (e.g., LNCaP, VCaP)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped serum (CSS) for steroid-depleted conditions

  • This compound (dissolved in DMSO)

  • Dihydrotestosterone (DHT)

  • 96-well plates

  • MTS or WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and allow them to attach overnight.

  • Steroid Deprivation: Replace the medium with a medium containing 5-10% CSS and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in a steroid-depleted medium.

    • Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., enzalutamide).

    • Stimulate the cells with a physiological concentration of DHT (e.g., 0.1-1 nM), except for a negative control group (vehicle only, no DHT).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • MTS/WST-1 Assay:

    • Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until color development is sufficient.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control.

    • Plot the normalized values against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Androgen Receptor Nuclear Translocation Assay

Objective: To visually assess the inhibition of androgen-induced AR nuclear translocation by this compound.

Materials:

  • mHSPC cells (e.g., LNCaP)

  • Glass coverslips or imaging-compatible plates

  • Steroid-depleted medium

  • DHT and this compound

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against AR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to attach.

  • Steroid Deprivation: Culture cells in a steroid-depleted medium for 24-48 hours.

  • Treatment:

    • Pre-treat the cells with this compound (at a concentration of ~1-10 µM) or vehicle for 1-2 hours.

    • Stimulate with DHT (e.g., 10 nM) for 1-2 hours to induce AR nuclear translocation. Include a control group with no DHT stimulation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunofluorescence Staining:

    • Block with 1% BSA for 1 hour.

    • Incubate with the primary AR antibody overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on slides.

    • Visualize the cells using a fluorescence microscope.

    • Assess the subcellular localization of the AR. In untreated, DHT-stimulated cells, AR staining should be predominantly nuclear. In this compound-treated cells, AR staining should remain cytoplasmic despite DHT stimulation.

Protocol 3: Western Blot for AR and PSA Expression

Objective: To determine the effect of this compound on the protein levels of AR and its downstream target, PSA.

Materials:

  • Treated cell lysates from mHSPC cells

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies for AR, PSA, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with DHT and/or this compound as described in previous protocols for 24-48 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of AR and PSA to the loading control. Compare the expression levels between different treatment groups.

Protocol 4: In Vivo Xenograft Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mHSPC xenograft model.

Materials:

  • Immunocompromised mice (e.g., male nude or SCID mice)

  • mHSPC cell line (e.g., VCaP) mixed with Matrigel

  • This compound formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of mHSPC cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

    • Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare the tumor growth curves between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • The tumors can be used for further analysis, such as immunohistochemistry for AR and proliferation markers (e.g., Ki-67) or Western blot for protein expression.

References

Rezvilutamide (SHR3680) in Castration-Resistant Prostate Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide, also known as SHR3680, is a novel, orally active, second-generation non-steroidal androgen receptor (AR) antagonist.[1] It has demonstrated potent anti-tumor activity in the context of prostate cancer. Unlike first-generation antagonists, this compound acts as a full antagonist, which may offer advantages in castration-resistant prostate cancer (CRPC) where AR overexpression can lead to agonist activity with older drugs.[2] Clinical studies have established its safety and efficacy in patients with metastatic CRPC (mCRPC), positioning it as a significant compound for both clinical use and further research into AR signaling and resistance mechanisms.[3]

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway at multiple key steps. As a potent antagonist, it binds to the ligand-binding domain of the AR, directly competing with androgens like testosterone and dihydrotestosterone (DHT).[1] This binding prevents the conformational changes required for receptor activation. Consequently, this compound inhibits the nuclear translocation of the AR, preventing it from binding to androgen response elements (AREs) on DNA and halting the subsequent transcription of AR target genes that drive prostate cancer cell proliferation and survival.[1]

Rezvilutamide_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Rez Inactive AR-Rezvilutamide Complex AR->AR_Rez AR_Active Active AR AR->AR_Active Activation & Conformational Change Rez This compound Rez->AR Competitively Binds & Inhibits Rez->AR_Rez Block1 BLOCK Block2 BLOCK AR_Active->AR_Active ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates Block1->AR_Active Block2->ARE

Caption: Mechanism of Action of this compound in inhibiting the Androgen Receptor signaling pathway.

Application Notes: Preclinical Research

While detailed quantitative data from the initial preclinical characterization of this compound (SHR3680) are not extensively published, reports from clinical studies consistently reference its potent preclinical anti-tumor activity against CRPC, with efficacy comparable to other second-generation AR antagonists like enzalutamide. Preclinical studies in animal models also indicated that this compound has significantly lower penetration of the blood-brain barrier compared to enzalutamide, which suggests a potentially lower risk of seizure-related side effects. In vitro, this compound has been shown to effectively inhibit AR nuclear translocation and the expression of AR target genes, such as prostate-specific antigen (PSA).

Application Notes: Clinical Research in CRPC

This compound has been evaluated in metastatic CRPC as both a monotherapy and in combination with chemotherapy, showing promising efficacy and a manageable safety profile.

Table 1: Efficacy of this compound Monotherapy in mCRPC (Phase I/II Study - NCT02691975)

This first-in-human study enrolled mCRPC patients not previously treated with novel AR-targeted agents.

EndpointAll Patients (N=197)Chemotherapy-Naïve (N=115)Post-Chemotherapy (N=82)
PSA Response Rate (≥50% decline) at Week 12 68.0%75.7%57.3%
Objective Response Rate (Soft Tissue Lesions) 34.4% (n=61)43.2%20.8%
Stabilized Bone Disease at Week 12 88.3%Not ReportedNot Reported
Median Time to PSA Progression 36 weeksNot ReportedNot Reported
Median Radiologic Progression-Free Survival (rPFS) 73 weeks19.5 months11.1 months
Data sourced from ASCO abstract and subsequent publication.
Table 2: Efficacy of this compound + Docetaxel in mCRPC (Phase II Study - NCT04603833)

This study evaluated this compound in combination with docetaxel for chemo-naïve mCRPC patients who had progressed after abiraterone treatment.

EndpointThis compound 160 mg + Docetaxel (N=18)This compound 240 mg + Docetaxel (N=18)
PSA Response Rate at Week 12 75.0%60.0%
Time to PSA Progression (Median) 10.5 months14.1 months
Radiologic Progression-Free Survival (rPFS) (Median) 13.8 months8.5 months
Data sourced from ASCO abstract.
Table 3: Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) in CRPC Studies
Adverse EventPhase I/II Monotherapy (All Doses, N=197)Phase II Combination (160/240 mg Doses, N=36)
Decreased Neutrophil Count Not ReportedMost Common
Decreased White Blood Cell Count 1.5%Most Common
Anemia Not ReportedMost Common
Proteinuria 1.0%Not Reported
Hypertension 3.0%Not Reported
Hypokalemia 1.0%Not Reported
Data for the combination study did not provide specific percentages but listed the most common events.

Experimental Protocols

Note: The following are generalized protocols for evaluating androgen receptor antagonists. Researchers should optimize these methods for their specific experimental conditions and cell lines when studying this compound.

Protocol 1: In Vitro Cell Proliferation Assay (MTS-based)

This protocol measures the effect of this compound on the viability and proliferation of CRPC cell lines (e.g., LNCaP, C4-2, 22Rv1).

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be 0.01 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: AR Nuclear Translocation by Immunofluorescence

This protocol visualizes the effect of this compound on androgen-stimulated AR shuttling from the cytoplasm to the nucleus.

  • Cell Culture: Plate CRPC cells (e.g., LNCaP) on glass coverslips in a 24-well plate. Grow cells in a steroid-depleted medium (e.g., phenol red-free RPMI with 5% charcoal-stripped fetal bovine serum) for 48-72 hours.

  • Treatment:

    • Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with a synthetic androgen (e.g., 10 nM R1881) for 30-60 minutes. Include controls: vehicle only, R1881 only, this compound only.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against AR (e.g., rabbit anti-AR) diluted in 1% BSA/PBS overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Mount coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess the degree of AR translocation.

Protocol 3: CRPC Xenograft Animal Model Study

This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Harvest CRPC cells (e.g., VCaP, 22Rv1) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10-20 million cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old male immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses).

  • Treatment Administration: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage) at a defined schedule (e.g., once daily).

  • Monitoring: Monitor tumor volumes and body weights 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.

  • Data Analysis: Euthanize animals and excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot). Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Xenograft_Workflow A 1. Cell Culture (e.g., 22Rv1 CRPC cells) B 2. Cell Harvest & Preparation (Resuspend in Matrigel) A->B C 3. Subcutaneous Implantation (Immunodeficient Mice) B->C D 4. Tumor Growth Monitoring (Calipers, Target Volume ~150 mm³) C->D E 5. Randomization (Group into Vehicle & Treatment Arms) D->E F 6. Daily Dosing (Oral Gavage of this compound) E->F G 7. Bi-weekly Monitoring (Tumor Volume & Body Weight) F->G H 8. Study Endpoint (e.g., Day 28 or Max Tumor Volume) G->H I 9. Data Analysis (Tumor Growth Inhibition, Biomarkers) H->I

Caption: Experimental workflow for a castration-resistant prostate cancer (CRPC) xenograft study.

Mechanisms of Resistance to this compound

Resistance to second-generation AR antagonists like this compound is a significant clinical challenge. The mechanisms are complex and can be broadly categorized as AR-dependent or AR-independent.

  • AR-Dependent Mechanisms:

    • AR Gene Mutations: Point mutations in the AR ligand-binding domain can alter drug binding or convert antagonists into agonists.

    • AR Amplification/Overexpression: Increased levels of the AR protein can sensitize cells to low levels of residual androgens.

    • AR Splice Variants (AR-Vs): Variants like AR-V7 lack the ligand-binding domain, making them constitutively active and unresponsive to antagonists that target this region.

  • AR-Independent Mechanisms:

    • Bypass Signaling: Upregulation of alternative survival pathways (e.g., PI3K/AKT/mTOR) can allow cancer cells to proliferate despite AR blockade.

    • Glucocorticoid Receptor (GR) Takeover: The GR can be upregulated and assume transcriptional control of a subset of AR target genes.

    • Lineage Plasticity: Prostate adenocarcinoma cells can transdifferentiate into other phenotypes, such as neuroendocrine prostate cancer (NEPC), which do not rely on AR signaling.

    • DNA Damage Repair (DDR) Gene Mutations: A case has been reported of a patient progressing on this compound who developed an ATM gene mutation, suggesting a potential role for DDR pathways in resistance.

Resistance_Mechanisms cluster_ar_dependent AR-Dependent Resistance cluster_ar_independent AR-Independent Resistance AR_mut AR Gene Mutation Progression Tumor Progression & Resistance AR_mut->Progression AR_amp AR Amplification AR_amp->Progression AR_v7 AR Splice Variants (e.g., AR-V7) AR_v7->Progression Bypass Bypass Pathways (PI3K/AKT) Bypass->Progression GR Glucocorticoid Receptor (GR) Takeover GR->Progression NEPC Lineage Plasticity (e.g., Neuroendocrine PC) NEPC->Progression DDR DDR Gene Mutation (e.g., ATM) DDR->Progression Rez This compound Treatment CRPC CRPC Cell Rez->CRPC Inhibits AR Signaling CRPC->AR_mut develops CRPC->AR_amp develops CRPC->AR_v7 develops CRPC->Bypass activates CRPC->GR upregulates CRPC->NEPC undergoes CRPC->DDR develops

Caption: Overview of potential resistance mechanisms to this compound in prostate cancer.

References

Rezvilutamide Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (also known as SHR3680) is a potent, next-generation non-steroidal anti-androgen (NSAA) that exhibits high affinity and selectivity for the androgen receptor (AR).[1] Developed for the treatment of prostate cancer, its mechanism of action centers on the competitive inhibition of androgen binding to the AR, which in turn prevents receptor activation and nuclear translocation, ultimately halting the transcription of androgen-responsive genes essential for prostate cancer cell proliferation and survival.[1][2] Preclinical in vivo studies are fundamental for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel compounds like this compound. Appropriate formulation is critical to ensure accurate and reproducible results in these animal models.

This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, based on available data.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound targets the androgen receptor signaling pathway, a critical driver of prostate cancer progression. In a normal state, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that promote cell growth, proliferation, and survival.

This compound acts as a competitive antagonist at the ligand-binding domain of the AR.[1][2] By occupying this site, it prevents the binding of androgens, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in the expression of androgen-dependent genes, including prostate-specific antigen (PSA), and ultimately results in the inhibition of tumor growth.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Androgen_complex AR-Androgen Complex HSP Heat Shock Proteins (HSP) AR_HSP_complex AR-HSP Complex (Cytoplasm) AR_HSP_complex->AR Dissociation AR_Dimer AR Dimerization AR_Androgen_complex->AR_Dimer Induces Nuclear_Translocation Nuclear Translocation AR_Dimer->Nuclear_Translocation ARE Androgen Response Element (ARE) on DNA Nuclear_Translocation->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth, Proliferation, Survival Gene_Transcription->Cell_Growth Promotes This compound This compound This compound->Inhibition Competitively Inhibits

Caption: Androgen Receptor Signaling and this compound's Mechanism of Action.

Recommended Formulations for In Vivo Studies

The selection of an appropriate vehicle is crucial for the effective delivery of this compound in animal models. The choice of formulation can significantly impact the drug's solubility, stability, bioavailability, and ultimately, the experimental outcomes. Below are several recommended formulations for oral administration (gavage) of this compound in preclinical research.

Table 1: this compound In Vivo Formulations

FormulationCompositionSolubilityNotes
1. PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLThis formulation creates a clear solution and is suitable for studies requiring complete solubilization of the compound.
2. SBE-β-CD/Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can enhance the aqueous solubility of hydrophobic compounds. This formulation also results in a clear solution.
3. Corn Oil 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA lipid-based formulation that can be advantageous for oral delivery of lipophilic drugs, potentially improving absorption.

Experimental Protocols

Preparation of this compound Formulation (Example using Formulation 1)

This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound (SHR3680) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weigh 250 mg of this compound powder and place it in a 50 mL sterile conical tube.

  • Add 10 mL of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved.

  • Add 40 mL of PEG300 to the solution and vortex until fully mixed.

  • Add 5 mL of Tween-80 and vortex to ensure a homogenous mixture.

  • Slowly add 45 mL of sterile saline to the mixture while vortexing. Continue to mix until a clear and uniform solution is obtained.

  • If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.

  • The final solution should be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage. It is recommended to prepare the working solution fresh on the day of use.

In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous prostate cancer xenograft model.

Animal Model:

  • Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Prostate cancer cell line (e.g., LNCaP for androgen-sensitive or PC-3 for androgen-insensitive models)

Experimental Workflow:

Xenograft_Workflow In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Culture Prostate Cancer Cell Culture Cell_Implantation Subcutaneous Cell Implantation Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Rezvilutamide_Group This compound Treatment Group Randomization->Rezvilutamide_Group Dosing Daily Oral Gavage Vehicle_Group->Dosing Rezvilutamide_Group->Dosing Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Study Endpoint (e.g., Tumor Volume Threshold) Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Data Analysis and Tumor Growth Inhibition (TGI) Calculation Endpoint->Data_Analysis

References

Application Notes and Protocols for Rezvilutamide Neoadjuvant Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide is a potent, orally bioavailable, second-generation androgen receptor (AR) antagonist.[1][2][3] It functions by competitively binding to the ligand-binding domain of the AR, thereby preventing androgen-induced receptor activation and nuclear translocation.[1][4] This action halts the transcription of AR-responsive genes that are crucial for the proliferation and survival of prostate cancer cells. Clinical studies have demonstrated the efficacy and a favorable safety profile of this compound in the treatment of metastatic hormone-sensitive prostate cancer (mHSPC). The use of this compound in the neoadjuvant setting, prior to definitive local therapy such as radical prostatectomy, is an area of active investigation aimed at improving outcomes for patients with high-risk localized prostate cancer.

These application notes provide a comprehensive framework for the experimental design of neoadjuvant therapy studies involving this compound, complete with detailed protocols for key analytical methods.

I. Experimental Design for Neoadjuvant this compound Studies

A robust experimental design is critical to evaluating the efficacy and mechanisms of neoadjuvant this compound. The following outlines a proposed study design, incorporating patient selection, treatment regimens, and endpoint analysis.

Study Objectives
  • Primary Objective: To evaluate the pathological response of high-risk localized prostate cancer to neoadjuvant this compound in combination with Androgen Deprivation Therapy (ADT).

  • Secondary Objectives:

    • To assess the safety and tolerability of neoadjuvant this compound.

    • To evaluate changes in imaging biomarkers (mpMRI and PSMA PET/CT) in response to therapy.

    • To identify predictive biomarkers of response and resistance to this compound.

    • To assess biochemical recurrence-free survival (bRFS) and metastasis-free survival (MFS) as long-term outcomes.

Patient Selection Criteria

Patients with high-risk localized prostate cancer are ideal candidates for neoadjuvant therapy studies. Inclusion criteria may include:

  • Histologically confirmed prostate adenocarcinoma.

  • Clinical stage T2c-T3a.

  • Gleason score ≥ 8.

  • Prostate-Specific Antigen (PSA) > 20 ng/mL.

Treatment Regimen
  • Treatment Arm: this compound (240 mg orally, once daily) in combination with a Luteinizing Hormone-Releasing Hormone (LHRH) agonist/antagonist for 3-6 months prior to radical prostatectomy.

  • Control Arm: LHRH agonist/antagonist alone.

Endpoint Analysis

A multi-faceted approach to endpoint analysis is recommended to thoroughly assess the impact of neoadjuvant this compound.

The primary endpoint of the study should be the rate of pathological complete response (pCR) and minimal residual disease (MRD).

Pathological ResponseCriteria
Pathological Complete Response (pCR)No residual invasive carcinoma in the prostatectomy specimen.
Minimal Residual Disease (MRD)Residual tumor with a maximum diameter of ≤ 5 mm.
Residual Cancer Burden (RCB)A continuous measure of residual disease combining tumor volume and cellularity.

Imaging biomarkers provide a non-invasive method to monitor treatment response.

Imaging ModalityParameters
Multiparametric MRI (mpMRI)Changes in tumor volume, Apparent Diffusion Coefficient (ADC), and Dynamic Contrast Enhancement (DCE) parameters.
PSMA PET/CTChanges in PSMA uptake, quantified by Standardized Uptake Value (SUVmax).

Tissue and liquid biopsies should be collected to identify predictive biomarkers.

BiomarkerSample TypeAnalytical Method
AR, PSA, Ki-67, ERG, PTENPre-treatment biopsy and post-treatment prostatectomy tissueImmunohistochemistry (IHC)
AR signaling pathway proteinsPre- and post-treatment tissueWestern Blotting
Gene expression profilesPre- and post-treatment tissueRNA Sequencing
Circulating Tumor DNA (ctDNA)PlasmaNext-Generation Sequencing (NGS)

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tissue Collection and Processing

Standardized tissue collection is paramount for reliable downstream analysis.

  • Pre-treatment: Formalin-fixed, paraffin-embedded (FFPE) needle biopsy cores.

  • Post-treatment: Radical prostatectomy specimen processed according to established guidelines. A portion of fresh tumor and adjacent benign tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses.

Immunohistochemistry (IHC)

IHC is essential for evaluating protein expression in tissue samples.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize 4-5 µm FFPE sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-AR, anti-PSA, anti-Ki-67, anti-ERG, anti-PTEN) overnight at 4°C. Recommended starting dilutions should be optimized.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis: Staining intensity and percentage of positive cells should be semi-quantitatively scored by a pathologist.

Western Blotting

Western blotting is used to quantify the expression of specific proteins in tissue lysates.

Protocol:

  • Protein Extraction: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive analysis of the transcriptome, allowing for the identification of gene expression changes in response to this compound.

Protocol:

  • RNA Extraction: Extract total RNA from snap-frozen tissue using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit according to the manufacturer's instructions.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess raw sequencing reads for quality using tools like FastQC.

    • Alignment: Align reads to the human reference genome using a splice-aware aligner such as STAR.

    • Quantification: Quantify gene expression levels.

    • Differential Expression Analysis: Identify differentially expressed genes between pre- and post-treatment samples using packages like DESeq2 or edgeR.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways.

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Rezvilutamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds This compound This compound This compound->AR Blocks Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates

Caption: this compound's mechanism of action in blocking the androgen receptor signaling pathway.

Neoadjuvant_Study_Workflow Patient_Recruitment Patient Recruitment (High-Risk Localized PCa) Baseline_Assessment Baseline Assessment (Biopsy, mpMRI, PSMA PET/CT, Blood) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Neoadjuvant this compound + ADT (3-6 months) Randomization->Treatment_A Treatment_B Neoadjuvant ADT Alone (3-6 months) Randomization->Treatment_B Post_Neoadjuvant_Assessment Post-Neoadjuvant Assessment (mpMRI, PSMA PET/CT, Blood) Treatment_A->Post_Neoadjuvant_Assessment Treatment_B->Post_Neoadjuvant_Assessment Radical_Prostatectomy Radical Prostatectomy Post_Neoadjuvant_Assessment->Radical_Prostatectomy Pathological_Analysis Pathological & Molecular Analysis (pCR, MRD, IHC, WB, RNA-Seq) Radical_Prostatectomy->Pathological_Analysis Follow_up Long-term Follow-up (PSA, bRFS, MFS) Pathological_Analysis->Follow_up

Caption: Experimental workflow for a neoadjuvant this compound clinical trial.

Biomarker_Analysis_Logic cluster_samples Sample Collection cluster_analysis Biomarker Analysis cluster_endpoints Endpoints Biopsy Pre-treatment Biopsy IHC IHC (AR, PSA, Ki-67, ERG, PTEN) Biopsy->IHC WB Western Blot (AR Signaling Proteins) Biopsy->WB RNASeq RNA Sequencing (Gene Expression) Biopsy->RNASeq Plasma_Pre Pre-treatment Plasma ctDNA ctDNA Analysis (Genomic Alterations) Plasma_Pre->ctDNA RP_Specimen Post-treatment RP Specimen RP_Specimen->IHC RP_Specimen->WB RP_Specimen->RNASeq Plasma_Post Post-treatment Plasma Plasma_Post->ctDNA Predictive_Biomarkers Predictive Biomarkers of Response IHC->Predictive_Biomarkers Resistance_Mechanisms Mechanisms of Resistance WB->Resistance_Mechanisms RNASeq->Predictive_Biomarkers RNASeq->Resistance_Mechanisms ctDNA->Predictive_Biomarkers

Caption: Logical relationship for biomarker analysis in neoadjuvant this compound studies.

References

Application Notes and Protocols: Rezvilutamide in High-Volume vs. Low-Volume Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical data and experimental protocols related to the use of Rezvilutamide in treating metastatic hormone-sensitive prostate cancer (mHSPC), with a focus on the distinctions between high-volume and low-volume disease.

Introduction to this compound

This compound (also known as SHR3680) is a novel, potent second-generation androgen receptor (AR) antagonist.[1][2][3] It exhibits high affinity for the AR, effectively inhibiting androgen signaling pathways that drive prostate cancer growth.[1][2] Its mechanism of action involves competitively binding to the ligand-binding domain of the AR, which in turn prevents AR translocation to the nucleus and subsequent transcription of androgen-responsive genes. A key characteristic of this compound is its reduced penetration of the blood-brain barrier compared to other AR inhibitors like enzalutamide, which potentially lowers the risk of central nervous system-related side effects such as seizures.

High-Volume vs. Low-Volume mHSPC

The distinction between high-volume and low-volume mHSPC is a critical prognostic factor and guides treatment decisions. The most widely accepted definition comes from the CHAARTED (Chemohormonal Therapy Versus Androgen Ablation Randomized Trial for Extensive Disease in Prostate Cancer) criteria:

  • High-Volume Disease: Presence of visceral metastases (e.g., in the liver or lungs) OR four or more bone lesions with at least one lesion outside of the vertebral column or pelvis.

  • Low-Volume Disease: Metastatic disease that does not meet the criteria for high-volume disease.

Patients with high-volume disease generally have a poorer prognosis than those with low-volume disease.

Clinical Efficacy of this compound in High-Volume mHSPC: The CHART Trial

The primary source of data for this compound in high-volume mHSPC is the Phase 3 CHART trial (NCT03520478), a randomized, open-label, multicenter study. This trial compared the efficacy and safety of this compound plus androgen deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume mHSPC.

Efficacy Data (CHART Trial)

The following tables summarize the key efficacy endpoints from the CHART trial.

Table 1: Radiographic Progression-Free Survival (rPFS) and Overall Survival (OS) in High-Volume mHSPC (CHART Trial)

EndpointThis compound + ADT (n=326)Bicalutamide + ADT (n=328)Hazard Ratio (95% CI)p-value
Median rPFS (IRC assessed)Not Reached25.1 months0.44 (0.33–0.58)<0.0001
2-Year rPFS Rate72.3%50.0%
Median OSNot ReachedNot Reached0.58 (0.44–0.77)0.0001
2-Year OS Rate81.6%70.3%

Data cutoff for rPFS: May 16, 2021. Data cutoff for OS: Feb 28, 2022. CI: Confidence Interval; IRC: Independent Review Committee.

Table 2: Secondary Efficacy Endpoints in High-Volume mHSPC (CHART Trial)

EndpointThis compound + ADTBicalutamide + ADTHazard Ratio/Rate Difference (95% CI)
Time to PSA ProgressionNot Reached16.6 months0.36 (0.27-0.48)
Undetectable PSA Rate (<0.2 ng/mL) at 6 months67.8%36.3%31.5% (24.3-38.7)
Objective Response Rate (ORR)81.6%70.4%11.2% (4.2-18.2)
Safety Profile in High-Volume mHSPC (CHART Trial)

Table 3: Common Adverse Events (AEs) of Any Grade and Grade ≥3 AEs in High-Volume mHSPC (CHART Trial)

Adverse EventThis compound + ADT (Any Grade)Bicalutamide + ADT (Any Grade)This compound + ADT (Grade ≥3)Bicalutamide + ADT (Grade ≥3)
HypertensionN/AN/A8%7%
HypertriglyceridemiaN/AN/A7%2%
Increased WeightN/AN/A6%4%
AnemiaN/AN/A4%5%
HypokalemiaN/AN/A3%1%
Serious AEs28%21%N/AN/A

No seizures were reported in the this compound group.

Clinical Efficacy of this compound in Low-Volume mHSPC: Real-World Evidence

To date, there are no published results from a dedicated, randomized controlled trial evaluating this compound specifically in a low-volume mHSPC cohort. However, a retrospective, multicenter real-world study from China provides initial insights into its effectiveness in this patient population.

Efficacy Data (Real-World Study)

Table 4: PSA Response in Low-Volume mHSPC Patients Treated with this compound + ADT

TimepointPercentage of Patients with Undetectable PSA (<0.2 ng/mL)
3 months54%
6 months69%
9 months73%
12 months83%

This real-world data suggests that this compound in combination with ADT is effective in achieving deep and sustained PSA responses in patients with low-volume mHSPC. However, direct comparisons of rPFS and OS with the high-volume cohort from the CHART trial are not possible due to differences in study design and patient populations.

Experimental Protocols

Protocol for the CHART Trial (High-Volume mHSPC)

Study Design: A randomized, open-label, phase 3 study conducted at 72 hospitals.

Patient Population:

  • Inclusion Criteria: Adult men (≥18 years) with histologically confirmed prostate adenocarcinoma, metastatic disease documented by bone scan and/or CT/MRI, and hormone-sensitive disease. All patients were required to have high-volume disease as defined by the CHAARTED criteria. An ECOG performance status of 0 or 1 was also required.

  • Exclusion Criteria: Prior treatment with chemotherapy or novel AR-targeted agents for prostate cancer.

Randomization and Treatment:

  • 654 patients were randomized in a 1:1 ratio.

  • Experimental Arm: this compound (240 mg, orally, once daily) plus ADT.

  • Control Arm: Bicalutamide (50 mg, orally, once daily) plus ADT.

  • ADT consisted of either surgical castration or a GnRH agonist/antagonist.

  • Treatment continued until disease progression or unacceptable toxicity.

Endpoints:

  • Co-Primary Endpoints: Radiographic progression-free survival (rPFS) as assessed by a blinded independent review committee, and overall survival (OS).

  • Secondary Endpoints: Time to PSA progression, time to initiation of subsequent anticancer therapy, and safety.

Assessments:

  • Tumor assessments (CT/MRI and bone scans) were performed at screening, every 12 weeks for the first year, and every 16 weeks thereafter.

  • PSA levels were monitored every 4 weeks.

  • Adverse events were monitored throughout the study and graded according to NCI-CTCAE v4.03.

Visualizations

Signaling Pathway

Rezvilutamide_Mechanism cluster_nucleus Inside Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_complex AR-Androgen Complex Androgen->AR_complex AR->AR_complex This compound This compound This compound->AR Competitively Binds & Inhibits Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Initiates Growth Tumor Growth & Survival Transcription->Growth Promotes

Caption: Mechanism of action of this compound in blocking the androgen receptor signaling pathway.

Experimental Workflow

CHART_Trial_Workflow node_style node_style start_node Patient Screening eligibility_node Inclusion/Exclusion Criteria Met (High-Volume mHSPC) start_node->eligibility_node randomization_node Randomization (1:1) eligibility_node->randomization_node armA_node Arm A: This compound (240mg) + ADT randomization_node->armA_node n=326 armB_node Arm B: Bicalutamide (50mg) + ADT randomization_node->armB_node n=328 treatment_node Treatment until Progression or Unacceptable Toxicity armA_node->treatment_node armB_node->treatment_node followup_node Follow-up & Assessments (PSA, Imaging, AEs) treatment_node->followup_node endpoint_node Primary Endpoints: rPFS & OS followup_node->endpoint_node

References

Assessing the Blood-Brain Barrier Penetration of Rezvilutamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (SHR3680) is a novel, potent second-generation non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer. A key characteristic of this compound highlighted in preclinical and clinical studies is its limited penetration of the blood-brain barrier (BBB). This attribute is clinically significant as it is associated with a reduced incidence of central nervous system (CNS)-related adverse effects, such as seizures and fatigue, which have been observed with other AR inhibitors that exhibit greater CNS penetration.

These application notes provide a comprehensive overview of the methodologies used to assess the BBB penetration of drugs like this compound. While specific quantitative data for this compound's BBB penetration are not publicly available and are likely held as proprietary information by the manufacturer, this document outlines the established experimental protocols and presents comparative data for other relevant androgen receptor inhibitors to provide a valuable context for researchers.

Mechanism of Action and Rationale for Low BBB Penetration

This compound competitively inhibits the binding of androgens to the AR, preventing its translocation to the cell nucleus and subsequent transcription of androgen-responsive genes essential for prostate cancer cell growth.[1] The molecular structure of this compound has been designed to limit its ability to cross the BBB, a desirable feature for minimizing off-target effects in the CNS.

Quantitative Data on BBB Penetration of Androgen Receptor Inhibitors

While specific brain-to-plasma concentration ratios for this compound are not publicly available, preclinical studies have consistently reported its low brain distribution compared to other AR inhibitors like enzalutamide.[2][3][4] To provide a quantitative context, the following table summarizes available data for other relevant androgen receptor inhibitors.

CompoundAnimal ModelBrain-to-Plasma/Blood RatioMethodReference
This compound (SHR3680) MiceLesser extent compared to enzalutamidePreclinical study (specific method not detailed)[3]
Enzalutamide Mice0.27 (Brain:Plasma)Not specified
Rats~0.765 (Brain:Blood) at tmaxQuantitative Whole-Body Autoradiography (QWBA)
Darolutamide Mice0.019 - 0.039 (Brain:Plasma)Not specified
Rats~0.074 (Brain:Blood) at tmax (~10-fold lower than enzalutamide)Quantitative Whole-Body Autoradiography (QWBA)
Apalutamide Mice0.62 (Brain:Plasma)Not specified

Experimental Protocols for Assessing BBB Penetration

A multi-tiered approach is typically employed to characterize the BBB penetration of a drug candidate. This involves a combination of in vitro and in vivo methods.

In Vitro BBB Models

In vitro models provide an initial, high-throughput screening assessment of a compound's potential to cross the BBB.

Protocol 1: In Vitro Transwell BBB Permeability Assay

This assay utilizes a co-culture of brain capillary endothelial cells and glial cells to form a tight monolayer that mimics the BBB.

Materials:

  • Transwell inserts (e.g., polycarbonate membrane, 0.4 µm pore size)

  • 24-well plates

  • Human or rodent brain microvascular endothelial cells (BMECs)

  • Human or rodent astrocytes and pericytes

  • Cell culture medium and supplements

  • This compound solution of known concentration

  • Lucifer yellow or other integrity marker

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding:

    • Coat the apical side of the Transwell insert with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).

    • Seed BMECs on the apical side of the insert.

    • Seed astrocytes and pericytes on the basolateral side of the well.

    • Allow the cells to co-culture and form a tight monolayer.

  • Barrier Integrity Measurement:

    • Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight barrier.

    • Perform a permeability assay with a low-permeability marker like Lucifer yellow to further validate barrier integrity.

  • Permeability Assay:

    • Replace the medium in the apical (donor) chamber with fresh medium containing a known concentration of this compound.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Studies

In vivo studies in animal models provide a more definitive assessment of BBB penetration under physiological conditions.

Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents

This protocol determines the total concentration of the drug in the brain and plasma at a specific time point.

Materials:

  • Rodents (mice or rats)

  • This compound formulation for oral or intravenous administration

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenizer

  • LC-MS/MS for quantification

Procedure:

  • Drug Administration:

    • Administer a single dose of this compound to a cohort of rodents at the desired dose and route.

  • Sample Collection:

    • At a predetermined time point (e.g., corresponding to the peak plasma concentration, Tmax), anesthetize the animals.

    • Collect a blood sample via cardiac puncture and process it to obtain plasma.

    • Perfuse the brain with saline to remove residual blood.

    • Excise the brain.

  • Sample Processing:

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Extract this compound from the plasma and brain homogenate samples.

  • Quantification:

    • Analyze the concentration of this compound in the plasma and brain homogenate extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp):

      • Kp = Cbrain / Cplasma

      • Where Cbrain is the concentration of the drug in the brain tissue (ng/g) and Cplasma is the concentration of the drug in plasma (ng/mL).

Protocol 3: In Vivo Microdialysis for Unbound Brain Concentration

Microdialysis is a sophisticated technique that allows for the sampling of the unbound drug concentration in the brain interstitial fluid (ISF), which is the pharmacologically active concentration.

Materials:

  • Rodents (rats are often preferred due to their larger size)

  • Stereotaxic apparatus for probe implantation

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • LC-MS/MS for quantification

Procedure:

  • Probe Implantation:

    • Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum, hippocampus) of an anesthetized rodent using a stereotaxic frame.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Administer this compound to the animal.

    • Collect dialysate samples at regular intervals using a fraction collector.

    • Collect blood samples at corresponding time points.

  • Probe Recovery Calibration:

    • Determine the in vivo recovery of the probe to accurately calculate the unbound brain concentration. This can be done by retrodialysis.

  • Quantification:

    • Analyze the concentration of this compound in the dialysate and plasma samples using a highly sensitive LC-MS/MS method.

  • Data Analysis:

    • Calculate the unbound brain concentration (Cu,brain) by correcting the dialysate concentration for the probe recovery.

    • Determine the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by the unbound fraction in plasma (fu,p), which is determined separately using methods like equilibrium dialysis.

    • Calculate the unbound brain-to-plasma ratio (Kp,uu):

      • Kp,uu = Cu,brain / Cu,plasma

Protocol 4: Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the entire body, including the brain.

Materials:

  • Radiolabeled this compound (e.g., with 14C or 3H)

  • Rodents

  • Cryostat for whole-body sectioning

  • Phosphor imaging plates or X-ray film

  • Imaging system for quantification

Procedure:

  • Drug Administration:

    • Administer a single dose of radiolabeled this compound to rodents.

  • Sample Preparation:

    • At various time points, euthanize the animals and rapidly freeze them in a mixture of hexane and dry ice.

    • Embed the frozen animal in a carboxymethylcellulose matrix.

    • Obtain thin (e.g., 20-40 µm) whole-body sections using a cryostat.

  • Imaging:

    • Expose the sections to a phosphor imaging plate or X-ray film.

    • Scan the exposed plate to generate a digital image of the radioactivity distribution.

  • Quantification:

    • Include radioactive standards of known concentrations with the sections to create a calibration curve.

    • Use image analysis software to quantify the radioactivity in different tissues, including various brain regions, and convert it to drug concentration.

  • Data Analysis:

    • Calculate the concentration of the radiolabeled drug in the brain and blood/plasma at each time point to determine the brain-to-blood/plasma ratio.

Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Brain-to-Plasma Ratio (Kp) cluster_3 Microdialysis (Kp,uu) cluster_4 QWBA invitro_start Start: this compound Compound transwell Transwell BBB Permeability Assay (BMECs + Astrocytes/Pericytes) invitro_start->transwell teer Measure TEER & Permeability Marker (e.g., Lucifer Yellow) transwell->teer permeability_assay Add this compound to Apical Chamber teer->permeability_assay sampling Sample from Basolateral Chamber permeability_assay->sampling lcms_invitro LC-MS/MS Quantification sampling->lcms_invitro papp Calculate Papp Value lcms_invitro->papp invivo_start Start: this compound Administration (Rodent Model) kp_collection Collect Blood (Plasma) & Brain (Perfused) invivo_start->kp_collection micro_implant Implant Microdialysis Probe invivo_start->micro_implant qwba_admin Administer Radiolabeled this compound invivo_start->qwba_admin kp_processing Homogenize Brain, Extract Drug kp_collection->kp_processing kp_lcms LC-MS/MS Quantification kp_processing->kp_lcms kp_calc Calculate Kp = Cbrain / Cplasma kp_lcms->kp_calc micro_collection Collect Dialysate & Plasma micro_implant->micro_collection micro_lcms LC-MS/MS Quantification micro_collection->micro_lcms kpuu_calc Calculate Kp,uu = Cu,brain / Cu,plasma micro_lcms->kpuu_calc qwba_section Whole-Body Cryosectioning qwba_admin->qwba_section qwba_image Autoradiography Imaging qwba_section->qwba_image qwba_quant Quantify Radioactivity qwba_image->qwba_quant

Caption: Experimental workflow for assessing BBB penetration.

G cluster_2 Brain Compartment Rez_plasma This compound (Plasma) BBB Endothelial Cells (Tight Junctions, Efflux Pumps) Rez_plasma->BBB Limited Passive Diffusion & Efflux Transporter Activity Rez_brain This compound (Brain ISF) BBB->Rez_brain Low Concentration AR_brain Androgen Receptor (AR) in Brain Cells Rez_brain->AR_brain Minimal Interaction CNS_effects Potential CNS Side Effects (e.g., Seizures, Fatigue) AR_brain->CNS_effects Reduced Downstream Signaling

References

Troubleshooting & Optimization

managing common adverse effects of Rezvilutamide in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing common adverse effects of Rezvilutamide in clinical studies.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues that may be encountered during experiments involving this compound.

Hypertension

Q1: A study participant receiving this compound has developed elevated blood pressure. What is the recommended monitoring and management protocol?

A1: Hypertension is a known adverse event associated with this compound. The following is a recommended protocol for monitoring and management:

  • Initial Screening: Before initiating this compound, all participants should have a baseline blood pressure (BP) measurement.

  • Monitoring Frequency:

    • Measure BP at least weekly for the first two months of treatment.

    • If BP remains stable, monitoring can be extended to monthly for the subsequent four months.

    • After six months of stable BP, monitoring can be performed every three months.

  • Intervention Thresholds:

    • Grade 1 Hypertension (Systolic BP 140-159 mmHg or Diastolic BP 90-99 mmHg): Increase monitoring frequency to twice weekly and provide lifestyle counseling (e.g., dietary changes, increased physical activity).

    • Grade 2 Hypertension (Systolic BP ≥160 mmHg or Diastolic BP ≥100 mmHg on a single occasion, or symptomatic): Initiate antihypertensive medication.

    • Grade 3 Hypertension (Systolic BP ≥180 mmHg or Diastolic BP ≥110 mmHg): Withhold this compound and initiate or intensify antihypertensive therapy. This compound can be resumed at a lower dose once BP is controlled.

  • Preferred Antihypertensive Agents: While specific data for this compound is limited, angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs) are often considered due to their cardioprotective effects. Calcium channel blockers and thiazide diuretics are also acceptable options. The choice of agent should be tailored to the participant's comorbidities.

Hypertriglyceridemia

Q2: A participant's routine lipid panel shows a significant increase in triglycerides. What steps should be taken?

A2: Hypertriglyceridemia has been observed in studies with this compound.[1][2][3] A systematic approach to management is crucial:

  • Baseline and Monitoring: A fasting lipid panel should be obtained at baseline and repeated every three months during treatment.

  • Management Thresholds:

    • Mild to Moderate Hypertriglyceridemia (150-499 mg/dL): Initiate therapeutic lifestyle changes, including a low-fat diet, regular exercise, and weight management.

    • Severe Hypertriglyceridemia (≥500 mg/dL): In addition to lifestyle modifications, initiate lipid-lowering therapy.

  • Pharmacological Intervention:

    • First-line: Fibrates (e.g., fenofibrate) are generally the first-line treatment for severe hypertriglyceridemia.

    • Second-line: Omega-3 fatty acids can be considered as an adjunct to fibrate therapy.

    • Statins may be used if there is a concomitant elevation in LDL cholesterol.

  • Follow-up: Re-evaluate the fasting lipid panel 4-6 weeks after initiating or modifying therapy.

Elevated Liver Enzymes

Q3: What is the appropriate course of action if a participant develops elevated liver enzymes?

A3: Mild liver enzyme elevation has been reported with this compound.[4] Careful monitoring and a clear management plan are essential:

  • Baseline and Monitoring:

    • Liver function tests (LFTs), including ALT, AST, and total bilirubin, should be measured at baseline.

    • Monitor LFTs monthly for the first three months of treatment, and then every three months thereafter.

  • Management of Elevated LFTs:

    • ALT or AST >3x and ≤5x the upper limit of normal (ULN): Increase monitoring frequency to weekly. If the elevation persists for more than two weeks, consider a dose reduction of this compound.

    • ALT or AST >5x ULN or Total Bilirubin >2x ULN: Withhold this compound immediately and investigate for other causes of liver injury. This compound may be cautiously re-introduced at a lower dose once LFTs have returned to baseline.

    • ALT or AST >3x ULN with concomitant Total Bilirubin >2x ULN (in the absence of cholestasis): Permanently discontinue this compound.

Other Common Adverse Effects

Q4: How should fatigue and hot flashes be managed in study participants?

A4: Fatigue and hot flashes are common side effects of androgen receptor inhibitors.[4]

  • Fatigue: Encourage participants to maintain a regular sleep schedule, engage in moderate physical activity as tolerated, and ensure adequate nutrition and hydration. If fatigue is severe, a dose reduction of this compound may be considered.

  • Hot Flashes: Advise participants to wear layered clothing, avoid triggers such as spicy foods and hot beverages, and maintain a cool ambient temperature. For persistent and bothersome hot flashes, non-hormonal treatments such as venlafaxine or gabapentin may be considered after a thorough risk-benefit assessment.

Data Presentation

Table 1: Incidence of Grade 3 or Worse Adverse Events in the CHART Study (this compound vs. Bicalutamide)

Adverse EventThis compound + ADT (n=323)Bicalutamide + ADT (n=324)
Hypertension 8%7%
Hypertriglyceridemia 7%2%
Increased Weight 6%4%
Anemia 4%5%
Hypokalemia 3%1%
Serious Adverse Events 28%21%

Data from the CHART trial as reported in various sources.

Experimental Protocols

Protocol 1: Monitoring and Management of Hypertension

  • Objective: To outline a systematic approach to the monitoring and management of hypertension in participants receiving this compound in a clinical study.

  • Materials: Calibrated sphygmomanometer, stethoscope (or validated automated BP device), participant diary for home BP monitoring (optional).

  • Procedure:

    • Obtain a baseline BP reading before the first dose of this compound. The participant should be seated quietly for at least 5 minutes with their back supported and feet flat on the floor.

    • Schedule BP monitoring visits as per the frequency outlined in the FAQ section (weekly for the first 2 months, then monthly).

    • At each visit, take two BP readings at least 2 minutes apart and average the results.

    • If BP exceeds the thresholds for intervention (as defined in the FAQ), implement the appropriate management strategy (lifestyle modification, initiation of antihypertensive medication, or dose adjustment of this compound).

    • Document all BP readings, interventions, and participant-reported symptoms in the case report form.

Mandatory Visualization

Rezvilutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP_complex AR-HSP Complex (Inactive) AR->AR_HSP_complex Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex This compound This compound This compound->AR Blocks Androgen Binding (Competitive Inhibition) This compound->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Cell Proliferation, Survival) ARE->Gene_Transcription Initiates AR_dimer->ARE Binds

Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.

Adverse_Event_Workflow start Participant on this compound monitoring Routine Monitoring (e.g., BP, LFTs, Lipids) start->monitoring ae_detected Adverse Event Detected? monitoring->ae_detected no_ae Continue Study Protocol ae_detected->no_ae No grade_ae Grade Severity of AE ae_detected->grade_ae Yes management Implement Management Protocol (Lifestyle, Medication, Dose Adjustment) grade_ae->management follow_up Follow-up Assessment management->follow_up resolved AE Resolved or Stabilized? follow_up->resolved resolved->monitoring Yes escalate Escalate Management/ Consider Discontinuation resolved->escalate No escalate->management Troubleshooting_Logic start Symptom or Abnormal Lab Value Reported is_related Is it a known adverse effect of this compound? start->is_related not_related Investigate other causes is_related->not_related No assess_severity Assess Severity (Grading) is_related->assess_severity Yes mild Mild (Grade 1) assess_severity->mild moderate Moderate (Grade 2) assess_severity->moderate severe Severe (Grade 3/4) assess_severity->severe action_mild Increase monitoring frequency Provide supportive care mild->action_mild action_moderate Initiate medical intervention Consider dose reduction moderate->action_moderate action_severe Withhold or discontinue this compound Provide aggressive medical management severe->action_severe

References

Rezvilutamide Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with rezvilutamide. It includes a detailed profile of grade 3 or higher adverse events, troubleshooting guides in a question-and-answer format, and relevant experimental protocols.

This compound Grade 3 or Higher Adverse Events Profile

The following table summarizes the grade 3 or higher adverse events observed in the pivotal CHART clinical trial, which evaluated the efficacy and safety of this compound in combination with androgen-deprivation therapy (ADT) for high-volume, metastatic, hormone-sensitive prostate cancer.[1]

Adverse EventThis compound + ADT (n=323)Bicalutamide + ADT (n=324)
Hypertension 8% (26 patients)7% (24 patients)
Hypertriglyceridemia 7% (24 patients)2% (7 patients)
Increased Weight 6% (20 patients)4% (12 patients)
Anemia 4% (12 patients)5% (16 patients)
Hypokalemia 3% (11 patients)1% (4 patients)

Serious adverse events were reported in 28% of patients in the this compound group and 21% in the bicalutamide group.[1]

Experimental Protocols: Adverse Event Grading

The CHART trial likely utilized the Common Terminology Criteria for Adverse Events (CTCAE) for grading the severity of adverse events. The following are the specific criteria for grade 3 adverse events for the most common side effects observed with this compound, based on CTCAE v5.0.

Adverse EventGrade 3 (Severe) Criteria
Hypertension Systolic BP ≥160 mmHg or diastolic BP ≥100 mmHg; medical intervention indicated; more than one drug or more intensive therapy than previously used indicated.[2][3]
Hypertriglyceridemia >500-1000 mg/dL or >5.7-11.4 mmol/L.[4]
Increased Weight ≥20% increase from baseline.
Anemia Hemoglobin <8.0 g/dL; transfusion indicated.
Hypokalemia <3.0 - 2.5 mmol/L; hospitalization indicated.

Signaling Pathway

Monitoring_Workflow Start Initiate this compound Treatment Baseline Baseline Bloodwork: - Complete Blood Count (CBC) - Serum Potassium Start->Baseline Monitoring Periodic Monitoring: - CBC every 2-4 weeks - Serum Potassium every 2-4 weeks Baseline->Monitoring Grade_Anemia Anemia Detected (Hgb < LLN) Monitoring->Grade_Anemia Grade_Hypokalemia Hypokalemia Detected (K+ < LLN) Monitoring->Grade_Hypokalemia Grade_1_2_Anemia Grade 1-2 Anemia: - Continue monitoring Grade_Anemia->Grade_1_2_Anemia Grade 1-2 Grade_3_Anemia Grade 3 Anemia: - Consider dose interruption/reduction - Transfusion if indicated Grade_Anemia->Grade_3_Anemia Grade 3 Grade_1_2_HypoK Grade 1-2 Hypokalemia: - Oral potassium supplementation - Dietary advice Grade_Hypokalemia->Grade_1_2_HypoK Grade 1-2 Grade_3_HypoK Grade 3 Hypokalemia: - IV potassium replacement - Dose interruption/reduction Grade_Hypokalemia->Grade_3_HypoK Grade 3 Continue_Treatment Continue Treatment with Close Monitoring Grade_1_2_Anemia->Continue_Treatment Grade_3_Anemia->Continue_Treatment Grade_1_2_HypoK->Continue_Treatment Grade_3_HypoK->Continue_Treatment

References

Rezvilutamide and Hepatotoxicity: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Rezvilutamide-induced hepatotoxicity. The following resources are designed to guide experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known risk of hepatotoxicity associated with this compound based on clinical trial data?

A1: The pivotal Phase 3 CHART trial (NCT03520478) evaluated the safety of this compound in patients with high-volume, metastatic hormone-sensitive prostate cancer.[1][2] While the trial reported a tolerable safety profile for this compound, specific data on the incidence of liver-related adverse events such as elevated transaminases (ALT/AST), bilirubin, or cases of drug-induced liver injury (DILI) have not been detailed in the primary publication.[1] Serious adverse events of any cause were reported in 28% of patients in the this compound group compared to 21% in the bicalutamide group.[1][2] For comparison, other non-steroidal antiandrogens like bicalutamide have been associated with a low rate of serum enzyme elevations and rare instances of liver injury. Given the limited publicly available data, dedicated hepatotoxicity studies in relevant preclinical models are recommended.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent second-generation non-steroidal androgen receptor (AR) inhibitor. Its primary mechanism involves competitively blocking androgens from binding to the AR, which in turn inhibits AR nuclear translocation and AR-mediated gene transcription, ultimately suppressing the growth of prostate cancer cells.

Q3: Are there any recommended guidelines for monitoring liver function in subjects treated with this compound?

A3: While specific guidelines for this compound are not publicly available, standard practice for monitoring potential drug-induced liver injury (DILI) in clinical trials should be followed. The US FDA and other regulatory agencies provide guidance on this topic. General recommendations include baseline measurement of serum transaminases (ALT, AST) and bilirubin before initiating treatment, followed by regular monitoring, especially during the initial months of therapy. The prescribing information for a similar class of drugs, bicalutamide, recommends measuring serum transaminase levels prior to starting treatment, at regular intervals for the first four months, and periodically thereafter.

Q4: What are the potential mechanisms by which a compound like this compound could induce hepatotoxicity?

A4: The potential for hepatotoxicity with small molecule drugs can arise from several mechanisms, including:

  • Formation of reactive metabolites: The metabolic activation of a drug by cytochrome P450 enzymes can lead to the formation of reactive electrophilic species that can covalently bind to cellular macromolecules like proteins, leading to cellular stress and injury.

  • Mitochondrial dysfunction: The drug or its metabolites may interfere with mitochondrial respiration and ATP production, leading to cellular energy depletion and oxidative stress.

  • Inhibition of bile salt export pump (BSEP): Inhibition of BSEP can lead to the intracellular accumulation of cytotoxic bile acids, resulting in cholestatic liver injury.

  • Immune-mediated reactions: In some cases, the drug or its metabolites can act as haptens, triggering an immune response against hepatocytes.

Troubleshooting Guides for In Vitro Hepatotoxicity Assays

This section provides guidance on common issues that may be encountered during in vitro experiments to assess the hepatotoxic potential of this compound.

Issue Possible Cause Troubleshooting Steps
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding to ensure consistency across plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity.
Contamination (bacterial or fungal).Regularly check cell cultures for any signs of contamination. Use sterile techniques and certified cell culture reagents.
No significant cytotoxicity observed at expected concentrations Low metabolic capacity of the cell line (e.g., HepG2).Consider using primary human hepatocytes or metabolically competent cell lines (e.g., HepaRG) that have higher expression levels of key drug-metabolizing enzymes.
Insufficient incubation time.Optimize the incubation time based on the expected mechanism of toxicity. Some toxic effects may only become apparent after longer exposure.
Compound precipitation in culture media.Check the solubility of this compound in the culture media at the tested concentrations. Use a lower concentration or a different solvent system if necessary.
Inconsistent results in BSEP inhibition assay Vesicle integrity issues.Ensure proper storage and handling of membrane vesicles. Use a positive control inhibitor (e.g., cyclosporin A) to validate each experiment.
Incorrect substrate concentration.Use a probe substrate concentration below its Km value to ensure the assay is sensitive to competitive inhibition.

Data Presentation

Due to the limited availability of specific quantitative data on this compound-induced hepatotoxicity from clinical trials, the following table is provided as a template for researchers to summarize their own in vitro experimental findings. Illustrative data for a hypothetical compound is included for guidance.

Table 1: In Vitro Hepatotoxicity Profile of a Hypothetical Test Compound

Assay Endpoint Cell Line/System Result (IC50 in µM) Interpretation
Cytotoxicity Cell Viability (MTT Assay)HepG2> 100Low potential for direct cytotoxicity
Mitochondrial Toxicity ATP DepletionHepG2 (Galactose media)25Potential for mitochondrial impairment
Cholestasis Potential BSEP InhibitionMembrane Vesicles15Potential to inhibit bile salt efflux
Reactive Metabolite Formation Glutathione AdductsHuman Liver MicrosomesDetectedPotential for bioactivation to reactive species

Experimental Protocols

Mitochondrial Toxicity Assessment in HepG2 Cells (Glucose vs. Galactose Media)

This assay identifies compounds that cause mitochondrial dysfunction by comparing cytotoxicity in cells reliant on glycolysis (glucose media) versus oxidative phosphorylation (galactose media).

Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 104 cells/well in both glucose-containing and galactose-containing DMEM media.

  • Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial toxicity (e.g., rotenone).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for both glucose and galactose conditions. A significant shift (typically >3-fold) to a lower IC50 in the galactose medium suggests mitochondrial toxicity.

Bile Salt Export Pump (BSEP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the BSEP transporter, which can lead to cholestatic liver injury.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing membrane vesicles expressing human BSEP, a fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-dabcyl), and ATP.

  • Compound Incubation: Add varying concentrations of this compound or a positive control inhibitor (e.g., cyclosporin A) to the reaction mixture.

  • Assay Initiation and Termination: Initiate the transport reaction by adding the substrate. After a defined incubation period, stop the reaction.

  • Detection: Measure the amount of substrate transported into the vesicles using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for BSEP inhibition by plotting the percentage of inhibition against the concentration of this compound.

Reactive Metabolite Screening using Glutathione (GSH) Trapping

This assay is designed to detect the formation of electrophilic reactive metabolites that can be trapped by the nucleophile glutathione.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes, NADPH (to initiate metabolic reactions), and glutathione in a phosphate buffer.

  • Sample Preparation: After incubation, stop the reaction and precipitate the proteins. Centrifuge the samples and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of GSH-Rezvilutamide adducts.

  • Data Interpretation: The detection of ions corresponding to the expected mass of the GSH adducts indicates the formation of reactive metabolites.

Visualizations

Signal_Transduction_Pathway cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen Activated AR Complex Androgen->AR_Androgen HSP HSP AR->HSP Complexes with AR_this compound Inactive AR Complex AR->AR_this compound This compound This compound This compound->AR Competitively Binds (Inhibition) This compound->AR_Androgen Prevents Formation Nucleus Nucleus AR_Androgen->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to AR_this compound->Nucleus Translocation Blocked Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Leads to

Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling.

Experimental_Workflow cluster_invitro In Vitro Hepatotoxicity Assessment start Start: This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mitotoxicity Mitochondrial Toxicity (Glu/Gal Assay) start->mitotoxicity cholestasis Cholestasis Potential (BSEP Inhibition) start->cholestasis reactive_metabolite Reactive Metabolite Screening start->reactive_metabolite data_analysis Data Analysis & Risk Assessment cytotoxicity->data_analysis mitotoxicity->data_analysis cholestasis->data_analysis reactive_metabolite->data_analysis end End: Hepatotoxicity Profile data_analysis->end

Caption: Workflow for in vitro assessment of this compound-induced hepatotoxicity.

References

Technical Support Center: Mitigating Neurological Side Effects of AR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the neurological side effects of Androgen Receptor (AR) inhibitors, with a particular focus on Rezvilutamide.

Frequently Asked Questions (FAQs)

Q1: What are the known neurological side effects associated with AR inhibitors?

A1: Androgen Deprivation Therapy (ADT) and second-generation AR inhibitors can be associated with a range of central nervous system (CNS)-related adverse events. These can include fatigue, cognitive impairment (often described as "brain fog"), memory problems, and an increased risk of falls and seizures.[1][2][3] The severity and incidence of these side effects can vary between different AR inhibitors.[4][5]

Q2: How does this compound's neurological side effect profile compare to other AR inhibitors?

A2: this compound is a novel AR inhibitor designed with low penetrance of the blood-brain barrier. This characteristic is intended to reduce the incidence of CNS-related adverse effects compared to other AR inhibitors like enzalutamide and apalutamide, which have greater CNS penetration. Clinical trial data for this compound suggests a favorable safety profile with a reduced risk of neurological events such as seizures and severe fatigue.

Q3: What is the proposed mechanism behind the neurological side effects of some AR inhibitors?

A3: The neurological side effects of some AR inhibitors are thought to be related to their ability to cross the blood-brain barrier and potentially interact with other receptors in the brain, such as the GABAa receptor. Androgens themselves play a role in neuronal function and neuroprotection, so their inhibition can impact cognitive processes. The accumulation of certain AR inhibitors in the CNS may contribute to adverse events like seizures and fatigue.

Q4: Are there any established strategies to mitigate cognitive impairment during AR inhibitor therapy in a clinical setting?

A4: While specific guidelines for this compound are still emerging, general strategies for managing cognitive side effects in patients undergoing ADT and treatment with other AR inhibitors include:

  • Treatment Selection: For patients with pre-existing cognitive issues, selecting an AR inhibitor with lower CNS penetration, like darolutamide or potentially this compound, may be considered.

  • Cognitive Monitoring: Regular assessment of cognitive function using validated tools can help in the early identification of any deficits.

  • Lifestyle Interventions: Physical exercise has shown potential in preserving or improving cognitive function in patients on ADT.

  • Supportive Care: Memory aids and cognitive rehabilitation techniques may be beneficial for patients experiencing cognitive difficulties.

Troubleshooting Guides for Preclinical Research

This section provides guidance for researchers investigating the neurological side effects of AR inhibitors in a laboratory setting.

Issue 1: Unexpectedly high CNS penetration of a novel AR inhibitor in an animal model.

Possible Cause:

  • High lipophilicity of the compound.

  • Active transport across the blood-brain barrier (BBB).

  • Inhibition of efflux transporters (e.g., P-glycoprotein) at the BBB.

  • Inaccurate measurement technique.

Troubleshooting Steps:

  • Verify Physicochemical Properties: Re-evaluate the lipophilicity (LogP/LogD) of the compound.

  • In Vitro BBB Models: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB to assess passive diffusion.

  • Cell-Based Efflux Assays: Employ cell lines overexpressing efflux transporters like MDR1-MDCKII to determine if the compound is a substrate for these transporters.

  • In Vivo Brain-to-Plasma Ratio: Conduct in vivo studies in rodents to determine the unbound brain-to-plasma concentration ratio (Kp,uu) for a more accurate measure of BBB penetration. Quantitative whole-body autoradiography (QWBA) with a radiolabeled compound can also provide detailed distribution data.

Issue 2: Difficulty in assessing cognitive function in rodent models treated with AR inhibitors.

Possible Cause:

  • Inappropriate behavioral test selection.

  • High variability in animal performance.

  • Lack of sensitivity of the chosen assay to subtle cognitive changes.

  • Confounding motor effects of the drug.

Troubleshooting Steps:

  • Select Appropriate Behavioral Paradigms:

    • Spatial Learning and Memory: Morris Water Maze, Barnes Maze.

    • Working Memory and Executive Function: T-maze or Y-maze alternation, Novel Object Recognition Test.

    • Attention and Processing Speed: 5-Choice Serial Reaction Time Task.

  • Increase Sample Size: Ensure adequate statistical power to detect significant differences.

  • Control for Motor Activity: Use an open field test to assess general locomotor activity and anxiety-like behavior to ensure that cognitive test results are not confounded by motor impairments.

  • Longitudinal Testing: Conduct behavioral testing at multiple time points throughout the treatment period to track the onset and progression of any cognitive deficits.

Data Presentation

Table 1: Comparison of Neurological Adverse Events of Special Interest for Second-Generation AR Inhibitors (from Network Meta-analysis of Clinical Trials)

Adverse EventDarolutamideApalutamideEnzalutamide
FallsLower RiskHigher RiskHigher Risk
DizzinessLower Risk-Higher Risk
Mental ImpairmentLower Risk-Higher Risk
FatigueLower Risk-Higher Risk
Severe FatigueLower Risk-Higher Risk
SeizuresLower IncidenceHigher IncidenceHigher Incidence

Source: Adapted from indirect comparisons of phase III clinical trial data.

Experimental Protocols

Protocol 1: In Vivo Assessment of Blood-Brain Barrier Penetration of an AR Inhibitor

Objective: To determine the brain-to-plasma concentration ratio of an AR inhibitor in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Drug Administration: Administer the AR inhibitor (e.g., this compound) orally or intravenously at a predetermined dose.

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular blood.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Homogenize the brain tissue.

  • Bioanalysis: Analyze the concentration of the AR inhibitor in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculation: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain by the concentration in the plasma. For a more accurate assessment of unbound drug penetration, determine the unbound fraction in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis and calculate the unbound brain-to-plasma ratio (Kp,uu = Kp * fu,plasma / fu,brain).

Protocol 2: Assessment of Cognitive Function in a Mouse Model of Androgen Deprivation

Objective: To evaluate the impact of an AR inhibitor on spatial learning and memory.

Methodology:

  • Animal Model: Adult male C57BL/6 mice.

  • Groups:

    • Sham-operated + Vehicle

    • Castrated + Vehicle

    • Castrated + AR inhibitor (e.g., this compound)

  • Treatment: Begin treatment one week after castration and continue throughout the behavioral testing period.

  • Behavioral Test (Morris Water Maze):

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze escape latencies and path lengths during the acquisition phase using a two-way repeated measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) This compound This compound This compound->AR Blocks Binding This compound->AR_dimer Inhibits Nuclear Translocation AR_Rez AR-Rezvilutamide Complex ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE Blocks DNA Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates

Caption: Mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.

Experimental_Workflow_BBB_Penetration cluster_workflow In Vivo Blood-Brain Barrier Penetration Assay start Start administer_drug Administer AR Inhibitor to Rodent Model start->administer_drug collect_samples Collect Blood and Brain Samples at Multiple Time Points administer_drug->collect_samples process_samples Process Plasma and Brain Homogenate collect_samples->process_samples analyze_concentration LC-MS/MS Analysis of Drug Concentration process_samples->analyze_concentration calculate_ratio Calculate Brain-to-Plasma Ratio (Kp and Kp,uu) analyze_concentration->calculate_ratio end End calculate_ratio->end

Caption: Experimental workflow for assessing the blood-brain barrier penetration of an AR inhibitor.

References

Navigating Rezvilutamide in the Lab: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the novel androgen receptor inhibitor, rezvilutamide, ensuring its proper handling and stability in experimental settings is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance on the solubility and stability of this compound in common experimental buffers, complete with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Commercial suppliers suggest that stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q2: How soluble is this compound in aqueous experimental buffers like PBS?

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid solvent-induced artifacts in cellular assays.[3]

  • Stepwise Dilution: Perform a serial dilution of your high-concentration DMSO stock in DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.

  • Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and/or sonication can help to dissolve any precipitate that has formed.[1]

  • Use of Co-solvents and Excipients: For in vivo studies, formulations including co-solvents like PEG300 and surfactants like Tween-80 have been used to achieve higher concentrations (≥ 2.5 mg/mL).[1] While not always suitable for in vitro work, these may be considered in specific experimental designs.

  • Fresh Preparations: It is highly recommended to prepare fresh working solutions daily from your DMSO stock. Aqueous solutions of similar compounds, like enzalutamide, are not recommended for storage for more than one day.

Q4: How stable is this compound in my cell culture medium at 37°C?

A4: There is currently no specific published data on the stability of this compound in cell culture media over time. Given its poor aqueous solubility and the general behavior of similar small molecules, it is best practice to assume limited stability and prepare fresh dilutions for each experiment. If long-term exposure is required, the stability of this compound in the specific medium and under the specific experimental conditions should be empirically determined. This can be achieved by incubating the compound in the medium for the duration of the experiment and then quantifying the remaining intact compound using a suitable analytical method like HPLC or LC-MS.

Solubility and Storage Data

The following tables summarize the available solubility and storage information for this compound.

Table 1: this compound Solubility in Different Solvents

Solvent/Vehicle SystemReported SolubilityNotes
DMSOData not specified, but used for high-concentration stock solutions.Recommended for initial stock solution preparation.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.21 mM)A clear solution is formed. Primarily for in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.21 mM)A clear solution is formed. Primarily for in vivo use.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.21 mM)A clear solution is formed. Primarily for in vivo use.
Aqueous Buffers (e.g., PBS)Poorly solubleDirect dissolution is not recommended. Dilute from a DMSO stock.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended Stability Period
Solid Powder-20°C≥ 3 years
Stock Solution in DMSO-80°C6 months
-20°C1 month
Aqueous Working DilutionsRoom Temperature or 4°CPrepare fresh for each use; not recommended for storage beyond one day.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 479.47 g/mol ) in a sterile, appropriate container.

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution gently until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be applied to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, low-binding tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of a Working Solution in Aqueous Buffer for In Vitro Assays

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution. This can make the final dilution into the aqueous buffer more accurate and reduce the risk of precipitation.

  • Final Dilution: Add the required volume of the DMSO stock or intermediate solution to your pre-warmed (e.g., 37°C) experimental buffer or cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1% and not exceeding 0.5%).

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Visually inspect for any signs of precipitation.

  • Use: Use the freshly prepared working solution immediately in your experiment.

Visualized Workflows and Pathways

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound Powder add_dmso Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store thaw Thaw one aliquot of stock solution store->thaw intermediate_dilution Optional: Intermediate dilution in DMSO thaw->intermediate_dilution final_dilution Dilute into pre-warmed aqueous buffer/media (Final DMSO <0.5%) intermediate_dilution->final_dilution mix Mix thoroughly and inspect for precipitation final_dilution->mix use Use immediately in experiment mix->use precipitation Precipitation Observed mix->precipitation check_dmso Verify final DMSO % is low precipitation->check_dmso gentle_heat Gentle warming (37°C) precipitation->gentle_heat sonicate Sonication precipitation->sonicate fresh_prep Prepare fresh precipitation->fresh_prep

This compound Solution Preparation Workflow

signaling_pathway This compound Mechanism of Action cluster_nucleus Nucleus androgen Androgens (e.g., Testosterone, DHT) ar Androgen Receptor (AR) (in cytoplasm) androgen->ar Binds and activates ar_nucleus AR ar->ar_nucleus Nuclear Translocation ar->ar_nucleus Blocked by this compound rez This compound rez->ar Competitively binds and inhibits are Androgen Response Element (ARE) on DNA ar_nucleus->are ar_nucleus->are Blocked by this compound transcription Gene Transcription are->transcription proliferation Cell Proliferation & Survival transcription->proliferation

This compound Signaling Pathway Inhibition

References

Rezvilutamide Technical Support Center: Optimizing Dosage and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Rezvilutamide dosage and minimize toxicity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound in clinical settings?

A1: In the pivotal Phase 3 CHART study for high-volume, metastatic, hormone-sensitive prostate cancer (mHSPC), this compound was administered at a dose of 240 mg orally once daily, in combination with androgen-deprivation therapy (ADT).[1][2] A real-world study of patients with low-volume mHSPC also initiated treatment at 240 mg.[3]

Q2: What are the most common adverse events (AEs) observed with this compound treatment?

A2: In the CHART study, the most frequently reported grade 3 or greater adverse events included hypertension, hypertriglyceridemia, increased weight, anemia, and hypokalemia.[1][4] A case series also noted mild swelling as a grade 1 adverse reaction.

Q3: Are there established guidelines for dose modification of this compound in response to toxicity?

A3: While specific, detailed dose modification protocols from clinical trials are not publicly available, a real-world study on low-volume mHSPC reported dose adjustments to 160 mg or 80 mg for two patients due to tolerability issues. General principles of oncology clinical trials suggest holding the dose for grade 2 toxicities until resolution to grade 1 or less and considering dose reduction for recurrent grade 2 or any grade 3/4 toxicities. Dose interruption was reported in 12% of patients receiving this compound in one study.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent androgen receptor (AR) inhibitor. It works by competitively binding to the AR, which in turn prevents androgen-induced receptor activation and the translocation of the AR to the cell nucleus. This action blocks the transcription of AR-responsive genes that are crucial for the growth and survival of prostate cancer cells.

Q5: Are there any known drug-drug interactions with this compound?

A5: Specific drug-drug interaction studies for this compound are not extensively reported in the currently available literature. However, it is known that similar androgen receptor pathway inhibitors, such as enzalutamide, are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4, and can also induce these enzymes. This suggests a potential for interactions with other drugs that are substrates, inducers, or inhibitors of these CYP enzymes. Careful monitoring is advised when co-administering this compound with drugs known to interact with these pathways.

Q6: What is the cardiovascular safety profile of this compound?

A6: The CHART trial reported hypertension as one of the most common grade 3 or worse adverse events. While specific studies on this compound's effect on the QT interval are not available, cardiovascular safety is a consideration for this class of drugs. Real-world data on other novel hormonal agents like abiraterone and enzalutamide show instances of cardiovascular-related hospitalizations. Therefore, monitoring cardiovascular health during this compound treatment is recommended.

Troubleshooting Guide

Managing Common Toxicities
Adverse Event Grade Recommended Action
Hypertension Grade 1-2Monitor blood pressure regularly. Consider initiation or optimization of antihypertensive medication.
Grade 3-4Withhold this compound. Aggressively manage blood pressure. Once controlled, consider resuming this compound at a reduced dose (e.g., 160 mg or 80 mg).
Hypertriglyceridemia Grade 1-2Monitor lipid panel. Advise on dietary modifications.
Grade 3-4Withhold this compound. Initiate or intensify lipid-lowering therapy. Consider resuming at a reduced dose once triglycerides are controlled.
Weight Gain All GradesProvide nutritional counseling and encourage regular physical activity.
Anemia Grade 1-2Monitor complete blood count (CBC).
Grade 3-4Consider transfusion if clinically indicated. Evaluate for other causes of anemia. Consider dose interruption or reduction.
Hypokalemia Grade 1-2Monitor serum potassium. Advise on potassium-rich foods or consider oral potassium supplementation.
Grade 3-4Withhold this compound. Administer potassium supplementation as clinically indicated. Monitor potassium levels closely. Consider resuming at a reduced dose once resolved.
Summary of this compound Dosage and Adverse Events in the CHART Study
Parameter This compound + ADT Bicalutamide + ADT
Dosage 240 mg once daily50 mg once daily
Grade ≥3 Hypertension 8%7%
Grade ≥3 Hypertriglyceridemia 7%2%
Grade ≥3 Increased Weight 6%4%
Grade ≥3 Anemia 4%5%
Grade ≥3 Hypokalemia 3%1%
Serious Adverse Events 28%21%
Dose Interruption 12%5%
Discontinuation due to Toxicity 2%2%
(Data sourced from the CHART study)

Experimental Protocols

Protocol for Investigating Dose-Dependent Toxicity of this compound in a Preclinical Model
  • Animal Model: Select an appropriate rodent model for prostate cancer (e.g., xenograft model with human prostate cancer cell lines).

  • Dose-Range Finding Study:

    • Administer this compound orally at a range of doses (e.g., 10, 30, 100 mg/kg/day) for a short duration (e.g., 14 days).

    • Include a vehicle control group.

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study, perform hematology and clinical chemistry analyses.

    • Conduct a gross necropsy and histopathological examination of key organs.

  • Definitive Toxicity Study:

    • Based on the dose-range finding study, select three dose levels (low, medium, and high) for a longer-term study (e.g., 28 or 90 days).

    • Include a control group and a recovery group for the high dose.

    • Perform detailed clinical observations, body weight measurements, and food consumption analysis.

    • Conduct comprehensive hematology, clinical chemistry, and urinalysis at multiple time points.

    • At termination, perform a full necropsy, organ weight analysis, and histopathological evaluation of a comprehensive list of tissues.

Visualizations

Signaling_Pathway This compound Mechanism of Action Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Complex Androgen-AR Complex AR->AR_Complex This compound This compound This compound->AR Competitively Binds & Inhibits This compound->AR_Complex Prevents Nuclear Translocation Gene_Transcription Gene Transcription This compound->Gene_Transcription Inhibits Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA ARE->Gene_Transcription Initiates Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition Leads to

Caption: Mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.

Experimental_Workflow Preclinical Dose-Toxicity Workflow start Start: Select Animal Model dose_range Dose-Range Finding Study (e.g., 14 days) start->dose_range clinical_obs1 Daily Clinical Observations dose_range->clinical_obs1 analysis1 Hematology & Clinical Chemistry dose_range->analysis1 necropsy1 Gross Necropsy & Histopathology dose_range->necropsy1 select_doses Select Doses for Definitive Study clinical_obs1->select_doses analysis1->select_doses necropsy1->select_doses def_study Definitive Toxicity Study (e.g., 28 or 90 days) select_doses->def_study clinical_obs2 Detailed Clinical Observations def_study->clinical_obs2 analysis2 Comprehensive Panel (Hematology, Chem, Urinalysis) def_study->analysis2 necropsy2 Full Necropsy & Organ Weights def_study->necropsy2 end End: Determine NOAEL clinical_obs2->end analysis2->end histopath2 Comprehensive Histopathology necropsy2->histopath2 histopath2->end

Caption: A typical experimental workflow for determining the dose-dependent toxicity of this compound.

Logical_Relationship Toxicity Management Decision Tree start Adverse Event Observed grade Determine CTCAE Grade start->grade grade1 Grade 1 grade->grade1 grade2 Grade 2 grade->grade2 grade34 Grade 3 or 4 grade->grade34 continue_dose Continue this compound Monitor Closely grade1->continue_dose hold_dose Hold this compound grade2->hold_dose grade34->hold_dose symptom_manage Initiate Symptomatic Management hold_dose->symptom_manage resolved Toxicity Resolved to ≤ Grade 1? symptom_manage->resolved resume_same Resume at Same Dose resolved->resume_same Yes (First Occurrence of Grade 2) resume_reduced Resume at Reduced Dose (e.g., 160mg or 80mg) resolved->resume_reduced Yes (Recurrent Grade 2 or any Grade 3/4) discontinue Consider Discontinuation resolved->discontinue No

Caption: A logical decision tree for managing this compound-related toxicities in a research setting.

References

identifying patient populations with poor response to Rezvilutamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rezvilutamide. The information provided is intended to help identify patient populations that may exhibit a poor response to this compound and to provide guidance on investigational approaches to understand potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent, non-steroidal anti-androgen (NSAA) that functions by competitively inhibiting the androgen receptor (AR).[1] By binding to the ligand-binding domain of the AR, this compound prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[1] This blockage inhibits the subsequent translocation of the AR to the cell nucleus and halts the transcription of androgen-responsive genes that are crucial for the growth and survival of prostate cancer cells.[1] A key advantage of this compound is its high binding affinity and its efficacy against various mutated forms of the AR that are resistant to other anti-androgen therapies.[1]

Q2: Are there known patient populations that show a poor response to this compound?

While large-scale data on specific patient populations with poor response to this compound are still emerging, preliminary evidence and data from similar second-generation anti-androgens suggest that certain molecular characteristics can be associated with reduced efficacy.

A case report has documented a patient with metastatic hormone-sensitive prostate cancer (mHSPC) who initially responded to this compound but later experienced disease progression.[2] Genetic testing of this patient revealed a mutation in the ATM (Ataxia-Telangiectasia Mutated) gene . This suggests that patients with mutations in DNA repair genes may represent a population with a poorer or less durable response to this compound.

Furthermore, based on the established mechanisms of resistance to other androgen receptor inhibitors like enzalutamide, it is highly probable that patients with the following characteristics may also exhibit a poor response to this compound:

  • Presence of Androgen Receptor Splice Variants (AR-Vs): The most well-characterized of these is AR-V7. Tumors expressing AR-V7 lack the ligand-binding domain targeted by this compound, leading to constitutive receptor activity and resistance to treatment.

  • AR Gene Amplification or Overexpression: Increased levels of the AR protein can sometimes overcome the inhibitory effects of the drug.

  • Specific AR Gene Mutations: While this compound is effective against some AR mutations, certain mutations in the ligand-binding domain may confer resistance.

  • Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating other signaling pathways that promote growth and survival, thereby circumventing the need for AR signaling.

Troubleshooting Guide: Investigating Poor Response to this compound

If you are observing a suboptimal response to this compound in your pre-clinical models or clinical research subjects, consider the following investigational steps.

Problem: Lack of PSA Response or Early PSA Progression

Potential Cause: Primary or acquired resistance to this compound.

Troubleshooting Steps:

  • Genetic and Genomic Analysis:

    • Perform next-generation sequencing (NGS) on tumor tissue or circulating tumor DNA (ctDNA) to identify mutations in key genes associated with prostate cancer progression and treatment resistance. Pay close attention to genes involved in the androgen receptor signaling pathway (e.g., AR) and DNA damage repair pathways (e.g., ATM, BRCA1/2).

  • Androgen Receptor Splice Variant Analysis:

    • Assess the expression of AR splice variants, particularly AR-V7, in circulating tumor cells (CTCs) or tumor tissue. The presence of AR-V7 is a strong indicator of resistance to AR-targeted therapies.

Data Presentation: Patient Characteristics and Biomarker Status

The following table summarizes hypothetical data for a cohort of patients treated with this compound, illustrating how to structure data for identifying potential non-responders.

Patient IDBaseline PSA (ng/mL)Gleason ScoreMetastatic VolumeATM Gene StatusAR-V7 StatusPSA Response at 12 weeksRadiographic Progression-Free Survival (months)
P0011509HighWild-TypeNegative-95%Not Reached
P0022108HighMutatedNegative-30%5
P003857LowWild-TypePositive-10%4
P0043009HighWild-TypeNegative-98%Not Reached

Experimental Protocols

Protocol 1: Detection of ATM Gene Mutations via Next-Generation Sequencing (NGS)
  • Sample Collection and Preparation:

    • Collect either a formalin-fixed paraffin-embedded (FFPE) tumor tissue sample or a whole blood sample for ctDNA analysis.

    • Extract genomic DNA from the tumor tissue or ctDNA from the plasma using a commercially available kit.

    • Quantify the extracted DNA and assess its quality.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library using a targeted gene panel that includes the ATM gene.

    • Perform multiplex PCR to amplify the target regions.

    • Ligate sequencing adapters to the amplified DNA fragments.

    • Perform sequencing on a compatible NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call genetic variants (single nucleotide variants and insertions/deletions) within the ATM gene.

    • Annotate the identified variants to determine their potential clinical significance.

Protocol 2: Detection of AR-V7 in Circulating Tumor Cells (CTCs)
  • CTC Isolation:

    • Collect whole blood in appropriate collection tubes.

    • Isolate CTCs using an immunomagnetic-based platform (e.g., CellSearch®) or a microfluidic device that selects for epithelial cells.

  • AR-V7 Detection:

    • Immunofluorescence Staining: Stain the isolated CTCs with antibodies specific to the N-terminal domain of the androgen receptor and a pan-cytokeratin antibody. A positive stain for the AR N-terminus in the nucleus of a cytokeratin-positive cell is indicative of AR-V7 expression.

    • RT-qPCR: Extract RNA from the enriched CTC population. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers specific for the AR-V7 transcript.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling and Mechanisms of this compound Action

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates and binds to This compound This compound This compound->AR Inhibits binding GeneTranscription Gene Transcription (Growth, Survival) ARE->GeneTranscription Initiates

Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.

Potential Mechanisms of Resistance to this compound

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Poor_Response Poor Response / Treatment Failure AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->Poor_Response AR_Mutation AR Gene Mutation AR_Mutation->Poor_Response DNA_Repair_Deficiency DNA Repair Deficiency (e.g., ATM mutation) DNA_Repair_Deficiency->Poor_Response Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Poor_Response

Caption: Potential mechanisms leading to a poor response to this compound.

Experimental Workflow for Investigating this compound Resistance

Experimental_Workflow start Patient with Poor Response to this compound sample_collection Sample Collection (Tumor Tissue / Blood) start->sample_collection genomic_analysis Genomic Analysis (NGS) - AR, ATM, BRCA1/2, etc. sample_collection->genomic_analysis ctc_analysis CTC Analysis - AR-V7 Detection sample_collection->ctc_analysis data_integration Data Integration and Biomarker Identification genomic_analysis->data_integration ctc_analysis->data_integration outcome Identification of Resistance Mechanism data_integration->outcome

Caption: Workflow for investigating potential resistance to this compound.

References

Technical Support Center: Rezvilutamide and ATM Gene Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the efficacy of Rezvilutamide in the context of ATM gene mutations in prostate cancer.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound, also known as SHR3680, is a potent, non-steroidal second-generation androgen receptor (AR) antagonist.[1] Its primary mechanism of action is to competitively bind to the ligand-binding domain of the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[1] This inhibition blocks the subsequent translocation of the AR to the cell nucleus, thereby halting the transcription of androgen-responsive genes that are crucial for the proliferation and survival of prostate cancer cells.[1] Preclinical and clinical studies have demonstrated that this compound effectively inhibits AR signaling, leading to significant reductions in prostate-specific antigen (PSA) levels.[1][2]

Q2: Is there clinical evidence suggesting that ATM gene mutations can affect this compound efficacy?

A2: Direct clinical evidence from large-scale trials is limited. However, a case report has documented a patient with metastatic hormone-sensitive prostate cancer (mHSPC) and an ATM gene mutation who initially responded to this compound treatment, as indicated by a drop in PSA levels. Despite this initial response, the patient's disease later progressed, suggesting that the ATM mutation might contribute to a divergent or acquired resistance to this compound. This observation highlights the importance of genetic testing in predicting and monitoring treatment responses.

Q3: What is the biological rationale for a potential link between ATM mutations and this compound efficacy?

A3: The rationale lies in the intricate crosstalk between the androgen receptor (AR) signaling pathway and the DNA damage response (DDR) pathway, in which ATM is a critical kinase. The AR signaling pathway has been shown to regulate the transcription of several DNA repair genes. By inhibiting AR signaling, this compound may indirectly affect the expression of these genes, potentially impairing the cell's ability to repair DNA damage. In cells with a pre-existing defect in the DDR pathway due to an ATM mutation, this could lead to synthetic lethality and an initial robust response. Conversely, cancer cells might develop resistance by upregulating other compensatory DNA repair pathways or through mechanisms that bypass the need for AR signaling for survival. For instance, in the context of enzalutamide resistance, upregulation of N-Myc and EZH2 has been shown to upregulate ATM, suggesting a complex feedback loop.

Troubleshooting Guide

Problem 1: Inconsistent or reduced this compound efficacy in prostate cancer cell lines with known ATM mutations.

Possible Cause Suggested Troubleshooting Steps
Cell line heterogeneity or misidentification. 1. Verify the identity of the cell lines using short tandem repeat (STR) profiling.2. Confirm the presence and type of the ATM mutation through sequencing.3. Assess the baseline AR expression levels in your cell lines, as this can influence the response to AR antagonists.
Development of acquired resistance. 1. Culture the cells in the presence of gradually increasing concentrations of this compound to select for resistant populations and investigate the molecular changes.2. Analyze the expression of AR and its splice variants (e.g., AR-V7), as they can mediate resistance to AR-targeted therapies.3. Investigate the activation of bypass signaling pathways, such as the glucocorticoid receptor (GR) pathway, which has been implicated in resistance to enzalutamide.
Compensation by other DNA repair pathways. 1. Assess the expression and activity of other key DDR proteins, such as ATR and members of the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.2. Consider combination therapies. For instance, in vitro models of ATM-deficient prostate cancer have shown sensitivity to ATR inhibitors.

Problem 2: Unexpectedly high cell survival in ATM-mutant patient-derived xenografts (PDXs) treated with this compound.

Possible Cause Suggested Troubleshooting Steps
Tumor microenvironment factors. 1. Analyze the tumor microenvironment for factors that could promote cell survival and resistance, such as specific cytokines or growth factors.2. Consider co-culturing cancer cells with stromal cells to better mimic the in vivo environment in subsequent in vitro experiments.
In vivo selection for resistant clones. 1. Perform genomic and transcriptomic analysis of the resistant tumors to identify potential new mutations or changes in gene expression profiles compared to the pre-treatment tumors.2. Isolate and culture cells from the resistant tumors to establish new cell lines for further in vitro investigation of resistance mechanisms.
Suboptimal drug dosage or delivery. 1. Verify the concentration of this compound in the plasma of the treated animals to ensure it is within the therapeutic range.2. Assess the intratumoral drug concentration if technically feasible.

Quantitative Data Summary

The following tables summarize the available quantitative data from the CHART trial for this compound and data related to PSA response. Note that this trial did not specifically report on outcomes based on ATM mutation status.

Table 1: Efficacy of this compound in the CHART Trial (High-Volume mHSPC)

EndpointThis compound + ADTBicalutamide + ADTHazard Ratio (95% CI)p-value
Median Radiographic Progression-Free SurvivalNot Reached25.1 months0.44 (0.33–0.58)<0.0001
Median Overall SurvivalNot ReachedNot Reached0.58 (0.44–0.77)0.0001

Data from the interim analyses of the CHART trial.

Table 2: PSA Response to this compound in Different Studies

Study PopulationPSA Response MetricPercentage of PatientsTimepoint
High-Volume mHSPC (CHART trial)PSA < 0.2 ng/mL68.7%12 weeks
Non-chemotherapy patients (Multicenter trial)PSA reduction ≥ 50%75.7%12 weeks
Low-Volume mHSPC (Real-world study)PSA decline ≥90% (PSA90)75%3 months
Low-Volume mHSPC (Real-world study)Undetectable PSA (<0.2 ng/mL)54%3 months

Data compiled from multiple sources.

Experimental Protocols

1. Detection of ATM Gene Mutations

  • Methodology: The National Comprehensive Cancer Network (NCCN) guidelines recommend germline and/or somatic testing for homologous recombination repair (HRR) genes, including ATM, in patients with metastatic castration-resistant prostate cancer (mCRPC).

    • Germline Testing: Typically performed on blood or saliva samples to identify inherited mutations.

    • Somatic Testing: Performed on tumor tissue (formalin-fixed paraffin-embedded - FFPE) or circulating tumor DNA (ctDNA) from a liquid biopsy to identify mutations within the tumor itself.

  • Technique: Next-generation sequencing (NGS) based panels are commonly used to test for mutations in a panel of HRR genes.

2. Assessment of Homologous Recombination Repair (HRR) Competency

  • Methodology: The functional status of the HRR pathway can be assessed through various methods.

    • Genomic Scar Assays: These assays analyze patterns of genomic instability, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST), which are characteristic of HRR deficiency.

    • RAD51 Foci Formation Assay: This immunofluorescence-based assay measures the formation of RAD51 foci in the nucleus of cells upon induction of DNA damage. A reduced ability to form RAD51 foci is indicative of a deficient HRR pathway.

  • Workflow:

    • Culture prostate cancer cells on coverslips.

    • Induce DNA double-strand breaks (e.g., using ionizing radiation or a radiomimetic drug).

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against RAD51.

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize and quantify the number of RAD51 foci per nucleus using fluorescence microscopy.

3. Co-Immunoprecipitation (Co-IP) to Investigate AR and DDR Protein Interactions

  • Objective: To determine if the androgen receptor physically interacts with proteins of the DNA damage repair pathway.

  • Protocol Outline:

    • Cell Lysis: Lyse prostate cancer cells with a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with 0.5% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-AR or anti-ATM). A negative control with a non-specific IgG antibody should be included.

    • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., probe for ATM in an AR immunoprecipitation, and vice-versa).

Signaling Pathways and Experimental Workflows

Rezvilutamide_ATM_Interaction cluster_0 Androgen Receptor Signaling cluster_1 DNA Damage Response Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Activates This compound This compound This compound->AR Inhibits Gene_Transcription Androgen-Responsive Gene Transcription AR_nucleus->Gene_Transcription Initiates DDR_Proteins Other DDR Proteins (e.g., ATR, PARP) AR_nucleus->DDR_Proteins Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM Activates ATM->DDR_Proteins Activates DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Mediates

Caption: Interaction between Androgen Receptor signaling and the DNA Damage Response pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_clinical Clinical Data Analysis start Start: Hypothesis ATM mutation affects this compound efficacy cell_lines Select Prostate Cancer Cell Lines (ATM+/+ and ATM-/-) start->cell_lines pdx_model Establish PDX models (ATM-mutant tumors) start->pdx_model clinical_data Retrospective Analysis of Clinical Trial Data start->clinical_data ic50 Determine this compound IC50 (Cell Viability Assay) cell_lines->ic50 western_blot Western Blot Analysis (AR, p-ATM, γH2AX, PARP) ic50->western_blot hr_assay Homologous Recombination Assay (e.g., RAD51 foci) western_blot->hr_assay treatment Treat with this compound pdx_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth analysis Analyze Resistant Tumors tumor_growth->analysis subgroup Subgroup Analysis of Patients with DDR mutations clinical_data->subgroup

Caption: Experimental workflow to investigate the impact of ATM mutations on this compound efficacy.

References

Technical Support Center: Overcoming Primary Resistance to Rezvilutamide in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering primary resistance to Rezvilutamide in prostate cancer cell line experiments. The content is designed for scientists and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (also known as SHR3680) is a novel, orally active, non-steroidal androgen receptor (AR) antagonist.[1][2][3] Its primary mechanism involves competitively binding to the ligand-binding domain of the AR. This action inhibits the nuclear translocation of the AR, thereby blocking its transcriptional activity and the expression of androgen-responsive genes that are crucial for the growth and survival of prostate cancer cells.[1][2]

Q2: Our prostate cancer cell line, which is expected to be androgen-sensitive, shows minimal response to this compound treatment. What are the potential causes of this primary resistance?

Primary resistance to AR antagonists like this compound in AR-dependent prostate cancer cell lines can be attributed to several pre-existing cellular mechanisms:

  • Expression of Androgen Receptor Splice Variants (AR-Vs): The most well-characterized variant is AR-V7, which lacks the ligand-binding domain targeted by this compound. Its presence allows for constitutive AR signaling, rendering the cells resistant to this class of drugs. Cell lines like 22Rv1 are known to express AR-V7.

  • Pre-existing AR Mutations: Certain mutations in the AR gene can alter the conformation of the ligand-binding domain, preventing this compound from binding effectively or even converting it into an agonist.

  • Activation of Bypass Signaling Pathways: The activity of alternative signaling pathways, such as the PI3K/AKT/mTOR or glucocorticoid receptor (GR) pathways, can promote cell survival and proliferation independently of AR signaling, thus conferring resistance to AR-targeted therapies.

  • Low AR Expression: The cell line may have inherently low or absent AR expression, making it a non-ideal model for studying AR antagonists.

Q3: How can we test for the presence of AR-V7 in our resistant cell line?

The presence of AR-V7 can be detected at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): This method can be used to quantify the mRNA expression of AR-V7.

  • Western Blotting: Using an antibody specific to the N-terminal domain of the AR, you can detect both full-length AR (AR-FL) and the truncated AR-V7 protein. 22Rv1 cell lysate can be used as a positive control for AR-V7 expression.

Q4: If our cell line does not express AR-V7, what other mechanisms of primary resistance should we investigate?

If AR-V7 is not detected, consider the following possibilities:

  • AR Gene Sequencing: Sequence the AR gene in your cell line to identify any potential mutations in the ligand-binding domain that might affect this compound binding.

  • Bypass Pathway Activation: Use techniques like Western blotting or phospho-protein arrays to assess the activation status of key proteins in survival pathways such as PI3K/AKT (e.g., phosphorylated AKT) and Wnt/β-catenin.

  • Glucocorticoid Receptor (GR) Expression: High GR expression can sometimes compensate for AR inhibition. Assess GR protein levels by Western blot.

Q5: Are there any combination therapies that can be explored in vitro to overcome primary this compound resistance?

Based on known resistance mechanisms to similar AR inhibitors, several combination strategies can be investigated in your cell line models:

  • PI3K/AKT Pathway Inhibitors: If you observe activation of the PI3K/AKT pathway, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.

  • BET Inhibitors: Bromodomain and extraterminal (BET) inhibitors have been shown to downregulate the expression of both full-length AR and AR-Vs, potentially overcoming resistance mediated by these factors.

  • EZH2 Inhibitors: Enhancer of zeste homolog 2 (EZH2) is an epigenetic regulator implicated in prostate cancer progression and treatment resistance. Combining this compound with an EZH2 inhibitor could be a viable strategy.

Troubleshooting Guides

Problem 1: Inconsistent Cell Viability Assay Results with this compound Treatment
Potential Cause Troubleshooting Steps
Suboptimal Cell Seeding Density Optimize seeding density for each cell line to ensure cells are in the exponential growth phase during the assay.
Inconsistent Drug Concentration Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing.
Assay-Specific Issues (e.g., MTT, XTT) Ensure the incubation time is appropriate for your cell line's metabolic rate. For longer treatments, consider changing the media with fresh drug to maintain concentration.
Cell Line Instability Perform regular cell line authentication and mycoplasma testing.
Problem 2: Difficulty in Detecting AR or AR-V7 by Western Blot
Potential Cause Troubleshooting Steps
Inefficient Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other methods.
Low Protein Expression Increase the amount of protein loaded onto the gel. Consider using a nuclear extraction protocol to enrich for AR.
Poor Antibody Performance Use a validated antibody for AR and AR-V7. Include positive (e.g., VCaP, LNCaP for AR-FL; 22Rv1 for AR-V7) and negative (e.g., PC-3, DU145) control cell lysates.
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) for your specific gel and membrane type. Use a loading control (e.g., β-actin, GAPDH, Histone H3) to verify transfer efficiency.

Quantitative Data Summary

The following tables provide examples of quantitative data that may be generated when investigating this compound resistance.

Table 1: this compound IC50 Values in Various Prostate Cancer Cell Lines

Cell LineAR StatusAR-V7 StatusExpected this compound IC50
LNCaPAR+ (mutated)NegativeLow (Sensitive)
VCaPAR+ (amplified)LowLow (Sensitive)
C4-2BAR+LowModerate
22Rv1AR+PositiveHigh (Resistant)
PC-3AR-NegativeVery High (Resistant)
DU145AR-NegativeVery High (Resistant)

Table 2: Relative Protein Expression in this compound-Sensitive vs. -Resistant Cells

ProteinLNCaP (Sensitive)22Rv1 (Resistant)
AR-FL HighModerate
AR-V7 Not DetectedHigh
p-AKT LowHigh
GR LowModerate

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate prostate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for AR and AR-V7
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminus of AR (which detects both AR-FL and AR-V7) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling_Pathways_in_Rezvilutamide_Resistance cluster_AR_Signaling Androgen Receptor Signaling cluster_Bypass_Pathways Bypass Signaling Pathways Androgen Androgen AR_LBD AR Ligand-Binding Domain Androgen->AR_LBD binds This compound This compound This compound->AR_LBD blocks AR_FL Full-Length AR AR_LBD->AR_FL AR_NTD AR N-Terminal Domain AR_NTD->AR_FL AR_V7 AR-V7 (LBD-lacking) AR_NTD->AR_V7 Nucleus Nucleus AR_FL->Nucleus translocates AR_V7->Nucleus constitutively translocates ARE Androgen Response Element Nucleus->ARE binds Gene_Transcription Gene Transcription & Cell Proliferation ARE->Gene_Transcription activates Cell_Survival Cell Survival & Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Survival GR Glucocorticoid Receptor GR->Cell_Survival

Caption: Potential mechanisms of primary resistance to this compound.

Experimental_Workflow start Prostate Cancer Cell Line Panel viability Cell Viability Assay (e.g., MTT) start->viability Treat with This compound characterize Characterize Resistant and Sensitive Lines viability->characterize western Western Blot (AR-FL, AR-V7, p-AKT, GR) characterize->western qpcr qPCR (AR-V7 mRNA) characterize->qpcr sequencing AR Gene Sequencing characterize->sequencing combination Test Combination Therapies in Resistant Lines western->combination qpcr->combination sequencing->combination end Identify Mechanisms & Overcoming Strategies combination->end

Caption: Workflow for investigating this compound primary resistance.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring for cardiovascular events in clinical trials involving Rezvilutamide.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is the rationale for dedicated cardiovascular monitoring in this compound clinical trials?

A1: this compound is a novel androgen receptor signaling inhibitor (ARSI). This class of drugs has been associated with an increased risk of cardiovascular events.[1][2] While this compound is designed for an improved safety profile, vigilant cardiovascular monitoring is crucial to ensure patient safety and to accurately characterize the drug's cardiovascular risk profile.[3][4] Monitoring helps in the early detection and management of potential adverse events.

Q2: What are the most commonly reported cardiovascular-related adverse events with this compound in clinical trials?

A2: Data from the phase 3 CHART trial provides the most comprehensive insights. The most frequently reported grade 3 or higher adverse events of a cardiovascular nature included hypertension, hypertriglyceridemia, and increased weight.[5] It is important to note that serious adverse events were reported in 28% of patients in the this compound group compared to 21% in the bicalutamide group.

Q3: A trial participant's blood pressure has significantly increased after initiating this compound. What are the recommended steps?

A3:

  • Immediate Assessment: Verify the elevated blood pressure reading with a repeat measurement. Assess the patient for symptoms of severe hypertension such as headache, dizziness, or blurred vision.

  • Review Protocol: Consult the clinical trial protocol for specific guidelines on managing hypertension. This will typically include predefined thresholds for dose interruption or reduction.

  • Medical Management: Initiate or adjust antihypertensive medication according to standard clinical guidelines.

  • Increased Monitoring: Increase the frequency of blood pressure monitoring until it is stable and within an acceptable range.

  • Adverse Event Reporting: Report the event to the study sponsor and the ethics committee/institutional review board (IRB) in accordance with the trial's safety reporting plan.

Q4: We have observed a trend of increasing triglyceride levels in several participants. How should this be addressed?

A4:

  • Confirm Findings: Ensure the lipid panels are drawn from fasting patients to ensure accuracy.

  • Lifestyle Counseling: Provide guidance on diet and exercise, as these can significantly impact triglyceride levels.

  • Medical Intervention: If lifestyle modifications are insufficient, consider initiating or titrating lipid-lowering therapies as per established clinical guidelines.

  • Dose Evaluation: While not explicitly reported as a primary management strategy for hypertriglyceridemia in the CHART trial, consult the investigator's brochure and trial protocol for any recommendations regarding this compound dose modification in response to severe dyslipidemia.

  • Trend Analysis: Continue to monitor lipid profiles at scheduled intervals to assess the effectiveness of interventions and to identify any long-term trends.

Q5: Is QTc interval monitoring necessary for trials with this compound?

A5: Androgen deprivation therapy (ADT), which is often used in conjunction with this compound, has been associated with a prolongation of the QTc interval. While specific data on this compound's direct effect on the QTc interval is not as extensively published as for some other antiandrogens, it is a prudent measure to include ECG monitoring in the trial protocol.

  • Baseline and Follow-up: A baseline ECG should be performed before initiating treatment, with follow-up ECGs at regular intervals as defined in the study protocol.

  • Risk Factors: Pay closer attention to patients with pre-existing cardiac conditions or those taking other medications known to prolong the QTc interval.

Data Presentation: Cardiovascular-Related Adverse Events in the CHART Trial

The following table summarizes the incidence of grade 3 or worse cardiovascular-related adverse events from the CHART trial, comparing this compound in combination with Androgen Deprivation Therapy (ADT) to Bicalutamide plus ADT.

Adverse Event (Grade 3 or worse)This compound + ADT (n=323)Bicalutamide + ADT (n=324)
Hypertension 8% (26 patients)7% (24 patients)
Hypertriglyceridemia 7% (24 patients)2% (7 patients)
Increased Weight 6% (20 patients)4% (12 patients)
Hypokalemia 3% (11 patients)1% (4 patients)
Serious Adverse Events (All causes) 28% (90 patients)21% (69 patients)

Data sourced from the Lancet Oncology publication of the CHART trial.

Experimental Protocols: Cardiovascular Monitoring Workflow

This section outlines a detailed methodology for monitoring cardiovascular safety in a clinical trial of this compound.

1. Baseline Cardiovascular Assessment:

  • Objective: To establish a cardiovascular baseline for each participant before the first dose of this compound.

  • Methodology:

    • Medical History: A thorough medical history focusing on pre-existing cardiovascular conditions (e.g., hypertension, dyslipidemia, coronary artery disease, arrhythmias, heart failure) and relevant family history.

    • Physical Examination: Measurement of blood pressure (in triplicate after 5 minutes of rest), heart rate, and weight.

    • Electrocardiogram (ECG): A standard 12-lead ECG to assess for baseline abnormalities, including the QTc interval.

    • Laboratory Tests: A fasting lipid panel (total cholesterol, LDL, HDL, triglycerides) and basic metabolic panel (including potassium).

2. On-Treatment Monitoring:

  • Objective: To detect and manage any emerging cardiovascular adverse events during the treatment period.

  • Methodology:

    • Vital Signs: Blood pressure and heart rate should be monitored at each study visit. More frequent monitoring may be required for participants with new-onset or worsening hypertension.

    • Laboratory Tests: Fasting lipid panels and basic metabolic panels should be repeated at regular intervals (e.g., every 3 months for the first year, then every 6 months).

    • ECG Monitoring: Repeat 12-lead ECGs should be performed periodically (e.g., at 3, 6, and 12 months, and then annually) to monitor for changes, particularly in the QTc interval.

    • Adverse Event Monitoring: Systematically query participants at each visit about any potential cardiovascular symptoms, such as chest pain, shortness of breath, palpitations, or edema.

3. Management of Cardiovascular Events:

  • Objective: To provide a clear action plan for managing identified cardiovascular adverse events.

  • Methodology:

    • The trial protocol should have a dedicated section on the management of anticipated cardiovascular adverse events.

    • This should include specific thresholds for dose interruption, reduction, or discontinuation of this compound.

    • It should also provide guidance on the initiation and titration of standard-of-care medical therapies for conditions like hypertension and hyperlipidemia.

    • Clear criteria for reporting serious adverse events (SAEs) to the relevant regulatory authorities and ethics committees must be defined.

Mandatory Visualization

Rezvilutamide_CV_Monitoring_Workflow cluster_screening Screening & Baseline cluster_treatment On-Treatment Monitoring cluster_management Event Management p1 Participant Recruitment p2 Informed Consent p1->p2 p3 Baseline CV Assessment: - Medical History - Physical Exam (BP, HR, Weight) - 12-Lead ECG - Fasting Lipid Panel - Basic Metabolic Panel p2->p3 t1 Initiate this compound Treatment p3->t1 t2 Regular Study Visits: - BP & HR Monitoring - Adverse Event Query t1->t2 t3 Periodic Assessments: - Fasting Lipid Panel (e.g., every 3-6 months) - 12-Lead ECG (e.g., 3, 6, 12 months) t2->t3 m1 Cardiovascular Event Identified? (e.g., Hypertension, Dyslipidemia, ECG change) t3->m1 m1->t2 No m2 Assess Severity & Follow Protocol m1->m2 Yes m3 Initiate/Adjust Concomitant Medications m2->m3 m4 Dose Interruption/Reduction of this compound? m2->m4 m5 Report as Adverse Event / SAE m2->m5

Caption: Workflow for Cardiovascular Monitoring in this compound Trials.

References

Validation & Comparative

A Comparative Analysis of Rezvilutamide and Enzalutamide in the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy and safety profiles of rezvilutamide and enzalutamide, two potent androgen receptor (AR) inhibitors used in the treatment of prostate cancer. This analysis is based on data from pivotal clinical trials and is intended to inform research, clinical trial design, and drug development efforts.

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Both this compound and enzalutamide are second-generation nonsteroidal antiandrogen agents that function by potently inhibiting the androgen receptor signaling pathway, a key driver in the progression of prostate cancer.[1] Their mechanism involves several key steps:

  • Competitive Inhibition of Androgen Binding: Both drugs bind to the ligand-binding domain of the androgen receptor with high affinity, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[2][3]

  • Inhibition of Nuclear Translocation: They prevent the translocation of the activated androgen receptor from the cytoplasm into the nucleus.[4][5]

  • Impairment of DNA Binding and Coactivator Recruitment: By altering the receptor's conformation, they inhibit the binding of the androgen receptor to androgen response elements (AREs) on the DNA and disrupt the recruitment of coactivators necessary for the transcription of target genes. This ultimately leads to a decrease in the expression of genes that promote the growth and survival of prostate cancer cells.

This compound is structurally related to enzalutamide but is reported to have reduced penetration of the blood-brain barrier, which may translate to a different profile of central nervous system-related side effects.

Figure 1: Androgen Receptor Signaling Pathway and Inhibition by this compound and Enzalutamide.

Efficacy: A Comparative Look at Pivotal Clinical Trials

Direct head-to-head clinical trials comparing this compound and enzalutamide are not yet available. Therefore, this comparison is based on their respective pivotal Phase 3 trials: the CHART trial for this compound and the PREVAIL and AFFIRM trials for enzalutamide. It is important to note that the patient populations and comparator arms in these trials differ, which should be considered when interpreting the data.

This compound: The CHART Trial

The CHART trial was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of this compound plus androgen deprivation therapy (ADT) compared to bicalutamide plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).

Enzalutamide: The PREVAIL and AFFIRM Trials

The PREVAIL trial was a Phase 3, randomized, double-blind, placebo-controlled study that assessed enzalutamide in chemotherapy-naïve men with metastatic castration-resistant prostate cancer (mCRPC). The AFFIRM trial was a Phase 3, randomized, double-blind, placebo-controlled study that evaluated enzalutamide in men with mCRPC who had previously received docetaxel chemotherapy.

Efficacy Data Summary
Efficacy EndpointThis compound (CHART Trial)Enzalutamide (PREVAIL Trial - Chemo-naïve mCRPC)Enzalutamide (AFFIRM Trial - Post-chemo mCRPC)
Primary Endpoint(s) Radiographic Progression-Free Survival (rPFS) & Overall Survival (OS)rPFS & OSOS
Median rPFS Not Reached vs. 25.1 months (bicalutamide arm)20.0 months vs. 5.4 months (placebo arm)8.3 months vs. 2.9 months (placebo arm)
rPFS Hazard Ratio (HR) 0.44 (95% CI: 0.33–0.58), p < 0.00010.32 (95% CI: 0.28–0.37), p < 0.00010.40 (95% CI not specified), p < 0.001
Median OS Not Reached vs. Not Reached (36.2 months lower CI for bicalutamide)35.3 months vs. 31.3 months (placebo arm)18.4 months vs. 13.6 months (placebo arm)
OS Hazard Ratio (HR) 0.58 (95% CI: 0.44–0.77), p = 0.00010.77 (95% CI: 0.67–0.88), p = 0.00020.63 (95% CI not specified), p < 0.001
PSA Response Rate (≥50% decline) 94.4% vs. 78.9% (bicalutamide arm)Not explicitly stated as a primary or secondary endpoint in the provided abstracts.54% vs. 2% (placebo arm)

Safety and Tolerability Profile

The safety profiles of this compound and enzalutamide are summarized below based on their respective clinical trials.

Adverse Event (Any Grade)This compound (CHART Trial)Enzalutamide (PREVAIL Trial)Enzalutamide (AFFIRM Trial)
Most Common AEs Hypertension, hypertriglyceridemia, increased weight, anemia, hypokalemiaFatigue (35.6%), back pain (27.0%), constipation (22.2%), arthralgia (20.3%)Fatigue, diarrhea, hot flush, musculoskeletal pain, headache
Grade ≥3 AEs Similar frequency to bicalutamide arm. Most common: hypertension (8%), hypertriglyceridemia (7%), increased weight (6%)Overall rates not specified in abstracts.Overall grade ≥3 AE rates were low.
Serious Adverse Events 28% vs. 21% in the bicalutamide groupNot specified in abstracts.Not specified in abstracts.
Seizures A preclinical study suggests lower potential for blood-brain barrier penetration compared to enzalutamide, which may reduce seizure risk.0.1% (1 patient)0.6% (5 patients)
Treatment-Related Deaths None reported.Not specified in abstracts.Not specified in abstracts.

Experimental Protocols: A Glimpse into the Pivotal Trials

CHART Trial (this compound)
  • Study Design: A randomized, open-label, Phase 3 trial.

  • Patient Population: 654 patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC). High-volume disease was defined as the presence of visceral metastases or ≥4 bone lesions with at least one beyond the vertebral column and pelvis.

  • Treatment Arms: Patients were randomized 1:1 to receive either this compound (240 mg once daily) plus ADT or bicalutamide (50 mg once daily) plus ADT.

  • Primary Endpoints: Radiographic progression-free survival (rPFS) as assessed by an independent review committee, and overall survival (OS).

  • Key Secondary Endpoints: Time to PSA progression, time to first symptomatic skeletal event, and objective response rate.

PREVAIL Trial (Enzalutamide)
  • Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.

  • Patient Population: 1,717 asymptomatic or mildly symptomatic men with metastatic castration-resistant prostate cancer (mCRPC) who had not received chemotherapy.

  • Treatment Arms: Patients were randomized 1:1 to receive either enzalutamide (160 mg once daily) or a placebo.

  • Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).

  • Key Secondary Endpoints: Time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and PSA response.

AFFIRM Trial (Enzalutamide)
  • Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.

  • Patient Population: 1,199 men with metastatic castration-resistant prostate cancer (mCRPC) who had previously been treated with docetaxel-based chemotherapy.

  • Treatment Arms: Patients were randomized 2:1 to receive either enzalutamide (160 mg once daily) or a placebo.

  • Primary Endpoint: Overall survival (OS).

  • Key Secondary Endpoints: PSA response rate, soft-tissue response rate, quality of life, time to PSA progression, rPFS, and time to first skeletal-related event.

Generalized Phase 3 Clinical Trial Workflow for Prostate Cancer cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_analysis Data Analysis and Endpoints Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (PSA, Imaging, QoL) Informed_Consent->Baseline Randomization Randomization (1:1 or 2:1) Baseline->Randomization Arm_A Arm A: Investigational Drug (e.g., this compound, Enzalutamide) + Standard of Care (e.g., ADT) Randomization->Arm_A Arm_B Arm B: Comparator (e.g., Bicalutamide, Placebo) + Standard of Care (e.g., ADT) Randomization->Arm_B Follow_up Regular Follow-up Visits (e.g., every 12 weeks) Arm_A->Follow_up Arm_B->Follow_up Assessments Efficacy Assessments (rPFS, PSA levels) Follow_up->Assessments Safety Safety Monitoring (Adverse Events) Follow_up->Safety QoL Quality of Life (Questionnaires) Follow_up->QoL Progression Disease Progression or Unacceptable Toxicity Follow_up->Progression Primary_Endpoint Primary Endpoint Analysis (e.g., rPFS, OS) Progression->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis Primary_Endpoint->Secondary_Endpoints

Figure 2: Generalized Workflow of a Phase 3 Clinical Trial in Prostate Cancer.

Conclusion

Both this compound and enzalutamide have demonstrated significant efficacy in improving key clinical outcomes for patients with advanced prostate cancer, albeit in different clinical settings and against different comparators in their pivotal trials. This compound has shown superiority over bicalutamide in high-volume mHSPC, while enzalutamide has proven effective against placebo in both chemotherapy-naïve and post-chemotherapy mCRPC settings. The safety profiles of both drugs are generally manageable, with distinct patterns of common adverse events. The potentially lower CNS penetration of this compound may offer a safety advantage concerning side effects like seizures, a point of interest for future investigation. A direct head-to-head comparison trial is warranted to definitively establish the relative efficacy and safety of these two potent AR inhibitors.

References

Rezvilutamide versus Bicalutamide in Metastatic Hormone-Sensitive Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of treatments for metastatic hormone-sensitive prostate cancer (mHSPC), the emergence of novel androgen receptor inhibitors is shifting the therapeutic paradigm. This guide provides a detailed comparison of Rezvilutamide, a next-generation androgen receptor inhibitor, and Bicalutamide, a first-generation nonsteroidal antiandrogen, based on pivotal clinical trial data.

This analysis centers on the head-to-head data from the international, randomized, open-label, phase 3 CHART trial (NCT03520478), which evaluated the efficacy and safety of this compound versus Bicalutamide in patients with high-volume mHSPC.[1][2][3] All patients in the trial received Androgen Deprivation Therapy (ADT) as a baseline treatment.

Mechanism of Action: A Deeper Level of Androgen Receptor Inhibition

Both this compound and Bicalutamide function by targeting the androgen receptor (AR), a key driver of prostate cancer growth. However, their mechanisms exhibit distinct differences in potency and effect.

Bicalutamide acts as a competitive antagonist at the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[4] This blockade is, however, considered less potent compared to newer agents.

This compound is a novel, potent androgen receptor inhibitor that demonstrates a more comprehensive blockade of the AR signaling pathway. It not only competitively inhibits androgen binding but also prevents AR nuclear translocation and AR-mediated gene transcription. This multi-pronged approach leads to a more profound and sustained suppression of the signaling that fuels prostate cancer cell proliferation.

cluster_extracellular cluster_cell Prostate Cancer Cell cluster_cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to AR_Androgen AR-Androgen Complex Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Binding This compound This compound This compound->AR Competitively Inhibits Binding AR_Androgen_nucleus AR-Androgen Complex This compound->AR_Androgen_nucleus Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA This compound->ARE Inhibits DNA Binding AR_Androgen->AR_Androgen_nucleus Nuclear Translocation AR_Androgen_nucleus->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates

Fig. 1: Mechanism of Action of Androgen Receptor Inhibitors

Clinical Efficacy in High-Volume mHSPC

The CHART trial demonstrated a significant clinical benefit of this compound over Bicalutamide when added to ADT in patients with high-volume mHSPC.

Primary Endpoints: Survival Outcomes

This compound plus ADT led to a statistically significant improvement in both radiographic progression-free survival (rPFS) and overall survival (OS) compared to Bicalutamide plus ADT.[5]

EndpointThis compound + ADTBicalutamide + ADTHazard Ratio (95% CI)p-value
Median rPFS Not Reached25.1 months0.44 (0.33–0.58)<0.0001
2-year rPFS Rate 72.3%50.0%
Median OS Not ReachedNot Reached0.58 (0.44–0.77)0.0001
2-year OS Rate 81.6%70.3%

Data from the preplanned interim analyses of the CHART trial.

Secondary Endpoints: Disease Control and Response

The superiority of this compound was also evident across key secondary endpoints, indicating a greater depth and duration of response.

EndpointThis compound + ADTBicalutamide + ADTHazard Ratio/Rate Difference (95% CI)
Time to PSA Progression Not Reached11.2 monthsHR: 0.21 (0.16-0.27)
Objective Response Rate (ORR) 81.0%67.9%Rate Difference: 13.1%
PSA Undetectable Rate (<0.2 ng/mL) 68.7%33.5%Rate Difference: 35.2%
Time to Deterioration of FACT-P Total Score 12.8 months (25th percentile)6.0 months (25th percentile)HR: 0.66 (0.50–0.86)

Data from the CHART trial.

Safety and Tolerability Profile

Both treatments were generally well-tolerated, with the safety profile of this compound being consistent with other potent androgen receptor inhibitors.

Adverse Event (Grade ≥3)This compound + ADT (n=323)Bicalutamide + ADT (n=324)
Hypertension 8%7%
Hypertriglyceridemia 7%2%
Increased Weight 6%4%
Anemia 4%5%
Hypokalemia 3%1%
Serious Adverse Events 28%21%

Data from the safety population of the CHART trial. No treatment-related deaths were reported in the this compound group. Notably, no seizures were observed in patients receiving this compound.

Experimental Protocols: The CHART Trial

The CHART trial was a pivotal study that provided the primary evidence for this comparison.

cluster_screening cluster_randomization Randomization (1:1) cluster_treatment cluster_endpoints Endpoints Eligibility Eligible Patients: - High-Volume mHSPC - ECOG PS 0-1 - No prior chemotherapy Randomization Randomization Eligibility->Randomization Rezvilutamide_Arm This compound (240 mg/day) + ADT Randomization->Rezvilutamide_Arm Bicalutamide_Arm Bicalutamide (50 mg/day) + ADT Randomization->Bicalutamide_Arm Primary_Endpoints Co-Primary Endpoints: - Radiographic Progression-Free Survival (rPFS) - Overall Survival (OS) Rezvilutamide_Arm->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Time to PSA Progression - Objective Response Rate - Safety Rezvilutamide_Arm->Secondary_Endpoints Bicalutamide_Arm->Primary_Endpoints Bicalutamide_Arm->Secondary_Endpoints

Fig. 2: CHART Trial Workflow

Study Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals across China, Poland, the Czech Republic, and Bulgaria.

Patient Population: The trial enrolled 654 men with high-volume mHSPC, defined according to the CHAARTED criteria. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Patients who had received prior chemotherapy or localized treatment for prostate cancer were excluded.

Treatment: Patients were randomized in a 1:1 ratio to receive either this compound (240 mg once daily) in combination with ADT or Bicalutamide (50 mg once daily) in combination with ADT.

Endpoints: The co-primary endpoints were rPFS, as assessed by an independent review committee, and OS. Secondary endpoints included investigator-assessed rPFS, time to prostate-specific antigen (PSA) progression, time to next skeletal-related event, and objective response rate. Patient-reported outcomes (PROs) were assessed as exploratory endpoints.

Conclusion

The available clinical evidence from the CHART trial robustly supports the superior efficacy of this compound over Bicalutamide in combination with ADT for the first-line treatment of high-volume mHSPC. This compound demonstrated significant improvements in radiographic progression-free survival and overall survival, along with higher rates of PSA response and a manageable safety profile. For researchers and drug development professionals, these findings underscore the clinical advantages of more potent, next-generation androgen receptor inhibitors in the management of advanced prostate cancer.

cluster_comparison Comparative Analysis This compound This compound Efficacy Efficacy (rPFS, OS, PSA Response) This compound->Efficacy Superior Safety Safety Profile This compound->Safety Manageable Bicalutamide Bicalutamide Bicalutamide->Efficacy Inferior Bicalutamide->Safety Generally Well-Tolerated

Fig. 3: Summary of Comparative Efficacy and Safety

References

head-to-head comparison of Rezvilutamide and apalutamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Head-to-Head Comparison of Rezvilutamide and Apalutamide for Prostate Cancer Therapy

This guide provides a detailed, data-driven comparison of this compound and Apalutamide, two potent second-generation androgen receptor (AR) inhibitors used in the treatment of prostate cancer. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, pharmacokinetics, clinical efficacy, and safety profiles based on available experimental and clinical data.

Mechanism of Action

Both this compound and Apalutamide are nonsteroidal antiandrogens (NSAAs) that function as competitive antagonists of the androgen receptor, a key driver in the progression of prostate cancer.[1][2] They share a similar core mechanism but exhibit distinct properties.

  • Apalutamide: Apalutamide is a potent AR inhibitor that binds directly to the ligand-binding domain of the AR with a high affinity (IC50 of 16 nM).[3][4] This binding prevents AR nuclear translocation, inhibits the receptor's binding to DNA, and ultimately impedes AR-mediated gene transcription.[3] This cascade of inhibition leads to decreased tumor cell proliferation and an increase in apoptosis. Apalutamide has a 5- to 10-fold greater affinity for the AR compared to the first-generation antiandrogen, bicalutamide.

  • This compound: Also known as SHR3680, this compound is a novel AR antagonist that competitively binds to the AR's ligand-binding domain, preventing activation by androgens like testosterone and dihydrotestosterone. Similar to apalutamide, it blocks the nuclear translocation of the AR and subsequent transcription of androgen-responsive genes essential for prostate cancer cell growth. A distinguishing feature of this compound is its reported low penetration of the blood-brain barrier, which is suggested to reduce central nervous system (CNS)-related side effects compared to other drugs in its class.

Below is a diagram illustrating the common signaling pathway inhibited by both drugs.

cluster_cytoplasm Cytoplasm cluster_drugs Inhibition cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen Activated AR Complex AR->AR_Androgen HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR Dissociates AR_Androgen_N Activated AR Complex AR_Androgen->AR_Androgen_N Nuclear Translocation This compound This compound This compound->AR Competitively Binds Apalutamide Apalutamide Apalutamide->AR Competitively Binds ARE Androgen Response Element (ARE) AR_Androgen_N->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation block1->AR_Androgen_N Blocked by This compound & Apalutamide block2->ARE Blocked by This compound & Apalutamide block3->Transcription Blocked by This compound & Apalutamide

Androgen Receptor Signaling Pathway Inhibition.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions. Apalutamide's profile is well-documented, while specific quantitative data for this compound is less detailed in publicly available literature.

ParameterThis compound (SHR3680)Apalutamide (ARN-509)Reference(s)
Administration Oral, once-dailyOral, once-daily (240 mg)
Bioavailability High oral bioavailability~100%
Time to Peak Not specified~2 hours (food delays by ~2 hours)
Protein Binding Not specified96% (Metabolite: 95%)
Metabolism Primarily hepaticPrimarily hepatic via CYP2C8 and CYP3A4
Active Metabolite Not specifiedN-desmethyl apalutamide (less potent)
Elimination Half-life Moderate, allows once-daily dosing~3-4 days at steady-state
Excretion Mainly via feces65% Urine, 24% Feces
CNS Penetration Significantly lower than other NSAAsCrosses blood-brain barrier (animal studies)

Clinical Efficacy

Clinical trials have demonstrated the efficacy of both drugs in different settings of prostate cancer. This compound has been primarily studied in metastatic hormone-sensitive prostate cancer (mHSPC), while Apalutamide has established efficacy in both mHSPC and non-metastatic castration-resistant prostate cancer (nmCRPC).

TrialDrugPatient PopulationComparatorPrimary Endpoint(s)Key ResultsReference(s)
CHART This compound + ADTHigh-volume mHSPCBicalutamide + ADTrPFS, OSrPFS: HR 0.44 (Median not reached vs. 25.1 mos) OS: HR 0.58 (Median not reached)
TITAN Apalutamide + ADTmCSPCPlacebo + ADTrPFS, OSrPFS: HR 0.48 (Median not reached vs. 22.1 mos) OS: HR 0.67 (initial); HR 0.65 (final)
SPARTAN Apalutamide + ADTnmCRPCPlacebo + ADTMetastasis-Free Survival (MFS)MFS: HR 0.28 (40.5 mos vs. 16.2 mos)

ADT: Androgen Deprivation Therapy; HR: Hazard Ratio; mCSPC: metastatic Castration-Sensitive Prostate Cancer; mHSPC: metastatic Hormone-Sensitive Prostate Cancer; nmCRPC: non-metastatic Castration-Resistant Prostate Cancer; OS: Overall Survival; rPFS: radiographic Progression-Free Survival.

Safety and Tolerability

The safety profiles of this compound and Apalutamide are generally manageable, though they are associated with distinct adverse events.

Adverse Event (AE)This compound (CHART Trial)Apalutamide (TITAN/SPARTAN Trials)Reference(s)
Serious AEs 28%Not specified in this format
Grade ≥3 Hypertension 8%≥10% incidence (all grades)
Grade ≥3 Hypertriglyceridemia 7%67% (all grades), 1.6% (Grade ≥3) in SPARTAN
Grade ≥3 Increased Weight 6%16.1% weight loss (all grades) in SPARTAN
Grade ≥3 Anemia 4%70% (all grades), 0.4% (Grade ≥3) in SPARTAN
Fatigue Not specified as primary30% - 61% (most common)
Rash Not specified as primary24% - 27% (5-6% Grade ≥3)
Falls / Fractures Not specified as primary16% (falls), 12% (fractures)
Hypothyroidism Not specified as primary8%
Seizures Low risk due to low CNS penetration<1%

Experimental Protocols

Detailed, step-by-step experimental protocols for preclinical assays such as androgen receptor binding or cell viability are proprietary and not typically disclosed in publications. However, the methodologies for the pivotal clinical trials are publicly registered and summarized here.

CHART Trial (this compound)
  • Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals.

  • Population: Men (≥18 years) with high-volume, metastatic, hormone-sensitive prostate cancer and an ECOG performance status of 0 or 1.

  • Intervention: Patients were randomized 1:1 to receive standard androgen-deprivation therapy (ADT) plus either this compound (240 mg orally, once daily) or Bicalutamide (50 mg orally, once daily).

  • Endpoints: The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS). Secondary endpoints included time to PSA progression and safety.

TITAN Trial (Apalutamide)
  • Design: A randomized, double-blind, placebo-controlled, multi-center phase 3 trial.

  • Population: 1,052 patients with metastatic castration-sensitive prostate cancer (mCSPC), including both high- and low-volume disease.

  • Intervention: Patients were randomized 1:1 to receive either Apalutamide (240 mg orally, once daily) or a placebo, in combination with continuous ADT.

  • Endpoints: The major efficacy outcomes were overall survival (OS) and radiographic progression-free survival (rPFS).

The following diagram illustrates a generalized workflow for evaluating novel androgen receptor inhibitors.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Compound Synthesis (e.g., this compound) B In Vitro Assays A->B C AR Binding Affinity (e.g., IC50) B->C D Cell-Based Assays (Proliferation, Apoptosis) B->D E In Vivo Models (Prostate Cancer Xenografts) C->E D->E F Phase I Trial (Safety, PK, Dose Finding) E->F G Phase II Trial (Efficacy & Safety) F->G H Phase III Trial (Pivotal Efficacy vs. SoC) G->H I Regulatory Approval (e.g., FDA) H->I

References

A Comparative Analysis of Radiographic Progression-Free Survival with Rezvilutamide and Other Androgen Receptor Inhibitors in Metastatic Hormone-Sensitive Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – In the rapidly evolving landscape of treatments for metastatic hormone-sensitive prostate cancer (mHSPC), a new generation of androgen receptor (AR) inhibitors is significantly improving patient outcomes. This guide provides a detailed comparison of the radiographic progression-free survival (rPFS) offered by rezvilutamide against other leading AR inhibitors, namely enzalutamide, apalutamide, and darolutamide, based on data from their respective pivotal clinical trials. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these therapeutic options.

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Prostate cancer growth is largely driven by androgens, which activate the androgen receptor, a key transcription factor.[1] Second-generation AR inhibitors, including this compound, enzalutamide, apalutamide, and darolutamide, share a common mechanism of competitively binding to the ligand-binding domain of the AR.[1][2] This action prevents receptor activation and translocation to the nucleus, thereby inhibiting the transcription of genes essential for prostate cancer cell proliferation and survival.[1][2] this compound, a novel AR inhibitor, has demonstrated potent antitumor activity in this setting.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to AR_translocated Activated AR AR->AR_translocated Translocates to Nucleus AR_inhibitor AR Inhibitor (this compound, etc.) AR_inhibitor->AR Blocks binding ARE Androgen Response Element (ARE) on DNA AR_translocated->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Fig. 1: Androgen Receptor Signaling Pathway and Inhibition.

Comparative Analysis of Pivotal Clinical Trials

The efficacy of these AR inhibitors in extending rPFS in men with mHSPC has been demonstrated in several key phase 3 clinical trials. The following table summarizes the primary rPFS outcomes and key methodological aspects of these studies.

Trial Drug Control Arm Patient Population Median rPFS (Drug Arm) Median rPFS (Control Arm) Hazard Ratio (HR) for rPFS
CHART This compound + ADTBicalutamide + ADTHigh-volume mHSPCNot Reached25.1 months0.44 (95% CI, 0.33–0.58)
ARCHES Enzalutamide + ADTPlacebo + ADTmHSPCNot Reached19.0 months0.39 (95% CI, 0.30–0.50)
TITAN Apalutamide + ADTPlacebo + ADTmHSPCNot Reached22.1 months0.48 (95% CI, 0.39–0.60)
ARASENS Darolutamide + ADT + DocetaxelPlacebo + ADT + DocetaxelmHSPCNot ReachedNot ReportedNot Directly Reported for rPFS
ARANOTE Darolutamide + ADTPlacebo + ADTmHSPCNot Reached25.0 months0.54 (95% CI: 0.41, 0.71)

Detailed Experimental Protocols of Key Trials

An understanding of the trial designs is crucial for interpreting the comparative data.

CHART Trial (this compound)

The CHART study was a randomized, open-label, phase 3 trial that enrolled 654 men with high-volume mHSPC. Patients were randomized 1:1 to receive either this compound (240 mg daily) plus androgen deprivation therapy (ADT) or bicalutamide (50 mg daily) plus ADT. The co-primary endpoints were rPFS and overall survival (OS). Notably, this trial used an active comparator, bicalutamide, an older-generation antiandrogen, and specifically focused on a high-volume disease population.

ARCHES Trial (Enzalutamide)

The ARCHES trial was a multinational, double-blind, phase 3 study that randomized 1,150 patients with mHSPC to receive either enzalutamide (160 mg daily) plus ADT or a placebo plus ADT. The trial's primary endpoint was rPFS. Patients were stratified by disease volume and prior docetaxel use.

TITAN Trial (Apalutamide)

The TITAN trial was a randomized, double-blind, phase 3 study involving 1,052 patients with mHSPC who were randomized to receive either apalutamide (240 mg daily) plus ADT or a placebo plus ADT. The dual primary endpoints were rPFS and OS. The study population included patients with both high- and low-volume disease.

ARASENS and ARANOTE Trials (Darolutamide)

The ARASENS trial was a phase 3, randomized, double-blind study that evaluated darolutamide in combination with ADT and docetaxel chemotherapy versus placebo with ADT and docetaxel in 1,306 patients with mHSPC. The primary endpoint was OS.

The ARANOTE trial was a phase 3, double-blind study that randomized 669 patients with mHSPC to receive either darolutamide (600 mg twice daily) plus ADT or placebo plus ADT, with rPFS as the primary endpoint.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_endpoint Primary Endpoint Analysis Eligibility Eligibility Criteria Met (mHSPC Diagnosis, etc.) Randomize 1:1 Randomization Eligibility->Randomize Experimental Experimental Arm Investigational Drug (e.g., this compound) + Standard of Care (ADT) Randomize->Experimental Control Control Arm Comparator (e.g., Bicalutamide/Placebo) + Standard of Care (ADT) Randomize->Control FollowUp Regular Follow-up (Imaging, PSA levels) Experimental->FollowUp Control->FollowUp rPFS Radiographic Progression-Free Survival (rPFS) Event (Radiographic Progression or Death) FollowUp->rPFS

Fig. 2: Generalized Clinical Trial Workflow for rPFS Assessment.

Concluding Remarks

This compound has demonstrated a significant improvement in radiographic progression-free survival for patients with high-volume mHSPC when compared to the first-generation antiandrogen, bicalutamide. When evaluating its standing among newer AR inhibitors like enzalutamide, apalutamide, and darolutamide, it is imperative to consider the differences in trial design, patient populations, and comparator arms. While direct head-to-head trials are lacking, the data from these pivotal studies collectively underscore the substantial benefit of second-generation AR inhibitors in delaying disease progression in men with mHSPC. The choice of a specific agent may be influenced by factors such as disease volume, prior treatments, and the safety profile of each drug. Further research, including real-world evidence and potentially indirect treatment comparisons, will continue to refine our understanding of the optimal use of these agents in the management of metastatic hormone-sensitive prostate cancer.

References

Rezvilutamide vs. Docetaxel in Prostate Cancer: A Comparative Analysis of Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the overall survival benefit of rezvilutamide versus docetaxel for metastatic prostate cancer is not yet available from completed clinical trials. However, existing and ongoing studies provide valuable insights into the efficacy and mechanisms of each agent. This guide synthesizes the current data to offer a comparative perspective for researchers, scientists, and drug development professionals.

This compound is a novel androgen receptor (AR) antagonist, while docetaxel is a well-established chemotherapy agent. Both are utilized in the management of advanced prostate cancer, but they possess distinct mechanisms of action and have been evaluated in different clinical contexts.

Mechanism of Action

This compound functions by competitively binding to the ligand-binding domain of the androgen receptor.[1][2] This action prevents androgen-induced receptor activation and the subsequent translocation of the AR to the cell nucleus, thereby inhibiting the transcription of genes responsible for prostate cancer cell proliferation.[1][2]

Docetaxel, a taxane-based chemotherapeutic, works by stabilizing microtubules and inhibiting their depolymerization.[3] This disruption of microtubule dynamics leads to cell-cycle arrest at the G2/M phase and induces apoptosis in cancer cells.

cluster_this compound This compound Signaling Pathway cluster_Docetaxel Docetaxel Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to Gene_Transcription Gene Transcription for Cell Proliferation AR->Gene_Transcription Activates This compound This compound This compound->AR Competitively Binds to and Inhibits AR_Complex_Inactive Inactive AR Complex This compound->AR_Complex_Inactive Forms AR_Complex_Inactive->Gene_Transcription Prevents Activation of Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Microtubules Microtubules Microtubule_Stabilization Microtubule Stabilization Docetaxel Docetaxel Docetaxel->Microtubules Binds to Docetaxel->Microtubule_Stabilization Induces G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Stabilization->G2M_Arrest Results in Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanisms of Action for this compound and Docetaxel.

Clinical Efficacy of this compound

The pivotal study for this compound is the CHART trial (NCT03520478) , a phase 3, randomized, open-label study. This trial evaluated this compound in combination with androgen deprivation therapy (ADT) compared to bicalutamide plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).

CHART Trial: Experimental Protocol
  • Patient Population: Patients with high-volume mHSPC.

  • Treatment Arms:

    • This compound (240 mg, once daily) plus ADT.

    • Bicalutamide (50 mg, once daily) plus ADT.

  • Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).

CHART_Trial_Workflow Patient_Population Patients with High-Volume Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) Randomization Randomization Patient_Population->Randomization Arm_A This compound (240 mg QD) + ADT Randomization->Arm_A Arm_B Bicalutamide (50 mg QD) + ADT Randomization->Arm_B Follow_up Follow-up for Efficacy and Safety Arm_A->Follow_up Arm_B->Follow_up Primary_Endpoints Primary Endpoints: - Radiographic Progression-Free Survival (rPFS) - Overall Survival (OS) Follow_up->Primary_Endpoints

Caption: CHART Trial (NCT03520478) Experimental Workflow.

CHART Trial: Efficacy Data

The CHART study demonstrated that this compound plus ADT significantly improved both rPFS and OS compared to bicalutamide plus ADT.

EndpointThis compound + ADTBicalutamide + ADTHazard Ratio (95% CI)p-value
Radiographic Progression-Free Survival (rPFS)Not Reached25.1 months0.44 (0.33 - 0.58)<0.0001
Overall Survival (OS)Not ReachedNot Reached0.58 (0.44 - 0.77)0.0001

Ongoing Research: this compound in Combination with Docetaxel

A phase 2 clinical trial (NCT04603833) is currently investigating the safety and preliminary efficacy of this compound in combination with docetaxel in patients with chemo-naïve metastatic castration-resistant prostate cancer (mCRPC) who have progressed after treatment with abiraterone.

NCT04603833 Trial: Experimental Protocol
  • Patient Population: Chemo-naïve mCRPC patients who have progressed after abiraterone.

  • Treatment Arms:

    • This compound (160 mg, once daily) + Docetaxel (75 mg/m², every 3 weeks) + Prednisone.

    • This compound (240 mg, once daily) + Docetaxel (75 mg/m², every 3 weeks) + Prednisone.

  • Primary Endpoint: Safety.

  • Secondary Endpoints: Preliminary efficacy including PSA response, time to PSA progression, and radiological progression-free survival (rPFS).

NCT04603833_Trial_Workflow Patient_Population Chemo-naïve mCRPC Patients (Post-Abiraterone Progression) Enrollment Enrollment Patient_Population->Enrollment Dose_Escalation_Expansion Dose Escalation and Expansion Cohorts Enrollment->Dose_Escalation_Expansion Arm_A This compound (160 mg QD) + Docetaxel (75 mg/m² Q3W) + Prednisone Dose_Escalation_Expansion->Arm_A Arm_B This compound (240 mg QD) + Docetaxel (75 mg/m² Q3W) + Prednisone Dose_Escalation_Expansion->Arm_B Follow_up Follow-up for Safety and Preliminary Efficacy Arm_A->Follow_up Arm_B->Follow_up Endpoints Primary Endpoint: Safety Secondary Endpoints: Efficacy (PSA response, etc.) Follow_up->Endpoints

Caption: NCT04603833 Trial Experimental Workflow.

NCT04603833 Trial: Preliminary Efficacy Data

Preliminary results from this ongoing study suggest that the combination of this compound and docetaxel is well-tolerated and shows promising efficacy.

EndpointThis compound (160 mg) + DocetaxelThis compound (240 mg) + DocetaxelOverall
Rate of PSA Response at Week 12 (%) 75.060.067.7
Rate of PSA Decline ≥50% from Baseline (%) 77.872.275.0
Time to PSA Progression (months) 10.5 (95% CI, 5.6-11.3)14.1 (95% CI, 4.1-21.4)-
Radiological PFS (months) 13.8 (95% CI, 5.7-19.6)8.5 (95% CI, 5.6-not reached)-

Summary and Future Directions

Currently, there is no direct evidence from completed, randomized controlled trials to definitively compare the overall survival benefit of this compound to that of docetaxel. The CHART trial demonstrates a significant survival advantage for this compound in combination with ADT over bicalutamide with ADT in the mHSPC setting.

The ongoing NCT04603833 study will provide further data on the safety and efficacy of combining this compound with docetaxel in the mCRPC population. The results of this and future studies, including potential head-to-head trials, will be crucial in determining the optimal sequencing and combination of these agents in the treatment landscape of advanced prostate cancer. Researchers and clinicians should continue to monitor the outcomes of these trials to inform clinical practice and future drug development.

References

Rezvilutamide in AR-V7 Positive Prostate Cancer: A Comparative Analysis of Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of androgen receptor splice variant 7 (AR-V7) as a key driver of resistance to second-generation antiandrogens presents a significant challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). This guide provides a comparative analysis of Rezvilutamide's potential efficacy in this patient population against established therapies, supported by available experimental data and a detailed examination of underlying mechanisms.

This compound (SHR3680) is a novel, potent, non-steroidal anti-androgen that acts by competitively inhibiting the androgen receptor (AR).[1] Its mechanism of action, similar to other second-generation AR inhibitors like enzalutamide and apalutamide, involves blocking androgen binding to the AR, preventing its nuclear translocation, and subsequent activation of androgen-responsive genes that drive prostate cancer cell growth.[1] While direct clinical trial data for this compound specifically in a confirmed AR-V7 positive population is not yet available, its potential can be inferred by comparing its mechanism with the known resistance pathways conferred by AR-V7 and the performance of other therapies in this setting.

The AR-V7 splice variant lacks the ligand-binding domain (LBD), the target of second-generation antiandrogens like enzalutamide and abiraterone. This structural alteration results in a constitutively active transcription factor that can drive tumor progression even in the absence of androgens and despite the presence of LBD-targeting inhibitors. Consequently, the expression of AR-V7 is strongly associated with resistance to these agents.

Comparative Efficacy in AR-V7 Positive mCRPC

Clinical evidence has consistently demonstrated the limited efficacy of enzalutamide and abiraterone in patients with detectable AR-V7. In contrast, taxane-based chemotherapy has shown retained, and in some cases, superior activity in this population.

Second-Generation Antiandrogens: Enzalutamide and Abiraterone

Studies have shown that patients with AR-V7 positive mCRPC have significantly poorer outcomes when treated with enzalutamide or abiraterone. Key findings include:

  • Prostate-Specific Antigen (PSA) Response: PSA response rates in AR-V7 positive patients treated with enzalutamide or abiraterone are often 0%.[2][3]

  • Progression-Free Survival (PFS): Median PFS is significantly shorter in the AR-V7 positive cohort compared to AR-V7 negative patients.[2]

  • Overall Survival (OS): The presence of AR-V7 is a strong negative prognostic marker for overall survival in patients receiving these therapies.

Taxane Chemotherapy: Docetaxel and Cabazitaxel

Taxane chemotherapies, which disrupt microtubule function, have demonstrated efficacy in AR-V7 positive mCRPC. This is attributed to their different mechanism of action, which is independent of the AR LBD.

  • PSA Response: Taxane-treated AR-V7 positive patients have shown significantly higher PSA response rates compared to those treated with enzalutamide or abiraterone.

  • Progression-Free and Overall Survival: Clinical outcomes, including PFS and OS, have been superior with taxanes in the AR-V7 positive setting.

Quantitative Data Summary

The following tables summarize the comparative efficacy of different treatment modalities in AR-V7 positive and negative mCRPC based on available clinical data.

Table 1: Efficacy of Enzalutamide and Abiraterone in mCRPC by AR-V7 Status

OutcomeAR-V7 PositiveAR-V7 Negativep-value
Enzalutamide
PSA Response Rate0%53%0.004
Median PFS (months)2.16.1<0.001
Median OS (months)5.5Not Reached0.002
Abiraterone
PSA Response Rate0%68%0.004
Median PFS (months)2.3Not Reached<0.001
Median OS (months)10.6Not Reached0.006

Data adapted from Antonarakis et al., NEJM 2014.

Table 2: Efficacy of Taxane Chemotherapy in mCRPC by AR-V7 Status

OutcomeAR-V7 PositiveAR-V7 Negativep-value
PSA Response Rate41%65%0.19
Median PSA PFS (months)Hazard Ratio: 1.7 (0.6-5.0)0.32
Median PFS (months)Hazard Ratio: 2.7 (0.8-8.8)0.11

Data adapted from Antonarakis et al., JAMA Oncology 2015.

Table 3: Head-to-Head Comparison in AR-V7 Positive mCRPC

OutcomeTaxanesEnzalutamide/Abirateronep-value
PSA Response Rate41%0%<0.001
Median PSA PFS (months)HR: 0.19 (0.07-0.52)0.001
Median PFS (months)HR: 0.21 (0.07-0.59)0.003

Data adapted from Antonarakis et al., JAMA Oncology 2015.

Experimental Protocols

The clinical data presented is primarily derived from prospective and retrospective analyses of patient cohorts. A key methodology for AR-V7 detection is a circulating tumor cell (CTC)-based quantitative reverse-transcriptase-polymerase-chain-reaction (qRT-PCR) assay.

AR-V7 Detection in Circulating Tumor Cells (CTCs)
  • Blood Collection: Whole blood is collected from patients in CellSave Preservative Tubes.

  • CTC Enrichment: The CellSearch System is used to enrich for CTCs. This involves immunomagnetic capture of EpCAM-positive cells.

  • RNA Extraction: RNA is extracted from the enriched CTC fraction.

  • qRT-PCR: Quantitative reverse-transcriptase-polymerase-chain-reaction is performed to detect and quantify the expression of AR-V7 and full-length AR mRNA.

  • AR-V7 Status Determination: A predefined threshold for AR-V7 expression is used to classify patients as AR-V7 positive or negative.

Visualizing the Mechanisms and Clinical Landscape

To better understand the therapeutic challenges and opportunities in AR-V7 positive prostate cancer, the following diagrams illustrate the relevant signaling pathways and a potential clinical workflow.

cluster_ar_signaling Androgen Receptor Signaling Androgen Androgen (e.g., Testosterone) AR_FL Full-Length AR (with LBD) Androgen->AR_FL Binds to LBD Nucleus Nucleus AR_FL->Nucleus Translocation AR_V7 AR-V7 (lacks LBD) AR_V7->Nucleus Constitutive Translocation This compound This compound This compound->AR_FL Blocks Binding Taxanes Taxanes Taxanes->AR_FL Inhibits Nuclear Translocation Taxanes->AR_V7 Inhibits Nuclear Translocation Gene_Transcription Gene Transcription & Tumor Growth Nucleus->Gene_Transcription start Patient with mCRPC arv7_test AR-V7 Testing (CTCs) start->arv7_test arv7_pos AR-V7 Positive arv7_test->arv7_pos Detected arv7_neg AR-V7 Negative arv7_test->arv7_neg Not Detected taxane_therapy Consider Taxane Chemotherapy (Docetaxel or Cabazitaxel) arv7_pos->taxane_therapy rez_potential Potential Future Role for Novel Agents (e.g., this compound - pending data) arv7_pos->rez_potential ar_therapy Consider Second-Generation Antiandrogen (e.g., Enzalutamide, Abiraterone) arv7_neg->ar_therapy

References

Rezvilutamide Exhibits Lower CNS Penetration Compared to Enzalutamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the central nervous system (CNS) penetration of therapeutic agents is critical, particularly for drugs with potential neurological side effects. This guide provides a comparative analysis of the CNS penetration of two potent androgen receptor (AR) antagonists, Rezvilutamide and Enzalutamide, based on available preclinical data.

This compound, a novel AR inhibitor, has been developed to offer a therapeutic advantage by minimizing CNS-related adverse events. Preclinical studies suggest that this compound exhibits significantly lower penetration across the blood-brain barrier (BBB) compared to Enzalutamide.[1][2] This difference in CNS distribution may translate to a more favorable safety profile, particularly concerning neurological side effects often associated with AR-targeted therapies.

Quantitative Comparison of CNS Penetration

Preclinical studies in animal models provide quantitative estimates of CNS penetration, typically expressed as brain-to-plasma or brain-to-blood concentration ratios. While specific quantitative data for this compound's CNS penetration from publicly available peer-reviewed literature is limited, reports from its developer, Jiangsu Hengrui Medicine, and associated clinical trial publications consistently describe its "low" or "significantly lower" brain distribution compared to Enzalutamide.[2][3][4]

For Enzalutamide, preclinical data from studies in both rats and mice are available, offering a clearer picture of its capacity to cross the blood-brain barrier.

DrugAnimal ModelParameterValueReference
Enzalutamide RatBrain-to-Blood Ratio~0.765
Enzalutamide MouseBrain-to-Plasma Ratio27%
This compound MouseBrain DistributionMuch less than Enzalutamide

Experimental Methodologies

The quantitative data for Enzalutamide's CNS penetration was primarily generated using quantitative whole-body autoradiography (QWBA) in rats and pharmacokinetic studies in mice.

Quantitative Whole-Body Autoragraphy (QWBA) of [14C]Enzalutamide in Rats

This technique provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the body.

  • Test System: Male rats.

  • Drug Administration: A single oral dose of 10 mg/kg [14C]Enzalutamide was administered.

  • Sample Collection: Animals were sacrificed at the time of maximum drug concentration (tmax) in the blood and brain.

  • Analysis: The carcasses were frozen and sectioned for autoradiography to determine the concentration of radioactivity in various tissues, including the brain and blood. The brain-to-blood ratio was then calculated.

G cluster_protocol QWBA Protocol for CNS Penetration start Oral Administration of [14C]Enzalutamide (10 mg/kg) to Male Rats sacrifice Sacrifice at tmax (Blood and Brain) start->sacrifice freezing Carcass Freezing sacrifice->freezing sectioning Cryosectioning of Whole Body freezing->sectioning autoradiography Autoradiography sectioning->autoradiography quantification Quantification of Radioactivity in Brain and Blood autoradiography->quantification ratio Calculation of Brain-to-Blood Ratio quantification->ratio G cluster_protocol Pharmacokinetic Study Workflow start Drug Administration to Mice collection Collection of Blood and Brain Samples at Various Timepoints start->collection extraction Drug Extraction from Plasma and Brain Homogenate collection->extraction analysis LC-MS/MS Analysis of Drug Concentrations extraction->analysis calculation Calculation of Brain-to-Plasma Ratio analysis->calculation G cluster_pathway Androgen Receptor Signaling Pathway Inhibition Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binding Nucleus Nucleus AR->Nucleus Translocation DNA DNA (Androgen Response Elements) Nucleus->DNA Binding Transcription Gene Transcription (Tumor Growth) DNA->Transcription Rez_Enza This compound or Enzalutamide Rez_Enza->AR Inhibits Rez_Enza->Nucleus Inhibits Rez_Enza->DNA Inhibits

References

The Economic Profile of Rezvilutamide in Metastatic Hormone-Sensitive Prostate Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of the cost-effectiveness of rezvilutamide against other therapeutic options for metastatic hormone-sensitive prostate cancer (mHSPC) reveals a complex landscape for researchers, clinicians, and drug development professionals. While direct head-to-head economic comparisons with newer anti-androgens and chemotherapies are not yet available, existing data from the Chinese healthcare perspective positions this compound as a potentially cost-effective alternative to first-generation anti-androgens. This guide provides a comprehensive overview of the current evidence, detailing the economic and clinical data, the methodologies behind these findings, and the intricate signaling pathways involved in mHSPC treatment.

Metastatic hormone-sensitive prostate cancer (mHSPC) represents a stage of prostate cancer where the disease has spread beyond the prostate gland but is still responsive to hormonal therapies that lower androgen levels. The treatment paradigm for mHSPC has evolved significantly, moving from androgen deprivation therapy (ADT) alone to combinations with novel hormonal agents and chemotherapy to improve patient outcomes. This compound, a next-generation androgen receptor (AR) inhibitor, has emerged as a new player in this therapeutic arena. This guide synthesizes the available cost-effectiveness data for this compound and provides an indirect comparison with other standard-of-care treatments, including bicalutamide, abiraterone, apalutamide, enzalutamide, and docetaxel.

Quantitative Data Summary: A Comparative Overview

The cost-effectiveness of various mHSPC treatments is typically evaluated using metrics such as the incremental cost-effectiveness ratio (ICER), which represents the additional cost per quality-adjusted life-year (QALY) gained. The following tables summarize the available quantitative data from different economic analyses. It is crucial to note that the data for this compound is primarily from the Chinese healthcare system and is compared against bicalutamide, while data for other agents are from diverse healthcare systems (e.g., US, Canada, Europe) and use different comparators. This necessitates a cautious approach to indirect comparisons.

Treatment ComparisonIncremental Cost (USD)Incremental QALYsICER (USD per QALY)Healthcare System PerspectiveCitation(s)
This compound + ADT vs. Bicalutamide + ADT $60,758.822.28$26,656.94Chinese[1][2]
This compound + ADT vs. Bicalutamide + ADT (High-Volume mHSPC) $49,500 - $84,417.481.18 - 2.16$39,122.16 - $41,900Chinese[3][4][5]

Table 1: Cost-Effectiveness of this compound in mHSPC.

Treatment ComparisonIncremental Cost (USD)Incremental QALYsICER (USD per QALY)Healthcare System PerspectiveCitation(s)
Abiraterone + ADT vs. Docetaxel + ADT --$38,897US
Abiraterone + ADT vs. ADT Alone --$21,247US (Veterans Affairs)
Apalutamide + ADT vs. ADT Alone ----
Enzalutamide + ADT vs. Abiraterone + ADT -0.87$509,813US
Docetaxel + ADT vs. ADT Alone -0.28$12,870US

Table 2: Cost-Effectiveness of Other Standard mHSPC Treatments (Note: Direct comparison is limited by differing study designs and healthcare systems).

Experimental Protocols: Methodologies of Key Analyses

The cost-effectiveness analyses of this compound are primarily based on data from the CHART trial , a randomized, open-label, phase 3 study. The economic evaluations have utilized two main types of modeling techniques: partitioned survival models and Markov models .

The CHART Trial Protocol

The CHART trial was a multinational study that enrolled 654 men with high-volume mHSPC. Patients were randomized to receive either this compound (240 mg daily) in combination with ADT or bicalutamide (50 mg daily) with ADT. The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS). The trial demonstrated that this compound plus ADT significantly improved both rPFS and OS compared to bicalutamide plus ADT.

Economic Modeling Methodologies
  • Partitioned Survival Models: These models, used in several of the this compound cost-effectiveness studies, divide a patient's survival time into distinct health states (e.g., progression-free, post-progression, and death). The proportion of patients in each state over time is estimated directly from the survival curves (PFS and OS) of the clinical trial. This approach is data-driven and closely reflects the trial outcomes.

  • Markov Models: This methodology simulates the movement of a cohort of patients through a series of defined health states over time. The transitions between states are governed by probabilities derived from clinical trial data. These models are useful for extrapolating long-term costs and outcomes beyond the trial's follow-up period.

The cost inputs for these models typically include drug acquisition costs, administration, monitoring, management of adverse events, and costs of subsequent therapies. Utility values, which represent patient-reported quality of life in different health states, are sourced from the clinical trial data or published literature.

Signaling Pathways and Mechanisms of Action

The androgen receptor (AR) signaling pathway plays a pivotal role in the progression of prostate cancer. The various treatments for mHSPC target this pathway at different points.

mHSPC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes cluster_drugs Therapeutic Interventions Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to AR AR->AR_HSP AR_Androgen AR-Androgen Complex AR->AR_Androgen Forms Complex HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Growth Cell Growth & Proliferation Gene_Transcription->Growth Survival Cell Survival Gene_Transcription->Survival This compound This compound Apalutamide Enzalutamide This compound->AR Competitively Inhibits Androgen Binding This compound->AR_dimer Prevents Nuclear Translocation Abiraterone Abiraterone Abiraterone->Androgens Inhibits Androgen Synthesis (CYP17) Docetaxel Docetaxel Docetaxel->Growth Inhibits Microtubule Function

Figure 1: Androgen Receptor Signaling Pathway and Therapeutic Targets in mHSPC.

  • This compound, Apalutamide, and Enzalutamide are all potent AR inhibitors. They act by competitively binding to the ligand-binding domain of the AR, preventing androgen binding. Furthermore, they inhibit the translocation of the AR to the nucleus and its subsequent binding to DNA, thereby blocking the transcription of genes that drive cancer cell growth and survival.

  • Abiraterone works by a different mechanism. It inhibits the enzyme CYP17, which is crucial for the synthesis of androgens in the testes, adrenal glands, and the tumor microenvironment. This leads to a profound reduction in androgen levels.

  • Docetaxel is a chemotherapy agent that disrupts the function of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.

Experimental Workflow for Cost-Effectiveness Analysis

The process of conducting a cost-effectiveness analysis for a new mHSPC treatment like this compound typically follows a structured workflow.

CEA_Workflow Clinical_Trial Clinical Trial Data (e.g., CHART Trial) - Efficacy (PFS, OS) - Safety (Adverse Events) Model_Development Model Development - Define Health States - Define Transition Probabilities - Input Parameters Clinical_Trial->Model_Development Lit_Review Literature Review - Utility Values - Cost Data - Comparator Efficacy Lit_Review->Model_Development Model_Structure Model Structure Selection - Partitioned Survival Model - Markov Model Model_Structure->Model_Development Base_Case Base-Case Analysis - Calculate Costs & QALYs - Determine ICER Model_Development->Base_Case Sensitivity_Analysis Sensitivity Analysis - One-way Sensitivity Analysis - Probabilistic Sensitivity Analysis (PSA) Base_Case->Sensitivity_Analysis Results Interpretation of Results - Comparison to Willingness-to-Pay  Threshold - Policy Recommendations Sensitivity_Analysis->Results

Figure 2: General Workflow for a Cost-Effectiveness Analysis in mHSPC.

Logical Relationships in Treatment Selection

The choice of first-line treatment for mHSPC is a complex decision influenced by clinical evidence, patient characteristics, and economic factors. The following diagram illustrates the logical relationships in this decision-making process.

Treatment_Decision_Logic Patient Patient with mHSPC Clinical_Eval Clinical Evaluation - Disease Volume (High/Low) - Performance Status - Comorbidities Patient->Clinical_Eval Treatment_Options Available Treatment Options - this compound + ADT - Other ARIs + ADT - Docetaxel + ADT - Bicalutamide + ADT Clinical_Eval->Treatment_Options Efficacy_Safety Efficacy & Safety Profile - Survival Benefit (OS, rPFS) - Adverse Event Profile Treatment_Options->Efficacy_Safety Cost_Effectiveness Cost-Effectiveness Data - ICER - Budget Impact Treatment_Options->Cost_Effectiveness Decision Treatment Decision Efficacy_Safety->Decision Cost_Effectiveness->Decision

Figure 3: Logical Framework for mHSPC Treatment Decision-Making.

Conclusion and Future Directions

For researchers and drug development professionals, this highlights a critical evidence gap. Future research should prioritize head-to-head cost-effectiveness analyses of this compound against other second-generation AR inhibitors and docetaxel. Furthermore, economic evaluations from different healthcare system perspectives, particularly from the US and Europe, are needed to inform global reimbursement and treatment guideline decisions. As the landscape of mHSPC treatment continues to evolve, robust pharmacoeconomic data will be indispensable in ensuring that novel, effective therapies like this compound are accessible to patients in a sustainable manner.

References

Rezvilutamide Demonstrates Superior Patient-Reported Outcomes Over Bicalutamide in High-Volume Metastatic Hormone-Sensitive Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of patient-reported outcomes (PROs) from the pivotal CHART clinical trial reveals that rezvilutamide, in combination with androgen deprivation therapy (ADT), significantly delays the deterioration of quality of life and pain progression compared to bicalutamide plus ADT in patients with high-volume metastatic hormone-sensitive prostate cancer (mHSPC). This guide provides a detailed comparison of the PROs for these two androgen receptor inhibitors, supported by experimental data from the CHART trial, for researchers, scientists, and drug development professionals.

Comparative Analysis of Patient-Reported Outcomes

The CHART trial, a randomized, open-label, phase 3 study, evaluated the efficacy and safety of this compound versus bicalutamide in men with high-volume mHSPC.[1][2] As exploratory endpoints, the trial assessed patient-reported outcomes using the Brief Pain Inventory-Short Form (BPI-SF) and the Functional Assessment of Cancer Therapy-Prostate (FACT-P) questionnaires.[3]

The results indicate that patients treated with this compound experienced a statistically significant delay in the worsening of pain and a longer maintenance of their quality of life compared to those who received bicalutamide.[3]

Table 1: Comparison of Patient-Reported Outcomes in the CHART Trial
Patient-Reported OutcomeThis compound + ADTBicalutamide + ADTHazard Ratio (95% CI)p-value
BPI-SF: Time to Progression of Worst Pain Intensity (25th Percentile) 9.2 months (7.4–16.6)6.4 months (5.5–8.3)0.75 (0.57–0.97)0.026
BPI-SF: Time to Progression of Pain Interference (25th Percentile) 20.2 months (12.9–31.3)10.2 months (7.4–11.1)0.70 (0.52–0.93)0.015
FACT-P: Time to Deterioration of Total Score (25th Percentile) 12.8 months (7.4–20.3)6.0 months (4.6–9.2)0.66 (0.50–0.86)0.002
FACT-P Subscales: Time to Deterioration
- Physical Well-Being0.65 (0.49–0.86)0.003
- Emotional Well-Being0.68 (0.50–0.92)0.013
- Functional Well-Being0.75 (0.59–0.95)0.015
- FACT-G General Scale0.69 (0.52–0.91)0.008
- Prostate Cancer Subscale0.74 (0.57–0.96)0.022
- Trial Outcome Index0.65 (0.49–0.86)0.002

Data sourced from the CHART clinical trial publications.[3]

Experimental Protocols

Patient Population and Treatment

The CHART trial enrolled men aged 18 years or older with high-volume mHSPC and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Patients had not received prior chemotherapy or localized treatment for prostate cancer. Participants were randomly assigned in a 1:1 ratio to receive either this compound (240 mg orally once daily) plus ADT or bicalutamide (50 mg orally once daily) plus ADT.

Patient-Reported Outcome Assessment

PROs were collected electronically or on paper at baseline (within 7 days prior to the first dose), on day 1 of each 28-day cycle for the first 12 cycles, then every two cycles for cycles 13-36, and every four cycles thereafter. A final assessment was conducted 30 days after the last dose.

The primary instruments for PRO assessment were:

  • Brief Pain Inventory-Short Form (BPI-SF): A validated questionnaire that measures the severity of pain and the degree to which pain interferes with daily functions. It consists of 11 scored items on a 0-10 numeric rating scale.

  • Functional Assessment of Cancer Therapy-Prostate (FACT-P): A quality of life questionnaire that includes subscales for physical well-being, social/family well-being, emotional well-being, functional well-being, and additional concerns specific to prostate cancer.

Statistical Analysis

The analysis of PROs was an exploratory endpoint of the CHART trial. The primary analysis for time-to-event endpoints, such as time to pain progression or deterioration in quality of life, was conducted using a stratified log-rank test. Hazard ratios and their 95% confidence intervals were estimated using a stratified Cox proportional hazards model. While the specific methods for handling missing data in the PRO analysis of the CHART trial are not detailed in the available publications, standard practices in clinical trials include methods like mixed models for repeated measures (MMRM) and multiple imputation to address missing data and minimize bias.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway Inhibition

Both this compound and bicalutamide are non-steroidal anti-androgen drugs that function by competitively inhibiting the binding of androgens (testosterone and dihydrotestosterone) to the androgen receptor (AR). This blockade prevents the conformational changes in the AR that are necessary for its translocation to the cell nucleus. Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA, which in turn inhibits the transcription of androgen-dependent genes that promote the growth and survival of prostate cancer cells.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds to Rez_Bic This compound or Bicalutamide Rez_Bic->AR Blocks Binding GeneTranscription Gene Transcription ARE->GeneTranscription Initiates CellGrowth Cell Growth & Survival GeneTranscription->CellGrowth Promotes

Mechanism of Action of this compound and Bicalutamide
Patient-Reported Outcome Experimental Workflow

The collection and analysis of patient-reported outcomes in a clinical trial like CHART follows a structured workflow to ensure data quality and integrity.

cluster_protocol Protocol Definition cluster_data_collection Data Collection cluster_data_management Data Management & Analysis PRO_Selection PRO Instrument Selection (BPI-SF, FACT-P) Schedule Assessment Schedule Definition PRO_Selection->Schedule Patient Patient Completes Questionnaire Schedule->Patient Data_Entry Data Entry (Electronic/Paper) Patient->Data_Entry QC Data Quality Control Data_Entry->QC Scoring Scoring of Questionnaires QC->Scoring Analysis Statistical Analysis (Time-to-Event) Scoring->Analysis Reporting Reporting of Results Analysis->Reporting

PRO Assessment Workflow in the CHART Trial

References

Safety Operating Guide

Navigating the Safe Disposal of Rezvilutamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like rezvilutamide is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. While specific disposal protocols for this compound are not extensively detailed in publicly available literature, established guidelines for the disposal of antineoplastic and other hazardous drugs provide a comprehensive framework. This guide offers essential, step-by-step information for the proper disposal of this compound, drawing upon these established best practices.

Core Principles of Hazardous Drug Disposal

This compound, an androgen receptor antagonist used in cancer research, should be handled as a potentially hazardous compound.[1][2][3] The primary goal of disposal is to prevent environmental contamination and minimize exposure to personnel. All waste containing or contaminated with this compound must be managed in accordance with federal, state, and institutional regulations for hazardous waste.[4]

Procedural Steps for this compound Disposal

Adherence to a structured disposal plan is critical. The following steps outline a recommended procedure for managing this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes:

  • Double chemotherapy gloves[4]

  • A solid-front barrier gown

  • Safety goggles or a full-face shield

2. Waste Segregation: Proper segregation of waste is crucial to ensure it is handled by the correct disposal stream.

  • Trace Waste: Items with minimal residual contamination, such as empty vials, used gloves, absorbent pads, and contaminated disposable labware, should be placed in a designated yellow trace waste sharps container.

  • Bulk Waste: Unused or expired this compound, as well as grossly contaminated materials, should be collected in a dedicated, clearly labeled hazardous waste container. These are often black RCRA (Resource Conservation and Recovery Act) containers. Do not mix these wastes with other laboratory chemical wastes.

3. Container Management: All waste containers must be properly labeled with a hazardous waste tag that includes the chemical name ("this compound"), concentration, and hazard characteristics. Containers should be kept closed except when adding waste.

4. Disposal of Sharps: Needles and syringes used for handling this compound solutions must be disposed of immediately into a designated sharps container to prevent accidental punctures. Do not recap, crush, or clip needles.

5. Decontamination of Work Surfaces: After handling and preparing this compound for disposal, all work surfaces should be thoroughly decontaminated.

6. Final Disposal: Arrangements should be made with your institution's Environmental Health and Safety (EH&S) office for the pickup and disposal of hazardous waste containers. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

For unused medications in a non-laboratory setting, drug take-back programs are the safest disposal option. These can often be found at local pharmacies or police stations.

Experimental Protocols: Inactivation

Currently, there are no standardized and publicly documented chemical deactivation methods specifically for this compound. Therefore, reliance on established hazardous waste disposal procedures is the recommended course of action. Any attempt at chemical inactivation should only be performed after thorough validation and in accordance with institutional safety protocols.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.

Rezvilutamide_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe assess_waste Assess Type of Waste ppe->assess_waste trace_waste Trace Contamination (e.g., empty vials, used gloves) assess_waste->trace_waste Trace bulk_waste Bulk Contamination (e.g., unused product, spills) assess_waste->bulk_waste Bulk trace_container Place in Yellow Trace Waste Container trace_waste->trace_container bulk_container Place in Black RCRA Hazardous Waste Container bulk_waste->bulk_container label_container Label Container with Hazardous Waste Tag trace_container->label_container bulk_container->label_container seal_container Securely Seal Container label_container->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage ehs_pickup Arrange for EH&S Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Quantitative Data Summary

No quantitative data regarding specific disposal procedures, such as degradation efficiency or environmental concentrations, are available in the reviewed literature for this compound. The disposal guidelines are based on qualitative best practices for hazardous materials.

Data PointValueSource
Specific Chemical Inactivation ProtocolNot AvailableN/A
Environmental Fate DataNot AvailableN/A

It is crucial for all personnel handling this compound to consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information. Regular training on the handling of hazardous drugs is also a key component of a safe laboratory environment.

References

Essential Safety and Logistical Information for Handling Rezvilutamide

Author: BenchChem Technical Support Team. Date: November 2025

Rezvilutamide is a potent, orally active, second-generation nonsteroidal antiandrogen used in the research and treatment of prostate cancer.[1][2] As a hazardous drug, strict adherence to safety protocols is essential to protect researchers, scientists, and drug development professionals from exposure. This document provides comprehensive guidance on personal protective equipment (PPE), operational procedures for safe handling, and disposal plans for this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound, particularly when handling the powdered form.[3] The following table summarizes the recommended PPE based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and USP <800> for handling hazardous drugs.[4][5]

TaskGlovesGownRespiratory ProtectionEye/Face ProtectionOther
Handling Unopened Vials Single pair of chemotherapy glovesNot requiredNot requiredNot required
Weighing and Preparing Solutions (in a containment device) Double pair of chemotherapy gloves (ASTM D6978 rated)Disposable, solid-front gown made of polyethylene-coated polypropyleneNot required if performed in a certified containment ventilated enclosure (e.g., fume hood or biological safety cabinet)Safety glasses with side shields or gogglesShoe covers
Administering Solutions (in vitro/in vivo) Double pair of chemotherapy glovesDisposable, solid-front gownNot required unless there is a risk of aerosolizationSafety glasses with side shields or goggles
Cleaning and Decontamination Double pair of chemotherapy glovesDisposable, solid-front gownIf there is a risk of aerosolization of powder or splashes of solutions, a fit-tested N95 respirator or higher is required.Goggles and a face shieldImpermeable apron and shoe covers
Waste Disposal Double pair of chemotherapy glovesDisposable, solid-front gownNot requiredSafety glasses with side shields or goggles

Note: Gloves should be powder-free and changed every 30-60 minutes or immediately if contaminated or torn. Gowns should be changed every 2-3 hours or immediately after a splash.

Operational Plans: Handling and Disposal

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.

Storage and Handling:

  • Storage: this compound powder should be stored at -20°C. Stock solutions in solvent can be stored at -80°C for up to 6 months.

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination of the laboratory.

  • Weighing: Weighing of the powder should be done on a disposable weigh paper or in a container that can be sealed for transfer.

  • Solution Preparation: When preparing solutions, the solvent should be added to the powder slowly to avoid splashing.

Spill Management:

  • Small Spills (less than 5 mL or a small amount of powder):

    • Alert personnel in the immediate area.

    • Don appropriate PPE (double gloves, gown, eye protection, and if powder is present, a respirator).

    • Cover the spill with absorbent pads.

    • Clean the area with a suitable deactivating agent (e.g., 2% sodium hypochlorite solution), followed by a neutral detergent, and finally sterile water.

    • Collect all contaminated materials in a designated hazardous waste container.

  • Large Spills (greater than 5 mL or a large amount of powder):

    • Evacuate the area and restrict access.

    • Contact the institution's environmental health and safety (EHS) office immediately.

    • Cleanup should only be performed by trained personnel with appropriate PPE, including a respirator.

Decontamination and Disposal:

  • Work Surfaces: All surfaces and equipment that come into contact with this compound should be decontaminated. This involves a three-step process: deactivation (e.g., with sodium hypochlorite), decontamination (with a cleaning agent like sterile alcohol), and cleaning (with a neutral detergent).

  • Waste Disposal: All waste contaminated with this compound, including PPE, disposable labware, and unused solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound or its waste down the drain. Contaminated sharps should be placed in a designated sharps container for hazardous waste.

Quantitative Safety Data

Specific occupational exposure limits (OELs) for this compound have not been established. However, for the structurally similar nonsteroidal antiandrogen, Bicalutamide, an OEL of 0.01 mg/m³ (8-hour time-weighted average) has been set by its manufacturer. Given the potent nature of this compound, a conservative approach would be to handle it as a compound with an OEL in this range.

CompoundCAS NumberMolecular FormulaMolecular WeightOccupational Exposure Limit (OEL)
This compound 1572045-62-5C₂₂H₂₀F₃N₃O₄S479.47 g/mol Not Established
Bicalutamide (for comparison)90357-06-5C₁₈H₁₄F₄N₂O₄S430.37 g/mol 0.01 mg/m³ (manufacturer-specific)
Enzalutamide (for comparison)915087-33-1C₂₁H₁₆F₄N₂O₂S464.43 g/mol Not Established
Apalutamide (for comparison)956104-40-8C₂₁H₁₅F₄N₅O₂S497.44 g/mol Not Established

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor (AR). In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding triggers a conformational change, dissociation from heat shock proteins, and translocation of the AR into the nucleus. Inside the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth and proliferation. This compound competitively binds to the AR, preventing androgen binding and subsequent nuclear translocation and transcriptional activity of the receptor.

Rezvilutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Testosterone->AR_HSP Binds AR_Rez Inactive AR-Rezvilutamide Complex AR_dimer AR Dimerization AR_HSP->AR_dimer Nuclear Translocation This compound This compound This compound->AR_HSP Competitively Binds Blocked Blocked AR_Rez->Blocked Prevents Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Tumor_Growth Tumor Growth & Proliferation Gene_Transcription->Tumor_Growth

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

Experimental Protocols

General Workflow for Handling Potent Powdered Compounds:

This workflow provides a step-by-step guide for the safe handling of potent powdered compounds like this compound.

Safe_Handling_Workflow Prep 1. Preparation - Conduct risk assessment - Designate handling area - Assemble materials & PPE Donning 2. Don PPE - Gown, shoe covers - Double gloves - Eye/face protection - Respirator (if needed) Prep->Donning Handling 3. Compound Handling - Perform in containment - Weigh powder - Prepare solution Donning->Handling Decon 4. Decontamination - Clean work surfaces - Decontaminate equipment Handling->Decon Doffing 5. Doff PPE - Remove outer gloves & gown - Remove remaining PPE Decon->Doffing Disposal 6. Waste Disposal - Segregate hazardous waste - Dispose in labeled containers Doffing->Disposal

Caption: General workflow for the safe handling of potent powdered compounds.

Detailed Protocol: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

1.0 Pre-Experiment Preparation 1.1. Risk Assessment: Conduct a thorough risk assessment for the procedure, noting the hazards of this compound and DMSO. 1.2. Designated Area: Designate a certified chemical fume hood for the procedure. 1.3. Gather Materials:

  • This compound powder (MW: 479.47 g/mol )
  • Anhydrous DMSO
  • Sterile microcentrifuge tubes or vials
  • Calibrated micropipettes and sterile, filtered tips
  • Analytical balance
  • Vortex mixer
  • Appropriate PPE (see table above)

2.0 Personal Protective Equipment (PPE) 2.1. Don a disposable, solid-front gown, shoe covers, and safety glasses. 2.2. Don two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be over the cuff of the gown.

3.0 Procedure 3.1. Weighing:

  • Place a sterile microcentrifuge tube on the analytical balance and tare.
  • Carefully weigh approximately 4.8 mg of this compound powder directly into the tube. Record the exact weight. 3.2. Solution Preparation:
  • Based on the exact weight, calculate the volume of DMSO needed to achieve a 10 mM concentration. (Volume (µL) = [Weight (mg) / 479.47 ( g/mol )] * 100,000)
  • Slowly add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. 3.3. Aliquoting and Storage:
  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
  • Clearly label each aliquot with the compound name, concentration, date, and your initials.
  • Store the aliquots at -80°C.

4.0 Post-Procedure 4.1. Decontamination: Decontaminate all work surfaces and equipment that came into contact with this compound using the three-step process described above. 4.2. Waste Disposal: Dispose of all contaminated materials, including pipette tips, microcentrifuge tubes, and PPE, in a designated hazardous chemical waste container. 4.3. PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rezvilutamide
Reactant of Route 2
Reactant of Route 2
Rezvilutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.